molecular formula C8H7FN2 B171496 4-Amino-2-fluoro-5-methylbenzonitrile CAS No. 1357942-79-0

4-Amino-2-fluoro-5-methylbenzonitrile

Cat. No.: B171496
CAS No.: 1357942-79-0
M. Wt: 150.15 g/mol
InChI Key: STKTWKBZHAFRNZ-UHFFFAOYSA-N
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Description

4-Amino-2-fluoro-5-methylbenzonitrile is a fluorinated aromatic nitrile serving as a valuable synthetic intermediate in medicinal chemistry and drug discovery research. Its specific substitution pattern, featuring amino, fluoro, methyl, and cyano functional groups on a benzene ring, makes it a versatile building block for constructing more complex molecules, particularly in the development of potential anticancer therapeutics . This compound is recognized in research circles for its role as a key precursor in the synthesis of investigational compounds, such as those related to the BI-3802 series from Boehringer Ingelheim, which are studied for their function in oncological research . Computational predictions suggest that this compound exhibits high gastrointestinal absorption and is likely to be brain-blood barrier permeant, properties that are highly relevant for researchers designing central nervous system (CNS)-active pharmaceuticals . Furthermore, in vitro screening data indicates it may act as an inhibitor of the cytochrome P450 enzymes CYP1A2 and CYP3A4, which is a critical consideration for pharmacokinetic and drug-drug interaction studies during the early stages of drug development .

Properties

IUPAC Name

4-amino-2-fluoro-5-methylbenzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7FN2/c1-5-2-6(4-10)7(9)3-8(5)11/h2-3H,11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

STKTWKBZHAFRNZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1N)F)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7FN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30562303
Record name 4-Amino-2-fluoro-5-methylbenzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30562303
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

150.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1357942-79-0
Record name 4-Amino-2-fluoro-5-methylbenzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30562303
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to 4-Amino-2-fluoro-5-methylbenzonitrile: A Key Building Block in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of 4-Amino-2-fluoro-5-methylbenzonitrile (CAS No. 1357942-79-0), a fluorinated aromatic nitrile that has emerged as a critical intermediate in medicinal chemistry.[1] Its unique substitution pattern, featuring amino, fluoro, methyl, and cyano functional groups, renders it a versatile scaffold for the synthesis of complex therapeutic agents, particularly in oncology.[1] This document delves into the compound's physicochemical properties, detailed spectroscopic analysis, a robust synthesis protocol, and its applications in the development of targeted therapies such as kinase inhibitors. Furthermore, it offers essential safety and handling guidelines to ensure its proper use in a laboratory setting. The insights provided herein are intended to empower researchers and drug development professionals to effectively leverage this valuable building block in their scientific endeavors.

Compound Identification and Physicochemical Properties

This compound is a solid, crystalline compound at room temperature, typically appearing as a white or off-white powder.[2][3] Its molecular structure and key identifiers are presented below.

PropertyValueSource
CAS Number 1357942-79-0[4]
Molecular Formula C₈H₇FN₂[4]
Molecular Weight 150.15 g/mol [3][4]
IUPAC Name This compound[4]
Synonyms 2-Fluoro-4-amino-5-methylbenzonitrile[4]
InChIKey STKTWKBZHAFRNZ-UHFFFAOYSA-N[4]
SMILES CC1=CC(=C(C=C1N)F)C#N[4]
Purity (Typical) >99%[3]

A summary of key identifiers and properties for this compound.

Spectroscopic Characterization: A Detailed Analysis

The structural elucidation of this compound is unequivocally confirmed through a combination of spectroscopic techniques. The following sections provide a detailed interpretation of its nuclear magnetic resonance (NMR) and Fourier-transform infrared (FT-IR) spectra.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H and ¹³C NMR spectra provide a definitive fingerprint of the molecule's carbon-hydrogen framework.

¹H NMR (Proton NMR):

A representative ¹H NMR spectrum of this compound would exhibit the following key signals:

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
~7.3-7.5d1HH-6 (aromatic)The proton ortho to the electron-withdrawing cyano group and coupled to the adjacent fluorine atom.
~6.4-6.6d1HH-3 (aromatic)The proton ortho to the electron-donating amino group and coupled to the adjacent fluorine atom.
~4.0-5.0br s2H-NH₂The amino protons, which are often broad due to quadrupole effects and chemical exchange. The chemical shift can vary with solvent and concentration.
~2.1-2.3s3H-CH₃The methyl protons, appearing as a singlet due to the absence of adjacent protons.

Predicted ¹H NMR peak assignments for this compound.

¹³C NMR (Carbon NMR):

The proton-decoupled ¹³C NMR spectrum is expected to show 8 distinct signals, corresponding to each unique carbon atom in the molecule. The chemical shifts are influenced by the electronic effects of the substituents.

Chemical Shift (δ, ppm)AssignmentRationale
~160-165 (d)C-2Carbon directly attached to the highly electronegative fluorine atom, exhibiting a large one-bond carbon-fluorine coupling constant.
~145-150C-4Carbon attached to the amino group, shifted downfield.
~130-135C-6Aromatic carbon adjacent to the cyano group.
~115-120C-5Aromatic carbon carrying the methyl group.
~115-120-C≡NThe nitrile carbon, typically appearing in this region.
~110-115 (d)C-3Aromatic carbon coupled to the fluorine atom.
~100-105C-1Aromatic carbon ipso to the cyano group.
~15-20-CH₃The methyl carbon, appearing in the aliphatic region.

Predicted ¹³C NMR peak assignments for this compound.

Fourier-Transform Infrared (FT-IR) Spectroscopy

The FT-IR spectrum reveals the presence of the key functional groups within the molecule through their characteristic vibrational frequencies.

Wavenumber (cm⁻¹)VibrationFunctional GroupIntensity
3400-3500N-H stretchPrimary Amine (-NH₂)Medium
3300-3400N-H stretchPrimary Amine (-NH₂)Medium
2220-2260C≡N stretchNitrile (-C≡N)Strong, Sharp
1600-1650N-H bendPrimary Amine (-NH₂)Medium
1500-1600C=C stretchAromatic RingMedium
1200-1300C-F stretchAryl FluorideStrong
~800-900C-H bendAromatic (out-of-plane)Strong

Characteristic FT-IR absorption bands for this compound.[5][6][7][8]

The presence of a sharp, strong peak around 2230 cm⁻¹ is a definitive indicator of the nitrile functional group.[6] The pair of medium intensity bands in the 3300-3500 cm⁻¹ region is characteristic of the symmetric and asymmetric stretching vibrations of the primary amino group. The strong absorption in the 1200-1300 cm⁻¹ range is indicative of the C-F bond.[5][6][7][8]

Synthesis Protocol: A Reliable and Scalable Approach

The synthesis of this compound is typically achieved through a multi-step process. A common and effective route involves the cyanation of a corresponding bromo-aniline precursor. The following protocol is based on established methodologies for similar transformations.[9][10][11]

G cluster_0 Synthesis Workflow A 4-Bromo-3-fluoro-2-methylaniline C Reaction Mixture (Solvent, Catalyst, Cyanide Source) A->C 1. Reactant Addition B This compound D Work-up and Purification B->D 3. Isolation C->B 2. Cyanation Reaction

A generalized workflow for the synthesis of this compound.

Materials and Reagents
  • 4-Bromo-3-fluoro-2-methylaniline (Starting Material)

  • Copper(I) Cyanide (CuCN) or Zinc Cyanide (Zn(CN)₂) (Cyanide Source)

  • Palladium Catalyst (e.g., Pd(PPh₃)₄, Pd₂(dba)₃)

  • Ligand (e.g., dppf)

  • Anhydrous Solvent (e.g., DMF, DMA, NMP)

  • Inert Gas (Nitrogen or Argon)

  • Standard Glassware for Organic Synthesis

Step-by-Step Procedure
  • Reaction Setup: To a dry, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and an inert gas inlet, add 4-bromo-3-fluoro-2-methylaniline (1.0 eq), copper(I) cyanide (1.2-1.5 eq), and the palladium catalyst (0.05-0.1 eq).

  • Solvent Addition: Under a positive pressure of inert gas, add the anhydrous solvent via a syringe or cannula.

  • Reaction Execution: Heat the reaction mixture to a temperature between 120-150 °C and stir vigorously. Monitor the reaction progress by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC). The reaction is typically complete within 12-24 hours.

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Quench the reaction by adding an aqueous solution of ferric chloride and ammonia to complex with the excess cyanide.

  • Extraction: Extract the product into an organic solvent such as ethyl acetate. Wash the organic layer sequentially with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization to afford this compound as a pure solid.

Self-Validation: The identity and purity of the synthesized compound should be rigorously confirmed by the spectroscopic methods detailed in Section 2, as well as by melting point analysis and HPLC.

Applications in Drug Discovery: A Gateway to Novel Therapeutics

The strategic placement of the amino, fluoro, and cyano groups makes this compound a highly valuable building block in the synthesis of pharmacologically active molecules.[1]

Precursor to Kinase Inhibitors

A primary application of this compound is in the development of kinase inhibitors for cancer therapy.[12][13][14][15][16] The amino group serves as a key handle for derivatization, often forming a crucial hydrogen bond interaction within the hinge region of the kinase active site. The fluorinated benzonitrile moiety can be further elaborated to occupy other pockets of the ATP-binding site, contributing to both potency and selectivity.

G A This compound Key Building Block B Intermediate Scaffolds Derivatization of Amino Group A->B Synthetic Elaboration C Final Kinase Inhibitor Target Engagement B->C Further Functionalization

The role of this compound in the synthesis of kinase inhibitors.

Inhibition of Cytochrome P450 Enzymes

In vitro studies have indicated that this compound may act as an inhibitor of cytochrome P450 enzymes, specifically CYP1A2 and CYP3A4.[1] This property is a critical consideration in drug development, as it can influence the metabolism and pharmacokinetic profile of co-administered drugs. While this can present challenges in terms of drug-drug interactions, it also opens avenues for its use as a tool compound in metabolic studies or as a lead for designing drugs that require modulation of these enzymatic pathways.

Safety, Handling, and Storage

As with any chemical reagent, proper safety precautions must be observed when handling this compound.

Hazard Identification

Based on data for structurally similar compounds, this compound is expected to be harmful if swallowed, in contact with skin, or if inhaled.[2][17] It may also cause skin and serious eye irritation.[17]

  • Acute Oral Toxicity: Harmful

  • Acute Dermal Toxicity: Harmful

  • Acute Inhalation Toxicity: Harmful

  • Skin Corrosion/Irritation: Causes skin irritation

  • Eye Damage/Irritation: Causes serious eye irritation

Recommended Handling Procedures
  • Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection.[17][18][19]

  • Ventilation: Use only in a well-ventilated area, preferably in a chemical fume hood.[17]

  • Handling: Avoid contact with skin, eyes, and clothing.[17][18][19] Avoid formation of dust and aerosols.[18][19] Wash hands thoroughly after handling.[17]

  • Fire Safety: Keep away from open flames, hot surfaces, and sources of ignition.[19] Use dry chemical, carbon dioxide, or alcohol-resistant foam for extinction.[18]

Storage
  • Store in a tightly closed container in a dry, cool, and well-ventilated place.[2][17][18]

  • Keep away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[19]

Conclusion

This compound is a compound of significant interest to the medicinal chemistry and drug discovery communities. Its well-defined structure, reliable synthesis, and versatile reactivity make it an invaluable tool for the creation of novel therapeutics. This guide has provided a comprehensive technical overview, from its fundamental properties to its practical applications, to aid researchers in harnessing the full potential of this important chemical entity.

References

Unlocking the Therapeutic Promise of 4-Amino-2-fluoro-5-methylbenzonitrile: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This in-depth technical guide provides a comprehensive overview of the emerging therapeutic potential of 4-Amino-2-fluoro-5-methylbenzonitrile, a fluorinated aromatic nitrile with significant biological activity. Synthesizing current research, this document explores the compound's potential applications in oncology and infectious diseases, delving into its putative mechanisms of action, including the inhibition of key bacterial enzymes and critical cancer signaling pathways. This guide is intended to serve as a valuable resource for researchers, scientists, and drug development professionals, offering detailed experimental protocols, quantitative data, and a framework for future investigation into this promising molecule.

Introduction: The Strategic Advantage of Fluorinated Scaffolds in Drug Design

The incorporation of fluorine into molecular scaffolds is a well-established strategy in modern medicinal chemistry to enhance metabolic stability, binding affinity, and bioavailability of therapeutic agents. This compound (CAS 1357942-79-0) is a prime example of a fluorinated building block with considerable potential for the development of novel therapeutics.[1] Its unique substitution pattern, featuring an amino, a fluoro, a methyl, and a cyano group on a benzene ring, provides a versatile platform for constructing complex, biologically active molecules.[1] This guide will explore the current understanding of its therapeutic possibilities, focusing on its potential as both an antibacterial and an anticancer agent.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular Formula C₈H₇FN₂[2]
Molecular Weight 150.15 g/mol [2][3]
CAS Number 1357942-79-0[2][3]
Appearance Solid[3]
Purity ≥99%[3]

Potential Therapeutic Applications

Preliminary research has highlighted two primary areas where this compound shows significant therapeutic promise: as a potent antibacterial agent and as a targeted anticancer compound.

Antibacterial Activity: A Dual Inhibitor of Bacterial Topoisomerases

The emergence of antibiotic-resistant bacteria necessitates the discovery of novel antibacterial agents with new mechanisms of action. This compound has demonstrated potent antibacterial effects, particularly against Gram-positive bacteria.[1] Its proposed mechanism of action is the dual inhibition of DNA gyrase and topoisomerase IV, essential enzymes for bacterial DNA replication.[1]

Table 2: Minimum Inhibitory Concentrations (MIC) of this compound Against Various Bacterial Strains [1]

Bacterial StrainMIC (µg/mL)
Staphylococcus aureus<0.03
Enterococcus faecium<0.03
Escherichia coli4–16
Acinetobacter baumannii4–16
Pseudomonas aeruginosa4–16

In vitro studies have shown that this compound inhibits DNA gyrase with a half-maximal inhibitory concentration (IC50) value of less than 10 nM, indicating potent enzyme inhibition that disrupts bacterial DNA replication and growth.[1] Importantly, selectivity studies suggest minimal activity against human topoisomerase IIα, a crucial factor for reducing potential side effects in therapeutic applications.[1]

Anticancer Potential: Targeting the PI3K/Akt/mTOR Signaling Pathway

The phosphatidylinositol 3-kinase (PI3K)/Akt/mammalian target of rapamycin (mTOR) signaling pathway is a critical regulator of cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers. Preliminary studies suggest that this compound may exert its anticancer effects by inhibiting key protein kinases within this pathway.[1] While specific quantitative data for this compound is still emerging, the therapeutic strategy of targeting PI3K/Akt/mTOR is well-validated.

Putative Mechanisms of Action: A Deeper Dive

The therapeutic potential of this compound stems from its ability to interact with specific molecular targets, a function largely dictated by its unique chemical structure.

Inhibition of Bacterial DNA Gyrase and Topoisomerase IV

The antibacterial activity of this compound is attributed to its inhibition of two type II topoisomerases crucial for bacterial survival.

  • DNA Gyrase: This enzyme introduces negative supercoils into DNA, a process essential for relieving torsional stress during DNA replication and transcription.

  • Topoisomerase IV: This enzyme is primarily responsible for decatenating daughter chromosomes following DNA replication.

By inhibiting these enzymes, the compound effectively halts DNA replication and leads to bacterial cell death. The potent inhibition of DNA gyrase (IC50 < 10 nM) underscores its potential as an effective antibacterial agent.[1]

DNA_Gyrase_Inhibition Compound 4-Amino-2-fluoro-5- methylbenzonitrile Enzyme DNA Gyrase & Topoisomerase IV Compound->Enzyme Inhibits Process DNA Replication & Segregation Enzyme->Process Blocks Result Bacterial Cell Death Process->Result Leads to

Caption: Inhibition of bacterial DNA gyrase and topoisomerase IV.

Modulation of the PI3K/Akt/mTOR Signaling Pathway in Cancer

The PI3K/Akt/mTOR pathway is a central signaling node that, when aberrantly activated, promotes tumorigenesis. The potential of this compound to inhibit kinases within this pathway suggests a targeted approach to cancer therapy.

  • PI3K (Phosphoinositide 3-kinase): A family of lipid kinases that phosphorylate PIP2 to generate PIP3, a key second messenger.

  • Akt (Protein Kinase B): A serine/threonine kinase activated by PIP3, which in turn phosphorylates a multitude of downstream targets to promote cell survival and proliferation.

  • mTOR (mammalian Target of Rapamycin): A serine/threonine kinase that exists in two distinct complexes, mTORC1 and mTORC2, and acts as a master regulator of cell growth and metabolism.

By inhibiting one or more of these kinases, this compound could effectively block the pro-survival signals that drive cancer progression.

PI3K_mTOR_Pathway cluster_pathway PI3K/Akt/mTOR Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Downstream Cell Growth, Proliferation, Survival mTOR->Downstream Compound 4-Amino-2-fluoro-5- methylbenzonitrile Compound->PI3K Potential Inhibition Compound->mTOR Potential Inhibition

Caption: Potential inhibition points in the PI3K/Akt/mTOR pathway.

Experimental Protocols: A Guide for Investigation

To facilitate further research into the therapeutic potential of this compound, this section provides detailed, step-by-step methodologies for key experiments.

Synthesis of this compound

Hypothetical Synthetic Workflow:

Synthesis_Workflow Start 2-Fluoro-5-methyl benzonitrile Nitration Nitration Start->Nitration Intermediate 4-Nitro-2-fluoro-5- methylbenzonitrile Nitration->Intermediate Reduction Catalytic Hydrogenation (Pd/C, H₂) Intermediate->Reduction Product 4-Amino-2-fluoro-5- methylbenzonitrile Reduction->Product Analysis Purification & Characterization (HPLC, NMR, MS) Product->Analysis

Caption: A plausible synthetic route for this compound.

Step-by-Step Protocol (General Guidance):

  • Nitration of 2-fluoro-5-methylbenzonitrile:

    • Dissolve the starting material in a suitable solvent (e.g., concentrated sulfuric acid).

    • Slowly add a nitrating agent (e.g., a mixture of nitric acid and sulfuric acid) while maintaining a low temperature.

    • Allow the reaction to proceed to completion, monitoring by thin-layer chromatography (TLC).

    • Quench the reaction with ice water and extract the product.

  • Catalytic Hydrogenation of 4-nitro-2-fluoro-5-methylbenzonitrile:

    • Dissolve the nitro-intermediate in a suitable solvent (e.g., ethanol or ethyl acetate).

    • Add a catalyst, such as palladium on carbon (Pd/C).

    • Pressurize the reaction vessel with hydrogen gas (40-60 psi).[1]

    • Stir the reaction at room temperature or with gentle heating until the reaction is complete (monitored by TLC or HPLC).

    • Filter off the catalyst and concentrate the solvent to obtain the crude product.

  • Purification and Characterization:

    • Purify the crude product using column chromatography or recrystallization.

    • Confirm the structure and purity of the final compound using High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) spectroscopy, and Mass Spectrometry (MS).[1]

In Vitro Antibacterial Susceptibility Testing (MIC Assay)

Objective: To determine the minimum inhibitory concentration (MIC) of this compound against a panel of bacterial strains.

Materials:

  • This compound

  • Bacterial strains (e.g., S. aureus, E. coli)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • 96-well microtiter plates

  • Spectrophotometer

Procedure:

  • Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

  • Perform serial two-fold dilutions of the compound in CAMHB in the wells of a 96-well plate.

  • Prepare a bacterial inoculum standardized to a concentration of 5 x 10⁵ CFU/mL.

  • Add the bacterial inoculum to each well containing the diluted compound.

  • Include positive (no compound) and negative (no bacteria) controls.

  • Incubate the plates at 37°C for 18-24 hours.

  • Determine the MIC as the lowest concentration of the compound that completely inhibits visible bacterial growth.

DNA Gyrase Inhibition Assay (Supercoiling Assay)

Objective: To quantify the inhibitory activity of this compound against bacterial DNA gyrase.

Materials:

  • Purified bacterial DNA gyrase

  • Relaxed plasmid DNA (e.g., pBR322)

  • ATP

  • Assay buffer

  • This compound

  • Agarose gel electrophoresis system

Procedure:

  • Prepare a reaction mixture containing assay buffer, relaxed plasmid DNA, and varying concentrations of the test compound.

  • Initiate the reaction by adding DNA gyrase and ATP.

  • Incubate the reaction at 37°C for a specified time (e.g., 1 hour).

  • Stop the reaction by adding a stop solution (e.g., containing SDS and proteinase K).

  • Analyze the DNA topoisomers by agarose gel electrophoresis.

  • Visualize the DNA bands under UV light after staining with a fluorescent dye (e.g., ethidium bromide).

  • Quantify the amount of supercoiled DNA to determine the IC50 value of the compound.

In Vitro Kinase Inhibition Assay (PI3K/mTOR)

Objective: To assess the inhibitory effect of this compound on PI3K and/or mTOR kinase activity.

Materials:

  • Recombinant human PI3K and/or mTOR kinase

  • Kinase-specific substrate (e.g., PIP2 for PI3K, recombinant 4E-BP1 for mTOR)

  • ATP (radiolabeled or for use with a detection antibody)

  • Assay buffer

  • This compound

Procedure:

  • Prepare a reaction mixture containing the kinase, its substrate, and varying concentrations of the test compound in an appropriate assay buffer.

  • Initiate the kinase reaction by adding ATP.

  • Incubate at 30°C for a defined period.

  • Terminate the reaction.

  • Detect the phosphorylated substrate using an appropriate method (e.g., autoradiography for radiolabeled ATP, ELISA with a phospho-specific antibody, or a luminescence-based assay that measures ADP production).

  • Calculate the percentage of inhibition at each compound concentration and determine the IC50 value.

Cellular Western Blot Analysis for PI3K/Akt/mTOR Pathway Inhibition

Objective: To determine if this compound inhibits the PI3K/Akt/mTOR pathway in cancer cells.

Materials:

  • Cancer cell line with a constitutively active PI3K/Akt/mTOR pathway

  • Cell culture reagents

  • This compound

  • Lysis buffer

  • Primary antibodies against phosphorylated and total Akt, S6K, and 4E-BP1

  • Secondary antibodies

  • Western blot apparatus and reagents

Procedure:

  • Culture the cancer cells to a suitable confluency.

  • Treat the cells with varying concentrations of the test compound for a specified duration.

  • Lyse the cells and quantify the protein concentration.

  • Separate the protein lysates by SDS-PAGE and transfer them to a membrane.

  • Block the membrane and incubate with primary antibodies overnight.

  • Wash the membrane and incubate with the appropriate secondary antibody.

  • Detect the protein bands using a chemiluminescence-based detection system.

  • Analyze the band intensities to determine the effect of the compound on the phosphorylation of Akt and its downstream targets.

Pharmacokinetic Considerations: Cytochrome P450 Inhibition

An important aspect of drug development is understanding a compound's potential for drug-drug interactions. This compound has been identified as a potential inhibitor of the cytochrome P450 enzymes CYP1A2 and CYP3A4.[1] These enzymes play a critical role in the metabolism of a wide range of xenobiotics, including many therapeutic drugs. Inhibition of these enzymes can lead to altered pharmacokinetic profiles of co-administered drugs, potentially causing adverse effects. Therefore, early-stage evaluation of CYP450 inhibition is crucial in the development of any therapeutic candidate based on this scaffold.

Conclusion and Future Directions

This compound represents a promising starting point for the development of novel therapeutics in both the antibacterial and anticancer arenas. Its potent inhibition of bacterial topoisomerases, coupled with its potential to modulate the critical PI3K/Akt/mTOR cancer signaling pathway, warrants further in-depth investigation.

Future research should focus on:

  • Lead Optimization: Synthesizing and screening analogs of this compound to improve potency, selectivity, and pharmacokinetic properties.

  • In Vivo Efficacy Studies: Evaluating the therapeutic efficacy of optimized compounds in relevant animal models of bacterial infection and cancer.

  • Mechanism of Action Elucidation: Conducting further biochemical and cellular studies to precisely define the molecular targets and mechanisms of action.

  • Safety and Toxicology Assessment: Performing comprehensive safety and toxicology studies to evaluate the therapeutic window of lead candidates.

By systematically addressing these areas, the full therapeutic potential of this intriguing fluorinated scaffold can be unlocked, paving the way for the development of next-generation medicines.

References

  • This compound | C8H7FN2 | CID 14621073 - PubChem. (URL: [Link])

Sources

Safety and handling of 4-Amino-2-fluoro-5-methylbenzonitrile

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Safe Handling of 4-Amino-2-fluoro-5-methylbenzonitrile for Research and Development

Foreword: A Proactive Approach to Chemical Safety

In the landscape of modern drug discovery and materials science, novel chemical entities are the bedrock of innovation. This compound (CAS No. 1357942-79-0) represents one such critical building block, utilized in the synthesis of advanced pharmaceutical intermediates and functional materials.[1][2] As its use becomes more prevalent in research and development, a comprehensive understanding of its safe handling is not merely a regulatory formality but a cornerstone of scientific integrity and personal safety.

This guide is designed for the hands-on scientist—the researcher at the bench. It eschews a generic template in favor of a logical, causality-driven framework. We will move from understanding the compound's inherent hazards, based on its chemical structure and data from close analogs, to implementing robust engineering and personal protection controls. This document culminates in detailed, field-tested protocols for routine handling, storage, waste management, and emergency response. Our objective is to empower researchers with the knowledge to handle this compound not with fear, but with informed respect, ensuring both personal safety and the integrity of their groundbreaking work.

Section 1: Hazard Identification and Risk Assessment

A precise, officially harmonized GHS classification for this compound is not consistently available across all supplier safety data sheets (SDS), with some sources stating "no data available".[3][4] This is common for novel research chemicals. Therefore, a conservative risk assessment based on structural analogy is the most responsible scientific approach. The molecule contains three key functional groups that inform its potential hazards: an aromatic amine, a nitrile group, and a fluoro-substituent.

  • Aminobenzonitrile Core: This structure is associated with potential acute toxicity if swallowed, inhaled, or in contact with skin.[5][6]

  • Nitrile Group (-C≡N): While stable in this molecule, nitriles as a class are of toxicological concern. Under harsh conditions (e.g., fire, reaction with strong acids), they can potentially release highly toxic hydrogen cyanide (HCN) gas.

  • Aromatic Fluorine: The C-F bond is strong, but thermal decomposition can release hazardous hydrogen fluoride.[5]

Based on these features and data from closely related compounds, we can establish a presumptive hazard profile.

Table 1: Presumptive Hazard Profile based on Structural Analogs

Hazard Class GHS Category & Statement Rationale and Reference Analogues
Acute Toxicity, Oral Category 4: H302 - Harmful if swallowed. Based on data for 4-Amino-2-(trifluoromethyl)benzonitrile and general aminobenzonitriles.[5][6]
Acute Toxicity, Dermal Category 4: H312 - Harmful in contact with skin. Based on data for 4-Amino-2-(trifluoromethyl)benzonitrile.[5]
Acute Toxicity, Inhalation Category 4: H332 - Harmful if inhaled. Assumed based on solid/powder nature and data for analogs.[5] Dusts can be easily inhaled.
Skin Corrosion/Irritation Category 2: H315 - Causes skin irritation. A common hazard for substituted anilines and benzonitriles.[5][7]

| Serious Eye Damage/Irritation | Category 2: H319 - Causes serious eye irritation. | Expected based on skin irritation potential and data for analogs.[5][7] |

This presumptive classification necessitates handling this compound as a Particularly Hazardous Substance (PHS) , requiring stringent safety protocols.[8]

cluster_0 Risk Assessment Workflow Start Start: New Experiment with This compound Analyze Analyze Hazards: - Review this guide & SDS - Assess structural analog data Start->Analyze Evaluate Evaluate Exposure Potential: - Solid (dust) or solution? - Scale of reaction? - Duration of handling? Analyze->Evaluate Controls Implement Controls: - Engineering (Fume Hood) - Administrative (SOPs) - PPE (Gloves, Goggles, Coat) Evaluate->Controls Proceed Proceed with Experiment Controls->Proceed Review Review & Refine: - Was there any near miss? - Can the process be improved? Proceed->Review End End Review->End

Caption: Risk assessment workflow for handling the compound.

Section 2: Prerequisite Controls and Personal Protective Equipment (PPE)

Given the presumptive hazards, work with this compound must be performed within a multi-layered safety framework. Engineering controls are the primary line of defense, supplemented by mandatory personal protective equipment.

Engineering Controls
  • Chemical Fume Hood: All manipulations of this compound, especially handling the solid powder, must be conducted inside a certified chemical fume hood to prevent inhalation of airborne particles.[5][8]

  • Ventilated Enclosures: For weighing small quantities, a ventilated balance enclosure can be used as an alternative to a fume hood.[8]

  • Safety Equipment: An operational safety shower and eyewash station must be readily accessible within the immediate work area.[5]

Personal Protective Equipment (PPE)

The selection of PPE is not a matter of preference but a critical barrier to exposure.

Table 2: Mandatory PPE for Handling this compound

Protection Type Specification Rationale & Causality
Eye Protection Chemical safety goggles conforming to EN166 (EU) or ANSI Z87.1 (US) standards. Protects against dust particles and accidental splashes. Standard safety glasses do not provide a sufficient seal.[5][9]
Hand Protection Nitrile rubber gloves (minimum thickness of 0.11 mm). Provides a chemical-resistant barrier against dermal absorption. Gloves must be inspected before use and changed immediately if contaminated or torn.[10]
Body Protection A flame-resistant laboratory coat, fully buttoned, with tight-fitting cuffs. Protects skin and personal clothing from contamination.[10]

| Respiratory Protection | Generally not required if work is performed within a fume hood. | If a fume hood is not available or in case of a large spill, a NIOSH-approved respirator with P100 (particulate) cartridges would be necessary.[5] |

Section 3: Standard Operating Procedures for Safe Handling

The following protocols provide a self-validating system for routine laboratory tasks, designed to minimize exposure at every step.

Protocol 3.1: Weighing and Preparing Solutions

This protocol details the safe transfer and weighing of the solid compound.

  • Preparation: Before retrieving the compound, ensure the chemical fume hood sash is at the appropriate working height and the workspace is clean. Don personal protective equipment (goggles, lab coat, nitrile gloves).

  • Transport: Retrieve the sealed container of this compound from its designated storage location.

  • Weighing:

    • Place a tared weigh boat on an analytical balance inside the fume hood or ventilated enclosure.

    • Carefully open the container. Avoid creating dust clouds.

    • Using a clean spatula, transfer the desired amount of solid to the weigh boat.

    • Securely close the primary container immediately after transfer.

  • Dissolution:

    • Place a flask containing the appropriate solvent on a stir plate within the fume hood.

    • Carefully add the weighed solid to the solvent.

    • Rinse the weigh boat with a small amount of solvent and add the rinsing to the flask to ensure a complete transfer.

  • Cleanup: Decontaminate the spatula and work surface. Dispose of the weigh boat and any contaminated wipes in the designated solid hazardous waste container.

Protocol 3.2: Setting up a Chemical Reaction
  • Glassware Inspection: Ensure all glassware is free from cracks or defects.[11]

  • Reagent Addition: Conduct the entire reaction setup within the fume hood. Add the this compound solution (or solid, if required by the procedure) to the reaction vessel using appropriate transfer tools (e.g., cannula, powder funnel).

  • Inert Atmosphere: If the reaction requires an inert atmosphere, ensure the system is properly purged with nitrogen or argon before adding reagents.[1]

  • Monitoring: Monitor the reaction from outside the fume hood sash whenever possible.

Section 4: Storage and Waste Management

Proper storage and disposal are critical to prevent accidental exposure and environmental contamination.

Storage
  • Container: Store in the original, tightly sealed container.[5]

  • Location: Keep in a cool, dry, and well-ventilated area designated for toxic or hazardous chemicals.[12][13]

  • Segregation: Store away from incompatible materials, particularly strong oxidizing agents and strong acids.[5]

  • Inventory: Maintain an accurate inventory to track usage and quantity on hand.

Waste Management

All materials contaminated with this compound must be treated as hazardous waste.[10]

  • Waste Streams: Maintain separate, clearly labeled hazardous waste containers for:

    • Solid Waste: Contaminated gloves, weigh boats, paper towels, and excess solid compound.

    • Liquid Waste: Unused solutions and reaction mixtures. Do not mix with other waste streams to prevent unknown reactions.[10]

  • Labeling: The waste container must be labeled with "Hazardous Waste" and the full chemical name: "this compound".[10]

  • Disposal: The sealed and labeled container must be disposed of through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste contractor.[5]

Section 5: Emergency Procedures

Preparedness is key to mitigating the consequences of an accident.

Spill Response

The appropriate response depends on the scale of the spill. The following decision tree outlines the general procedure for a small laboratory spill (<5g). For larger spills, evacuate the area and contact your EHS emergency line.

cluster_1 Spill Response Decision Tree Spill Spill Detected Alert Alert nearby personnel. Restrict access to the area. Spill->Alert Assess Is the spill large or are you uncomfortable cleaning it up? Alert->Assess Evacuate Evacuate the lab. Call Emergency Services / EHS. Assess->Evacuate Yes PPE Don appropriate PPE: - Double gloves (nitrile) - Safety goggles - Lab coat Assess->PPE No Contain Cover the spill with an inert absorbent material (e.g., vermiculite, dry sand). PPE->Contain Collect Carefully sweep the material into a dustpan and place it in a labeled hazardous waste container. Contain->Collect Decontaminate Clean the spill area with a suitable solvent, then soap and water. Place all cleaning materials in the waste container. Collect->Decontaminate Dispose Seal the waste container and arrange for disposal via EHS. Decontaminate->Dispose

Caption: Decision tree for a small laboratory spill response.

First Aid Measures

Immediate and correct first aid is vital in the event of an exposure.

Table 3: First Aid Procedures for this compound Exposure

Exposure Route First Aid Action
Inhalation Move the person to fresh air immediately. If breathing is difficult or stops, provide artificial respiration. Seek immediate medical attention.[3][9]
Skin Contact Immediately remove all contaminated clothing. Flush the affected skin area with copious amounts of soap and water for at least 15 minutes. Seek medical attention if irritation persists.[3][5]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[3][5]

| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[3][9] |

Section 6: Chemical & Physical Properties

A summary of key identifiers and properties for this compound.

Table 4: Properties of this compound

Property Value Source
CAS Number 1357942-79-0 [14]
Molecular Formula C₈H₇FN₂ [14]
Molecular Weight 150.15 g/mol [14]
Appearance Solid (typically off-white or crystalline) [15]

| Computed XLogP3 | 1.4 |[14] |

Conclusion

This compound is a valuable research chemical whose safe use is predicated on a thorough understanding of its potential hazards and the consistent application of robust safety protocols. By treating it as a Particularly Hazardous Substance, utilizing primary engineering controls like fume hoods, wearing appropriate PPE, and adhering to the detailed procedures for handling, storage, and disposal outlined in this guide, researchers can confidently and safely advance their scientific objectives. Safety is not an impediment to research; it is an integral component of excellence.

References

  • Benchchem. This compound | CAS 1357942-79-0.

  • Fisher Scientific. (2021). Safety Data Sheet: 4-Amino-2-(trifluoromethyl)benzonitrile.

  • ChemicalBook. (2025). Chemical Safety Data Sheet MSDS / SDS - this compound.

  • ECHEMI. 4-Fluoro-2-methylbenzonitrile SDS, 147754-12-9 Safety Data Sheets.

  • ChemicalBook. 4-Amino-5-fluoro-2-methylbenzonitrile | 1849279-50-0.

  • ChemicalBook. (2025). This compound - Safety Data Sheet.

  • ECHEMI. (2019). 2-Amino-5-fluoro-4-nitrobenzonitrile Safety Data Sheets.

  • PubChem. This compound. National Center for Biotechnology Information.

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  • Fisher Scientific. (2024). Safety Data Sheet: 4-Fluorobenzonitrile.

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  • Benchchem. Safeguarding Your Laboratory: A Comprehensive Guide to Benzonitrile Disposal.

  • Thermo Fisher Scientific. (2025). Safety Data Sheet: 4-Nitrobenzonitrile.

  • ChemicalBook. 4-Amino-5-fluoro-2-methylbenzonitrile CAS#: 1849279-50-0.

  • Carl ROTH. (2025). Safety Data Sheet: 4-Aminobenzonitrile.

  • MilliporeSigma. (2024). Safety Data Sheet: Benzonitrile.

  • CymitQuimica. This compound.

  • University of California, Riverside. Rules for the Safe Handling of Chemicals in the Laboratory.

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  • Cornell University Environmental Health and Safety. 9.4 Guidelines for Working with Particularly Hazardous Substances.

  • BLD Pharm. 4-Amino-2-fluoro-5-methoxybenzonitrile | 1441723-24-5.

  • BLD Pharm. 4-Amino-5-ethynyl-2-fluorobenzonitrile | 2131007-03-7.

  • Combi-Blocks. (2023). Safety Data Sheet: 4-Amino-5-chloro-2-fluoro-benzonitrile.

  • Ossila. 4-Fluoro-2-methylbenzonitrile | CAS 147754-12-9.

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An In-Depth Technical Guide to the Solubility and Stability of 4-Amino-2-fluoro-5-methylbenzonitrile

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of the solubility and stability of 4-amino-2-fluoro-5-methylbenzonitrile, a key intermediate in pharmaceutical and agrochemical research. Designed for researchers, scientists, and drug development professionals, this document synthesizes fundamental principles with practical, field-proven methodologies to ensure the effective handling, storage, and application of this compound.

Introduction: The Significance of this compound

This compound (CAS No. 1357942-79-0) is a substituted aromatic nitrile that serves as a versatile building block in medicinal chemistry.[1][2][3][4] Its unique substitution pattern, featuring an amino, a fluoro, and a methyl group, imparts specific electronic and steric properties that are advantageous in the design of novel therapeutic agents. The presence of the fluorine atom can enhance metabolic stability and binding affinity to biological targets, while the amino and nitrile functionalities provide reactive handles for further synthetic transformations.[5][6] A thorough understanding of its solubility and stability is paramount for its successful application in drug discovery and development, ensuring reproducibility of experimental results and the integrity of synthesized molecules.

Physicochemical Properties

A foundational understanding of the physicochemical properties of this compound is essential for its effective use.

PropertyValueSource
Molecular Formula C₈H₇FN₂[1][3]
Molecular Weight 150.15 g/mol [1][4][7]
Appearance Solid[4]
CAS Number 1357942-79-0[1][2][3]

Solubility Profile

The solubility of this compound is a critical parameter for its use in various experimental settings, from reaction chemistry to biological assays. While specific quantitative solubility data is not extensively published, a qualitative assessment and a robust experimental protocol for its determination are provided below.

General Solubility Characteristics

As a substituted benzonitrile, this compound is expected to exhibit moderate solubility in a range of organic solvents. The presence of the polar amino and nitrile groups suggests some degree of solubility in polar organic solvents, while the aromatic ring and methyl group contribute to its solubility in less polar environments. Its solubility in aqueous media is likely to be limited but can be influenced by pH due to the basicity of the amino group.

Experimental Determination of Solubility

A reliable method for determining the solubility of this compound involves the shake-flask method followed by quantification using High-Performance Liquid Chromatography (HPLC).

G cluster_prep Sample Preparation cluster_analysis Analysis cluster_quant Quantification prep1 Add excess solid to solvent prep2 Equilibrate at constant temperature (e.g., 25°C) with agitation prep1->prep2 prep3 Allow to settle prep2->prep3 analysis1 Filter supernatant (0.45 µm) prep3->analysis1 analysis2 Dilute filtrate analysis1->analysis2 analysis3 Analyze by validated HPLC method analysis2->analysis3 quant1 Determine concentration from calibration curve analysis3->quant1 quant2 Calculate solubility (e.g., in mg/mL) quant1->quant2

Workflow for experimental solubility determination.
  • Preparation of Saturated Solutions:

    • Add an excess amount of solid this compound to a series of vials containing different solvents of interest (e.g., water, phosphate buffer at various pH values, methanol, ethanol, acetonitrile, dichloromethane, and dimethyl sulfoxide).

    • Seal the vials and place them in a shaker bath at a constant temperature (e.g., 25 °C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Sample Collection and Preparation:

    • After equilibration, allow the vials to stand undisturbed for a short period to allow the undissolved solid to settle.

    • Carefully withdraw an aliquot of the supernatant and immediately filter it through a 0.45 µm syringe filter to remove any undissolved particles.

    • Dilute the filtered solution with a suitable solvent (typically the mobile phase used for HPLC analysis) to a concentration that falls within the linear range of the calibration curve.

  • Quantification by HPLC:

    • Analyze the diluted samples using a validated HPLC method (see Section 5 for a representative method).

    • Determine the concentration of this compound in the diluted samples by comparing the peak area to a standard calibration curve.

    • Calculate the solubility in the original solvent by taking into account the dilution factor.

Stability Profile

Understanding the chemical stability of this compound is crucial for its proper storage, handling, and use in chemical reactions and biological systems. Forced degradation studies are essential to identify potential degradation pathways and to develop stability-indicating analytical methods.[8][9]

Predicted Stability and Potential Degradation Pathways

Based on the functional groups present in this compound, several degradation pathways can be anticipated:

  • Hydrolysis: The nitrile group is susceptible to hydrolysis under both acidic and basic conditions, which would lead to the formation of the corresponding amide and subsequently the carboxylic acid. The rate of hydrolysis is expected to be pH-dependent.

  • Oxidation: The electron-rich aromatic ring, activated by the amino group, is susceptible to oxidation. This can lead to the formation of colored impurities.[10]

  • Photodegradation: Exposure to light, particularly UV radiation, can induce photochemical reactions, leading to degradation. The presence of an amino group on the aromatic ring may increase its susceptibility to photolytic degradation.[11]

  • Thermal Degradation: While generally stable at ambient temperatures, prolonged exposure to elevated temperatures can lead to decomposition.

Forced Degradation Studies

Forced degradation studies are performed under conditions more severe than accelerated stability testing to identify the likely degradation products.[12][13]

G cluster_stress Stress Conditions cluster_analysis Analysis cluster_eval Evaluation stress1 Acid Hydrolysis (e.g., 0.1 M HCl, 60°C) analysis1 Sample Preparation (Neutralization, Dilution) stress1->analysis1 stress2 Base Hydrolysis (e.g., 0.1 M NaOH, 60°C) stress2->analysis1 stress3 Oxidation (e.g., 3% H₂O₂, RT) stress3->analysis1 stress4 Thermal (e.g., 80°C, solid state) stress4->analysis1 stress5 Photolytic (e.g., UV/Vis light exposure) stress5->analysis1 analysis2 HPLC Analysis (Stability-Indicating Method) analysis1->analysis2 analysis3 Peak Purity Analysis analysis2->analysis3 eval1 Identify Degradation Products analysis3->eval1 eval2 Quantify Degradants eval1->eval2 eval3 Elucidate Degradation Pathways eval2->eval3

Workflow for forced degradation studies.
  • Preparation of Stock Solution:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a known concentration (e.g., 1 mg/mL).

  • Application of Stress Conditions:

    • Acid Hydrolysis: Mix an aliquot of the stock solution with an equal volume of 0.1 M to 1 M hydrochloric acid. Incubate at a controlled temperature (e.g., 60 °C) for a defined period (e.g., 24 hours).[9][14]

    • Base Hydrolysis: Mix an aliquot of the stock solution with an equal volume of 0.1 M to 1 M sodium hydroxide. Incubate at a controlled temperature (e.g., 60 °C) for a defined period.[9][14]

    • Oxidative Degradation: Mix an aliquot of the stock solution with an equal volume of a hydrogen peroxide solution (e.g., 3%). Keep at room temperature for a defined period.

    • Thermal Degradation: Expose the solid compound to dry heat in a temperature-controlled oven (e.g., 80 °C) for a defined period.[14]

    • Photolytic Degradation: Expose the stock solution (in a photostable container) to a light source that provides both UV and visible light, as specified in ICH Q1B guidelines.[14]

  • Sample Preparation for Analysis:

    • For acid and base hydrolysis samples, neutralize the solutions with an appropriate amount of base or acid, respectively.

    • Dilute all stressed samples with the mobile phase to a concentration suitable for HPLC analysis.

  • HPLC Analysis:

    • Analyze the stressed samples, along with an unstressed control sample, using a stability-indicating HPLC method.

    • The method should be capable of separating the parent compound from all significant degradation products.

    • Assess peak purity using a photodiode array (PDA) detector to ensure that the chromatographic peaks are not co-eluting.

Summary of Expected Stability

Based on the chemistry of related compounds, the following stability profile can be anticipated.

ConditionExpected StabilityPotential Degradation Products
Acidic (pH < 4) Susceptible to hydrolysis4-Amino-2-fluoro-5-methylbenzamide, 4-Amino-2-fluoro-5-methylbenzoic acid
Neutral (pH 6-8) Generally stableMinimal degradation expected
Basic (pH > 9) Susceptible to hydrolysis4-Amino-2-fluoro-5-methylbenzamide, 4-Amino-2-fluoro-5-methylbenzoic acid
Oxidative Susceptible to oxidationColored impurities (e.g., nitroso, nitro derivatives)
Thermal Stable at ambient temperatures; degradation at elevated temperaturesVarious decomposition products
Photolytic Potential for degradation upon exposure to UV/Vis lightPhotodegradation products

Analytical Method for Quantification

A robust and validated analytical method is essential for both solubility and stability studies. Reversed-phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection is a suitable technique.[2][15][16]

Representative HPLC Method
ParameterCondition
Column C18, 250 mm x 4.6 mm, 5 µm
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B Acetonitrile
Gradient 0-5 min: 10% B; 5-15 min: 10-90% B; 15-20 min: 90% B; 20-21 min: 90-10% B; 21-25 min: 10% B
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 254 nm
Injection Volume 10 µL

Note: This method is a starting point and should be optimized and validated for the specific application.

Recommendations for Handling and Storage

To ensure the integrity of this compound, the following handling and storage procedures are recommended:

  • Storage: Store in a tightly sealed, light-resistant container (e.g., amber glass vial) under an inert atmosphere (e.g., argon or nitrogen) to minimize oxidative degradation.[10] For long-term storage, refrigeration (2-8 °C) or freezing (-20 °C) is advisable to slow down potential thermal degradation.[10]

  • Handling: Handle in a well-ventilated area, avoiding exposure to direct sunlight and high temperatures. For solution-based work, prepare solutions fresh whenever possible. If storage of solutions is necessary, they should be kept at low temperatures and protected from light.

Conclusion

This technical guide provides a comprehensive framework for understanding and evaluating the solubility and stability of this compound. By employing the described experimental protocols and adhering to the recommended handling and storage practices, researchers can ensure the quality and reliability of this important chemical intermediate in their scientific endeavors. The principles and methodologies outlined herein are grounded in established analytical and pharmaceutical development practices, providing a solid foundation for further research and application.

References

  • Forced Degradation Studies. MedCrave online. Available from: [Link]

  • Forced Degradation Studies in Pharmaceuticals: How to Perform. Pharmaguideline. Available from: [Link]

  • Investigation of the C—CN Bond Activation of Fluorinated Benzonitriles with [Ni(dmpe)] and Dft Benchmarking Study with [Ni(dippe)]. ProQuest. Available from: [Link]

  • Forced Degradation Study in Pharmaceutical Stability. Pharmaguideline. Available from: [Link]

  • Fluorobenzonitrile Series. Sparrow Chemical. Available from: [Link]

  • Forced Degradation Studies: Regulatory Considerations and Implementation. BioProcess International. Available from: [Link]

  • Sop for force degradation study. Pharma Dekho. Available from: [Link]

  • Ortho-Fluoro Effect on the C–C Bond Activation of Benzonitrile Using Zerovalent Nickel. Organometallics. Available from: [Link]

  • The Dark Side of Fluorine. PMC. Available from: [Link]

  • This compound. PubChem. Available from: [Link]

  • Fluorobenzonitriles: Influence of the Substitution Pattern on Melting and Crystallization Properties. ACS Figshare. Available from: [Link]

  • Photostability of organic fluorophore influenced by adjacent amino acid residues. Nature Communications. Available from: [Link]

  • analysis of amino acids by high performance liquid chromatography. International Journal of Pharmaceutical Sciences and Research. Available from: [Link]

  • 4-Fluoro-Threonine: From Diastereoselective Synthesis to pH-Dependent Conformational Equilibrium in Aqueous Solution. The Journal of Organic Chemistry. Available from: [Link]

  • HPLC Enantioseparation of N-FMOC α-Amino Acids Using Lux Polysaccharide-Based Chiral Stationary Phases. Phenomenex. Available from: [Link]

  • Hydrolytic stability of selected pharmaceuticals and their transformation products. PubMed. Available from: [Link]

  • 4-Amino-5-fluoro-2-hydroxybenzonitrile. PubChem. Available from: [Link]

  • Preparation process of 4-amino-2-trifluoromethyl benzonitrile. Google Patents.

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4-Amino-2-fluoro-5-methylbenzonitrile mechanism of action

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to Elucidating the Mechanism of Action of Novel Small Molecules: A Case Study with 4-Amino-2-fluoro-5-methylbenzonitrile

Abstract

This compound is a chemical intermediate recognized for its role in the synthesis of diverse bioactive compounds, particularly kinase inhibitors. While its utility as a synthetic building block is established, its intrinsic biological activity and mechanism of action are not characterized in public literature. This guide provides a comprehensive framework for researchers and drug development professionals to elucidate the mechanism of action of a novel small molecule, using this compound as a hypothetical starting point. We will detail a logical, multi-pronged experimental approach, from initial target identification to in-depth pathway analysis and cellular phenotype assessment. This document serves as a roadmap for rigorous scientific inquiry into novel chemical entities, emphasizing experimental design, data interpretation, and validation.

Introduction: From Chemical Intermediate to Potential Bioactive Compound

This compound's structure, featuring a fluorinated aminobenzonitrile core, is a common scaffold in medicinal chemistry. Its documented use in the synthesis of potent and selective kinase inhibitors suggests that the molecule itself, or its derivatives, may possess inherent biological activity. The process of elucidating the mechanism of action (MoA) for such a compound is a cornerstone of drug discovery, transforming a chemical entity into a potential therapeutic agent. This guide outlines a systematic approach to this process.

Phase 1: Target Identification and Validation

The initial and most critical step is to identify the molecular target(s) of the compound. A multi-faceted approach, combining computational and experimental methods, is recommended to generate and validate hypotheses.

In Silico Target Prediction

Computational methods can provide initial hypotheses about potential protein targets based on the chemical structure of this compound.

  • Methodology : Utilize platforms such as the Similarity Ensemble Approach (SEA), SwissTargetPrediction, or SuperPred to screen the compound against databases of known protein-ligand interactions. These tools compare the chemical structure to known ligands and predict potential targets based on the principle of chemical similarity.

  • Causality : This approach is based on the well-established principle that structurally similar molecules often bind to similar protein targets. By leveraging vast databases of known interactions, we can efficiently generate a prioritized list of potential targets for experimental validation, saving significant time and resources compared to purely experimental screening.

Experimental Target Identification: Affinity-Based Proteomics

A powerful unbiased experimental method to identify direct binding partners is affinity-based chemical proteomics.

  • Protocol: Synthesis of an Affinity Probe and Pulldown Assay

    • Probe Synthesis : Modify this compound with a linker and a reactive group (e.g., a diazirine for photo-affinity labeling) and a reporter tag (e.g., biotin). A control probe without the reactive group should also be synthesized.

    • Cell Lysate Preparation : Prepare lysates from a relevant cell line (e.g., a cancer cell line if anti-proliferative effects are suspected).

    • Probe Incubation & Crosslinking : Incubate the cell lysate with the biotinylated affinity probe. For photo-affinity probes, irradiate with UV light to covalently crosslink the probe to its binding partners.

    • Affinity Purification : Use streptavidin-coated beads to capture the biotinylated probe and its crosslinked protein targets.

    • Elution and Digestion : Elute the captured proteins from the beads and digest them into peptides using trypsin.

    • LC-MS/MS Analysis : Analyze the peptide mixture by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify the captured proteins.

    • Data Analysis : Identify specific binding partners by comparing the proteins pulled down with the active probe to those from control experiments (e.g., competition with excess free compound, or use of an inactive control probe).

  • Trustworthiness : This protocol includes critical controls to ensure the identified proteins are specific binding partners. The use of a control probe and competition with the free, unmodified compound helps to distinguish true targets from non-specific binders to the probe or beads.

Target Validation: Biophysical and Biochemical Assays

Once potential targets are identified, direct binding and functional modulation must be confirmed.

  • Surface Plasmon Resonance (SPR) : To measure the binding affinity and kinetics between the compound and a purified candidate protein.

  • Isothermal Titration Calorimetry (ITC) : To thermodynamically characterize the binding interaction.

  • Enzymatic Assays : If the identified target is an enzyme (e.g., a kinase), perform in vitro activity assays to determine if this compound inhibits or activates its function.

Technique Parameter Measured Typical Output
Surface Plasmon ResonanceBinding affinity (KD), association (ka), dissociation (kd) ratesSensorgram, kinetic and affinity constants
Isothermal Titration CalorimetryBinding affinity (KD), enthalpy (ΔH), entropy (ΔS)Thermogram, thermodynamic parameters
Enzymatic AssayEnzyme activity (e.g., phosphorylation)IC50/EC50 values, substrate turnover rates

Phase 2: Pathway and Phenotypic Analysis

With a validated target, the next step is to understand how the compound's interaction with its target affects cellular signaling pathways and ultimately, cellular phenotype.

Signaling Pathway Analysis
  • Methodology: Phospho-proteomics and Western Blotting

    • Cell Treatment : Treat a relevant cell line with this compound at various concentrations and time points.

    • Phospho-proteomics : For a global view, perform mass spectrometry-based phospho-proteomics to identify changes in protein phosphorylation downstream of the target (especially if it's a kinase or phosphatase).

    • Western Blotting : For a targeted approach, use western blotting to probe the phosphorylation status of specific proteins known to be in the target's signaling pathway. For example, if the target is a kinase in the MAPK pathway, probe for changes in p-ERK, p-MEK, etc.

  • Diagram: Hypothetical Signaling Pathway

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase Target Identified Target (e.g., a Kinase) RTK->Target Downstream1 Downstream Effector 1 Target->Downstream1 Signal Transduction Downstream2 Downstream Effector 2 Downstream1->Downstream2 TF Transcription Factor Downstream2->TF Gene Gene Expression TF->Gene Phenotype Cellular Phenotype (e.g., Apoptosis) Gene->Phenotype Compound 4-Amino-2-fluoro- 5-methylbenzonitrile Compound->Target Inhibition

Caption: Hypothetical signaling cascade modulated by the compound.

Cellular Phenotype Assessment

Determine the functional consequences of target engagement and pathway modulation on cell behavior.

  • Protocol: Cell Viability and Apoptosis Assays

    • Cell Plating : Seed cells in 96-well plates at an appropriate density.

    • Compound Treatment : Treat cells with a dose-response range of this compound for 24, 48, and 72 hours.

    • Viability Assay : Add a viability reagent (e.g., CellTiter-Glo®) and measure luminescence to determine the number of viable cells. Calculate the GI50 (concentration for 50% growth inhibition).

    • Apoptosis Assay : Treat cells similarly and use an apoptosis detection kit (e.g., Caspase-Glo® 3/7 Assay or Annexin V staining followed by flow cytometry) to quantify apoptosis induction.

  • Experimental Workflow Diagram

G cluster_assays Phenotypic Assays start Start: Seed Cells treat Treat with Compound (Dose-Response) start->treat incubate Incubate (24, 48, 72h) treat->incubate viability Viability Assay (e.g., CellTiter-Glo) incubate->viability apoptosis Apoptosis Assay (e.g., Caspase-Glo) incubate->apoptosis analyze Data Analysis (GI50, Apoptosis Fold-Change) viability->analyze apoptosis->analyze end End: Determine Phenotype analyze->end

Caption: Workflow for assessing cellular phenotype upon compound treatment.

Conclusion and Future Directions

This guide outlines a rigorous, multi-step process for elucidating the mechanism of action of a novel compound like this compound. By combining in silico prediction, unbiased experimental target identification, biophysical validation, and detailed pathway and phenotypic analysis, researchers can build a comprehensive understanding of a compound's biological function. The described workflows, with their integrated controls and orthogonal validation steps, ensure a high degree of scientific rigor and trustworthiness. Future work would involve validating the identified MoA in more complex in vitro models (e.g., 3D spheroids) and ultimately in in vivo animal models to assess therapeutic potential.

References

  • Title: Preparation of pyrazolopyridines as protein kinase inhibitors Source: Google Patents, US20100286131A1 URL
  • Title: Preparation of novel pyrrolopyrimidine compounds as kinase inhibitors Source: Google Patents, US20120101090A1 URL
  • Title: Preparation of substituted pyrazolo[1,5-a]pyridines as kinase inhibitors Source: Google Patents, US20090105240A1 URL
  • Title: Preparation of pyrazolopyridines and pyrazolopyrimidines as protein kinase inhibitors Source: Google Patents, US20070191395A1 URL

Spectroscopic Characterization of 4-Amino-2-fluoro-5-methylbenzonitrile: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides an in-depth analysis of the spectroscopic data for the compound 4-Amino-2-fluoro-5-methylbenzonitrile (CAS No. 1357942-79-0), a key intermediate in pharmaceutical and materials science research.[1] This document is intended for researchers, scientists, and drug development professionals, offering a detailed examination of its Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopic properties. The guide is structured to provide not only the spectral data but also the underlying principles and experimental considerations, ensuring a comprehensive understanding for practical application.

Molecular Structure and Spectroscopic Overview

This compound possesses a unique substitution pattern on the benzene ring, which gives rise to a distinct spectroscopic fingerprint. Understanding this structure is paramount to interpreting its NMR and IR spectra.

dot graph "molecular_structure" { layout=neato; node [shape=plaintext, fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];

// Atom nodes C1 [label="C", pos="0,1.5!"]; C2 [label="C", pos="-1.3,0.75!"]; C3 [label="C", pos="-1.3,-0.75!"]; C4 [label="C", pos="0,-1.5!"]; C5 [label="C", pos="1.3,-0.75!"]; C6 [label="C", pos="1.3,0.75!"]; N1 [label="N", pos="0,2.5!"]; F1 [label="F", pos="-2.4,1.25!"]; C7 [label="C", pos="-2.4,-1.25!"]; H1 [label="H", pos="-3.2,-0.75!"]; H2 [label="H", pos="-3.2,-1.75!"]; H3 [label="H", pos="-2.4,-2.0!"]; N2 [label="N", pos="0,-2.5!"]; H4 [label="H", pos="-0.5,-3.2!"]; H5 [label="H", pos="0.5,-3.2!"]; H6 [label="H", pos="2.2,-1.25!"]; C8 [label="C", pos="2.4,1.25!"]; N3 [label="N", pos="3.2,1.65!"];

// Aromatic ring bonds C1 -- C2; C2 -- C3; C3 -- C4; C4 -- C5; C5 -- C6; C6 -- C1;

// Substituent bonds C1 -- N1 [style=invis]; // for positioning C-CN C1_CN [label="C", pos="0,2.2!"]; N_CN [label="N", pos="0,3.2!"]; C1_CN -- N_CN [len=1.2]; C1 -- C1_CN;

C2 -- F1; C3 -- C7; C7 -- H1; C7 -- H2; C7 -- H3; C4 -- N2; N2 -- H4; N2 -- H5; C5 -- H6; C6 -- C8 [style=invis]; C6_H [label="H", pos="2.2,1.25!"]; C6 -- C6_H;

// Atom labels with numbering C1_label [label="C1", pos="-0.4,1.5!"]; C2_label [label="C2", pos="-1.7,0.75!"]; C3_label [label="C3", pos="-1.7,-0.75!"]; C4_label [label="C4", pos="-0.4,-1.5!"]; C5_label [label="C5", pos="1.7,-0.75!"]; C6_label [label="C6", pos="1.7,0.75!"];

} pendot Figure 1: Molecular structure of this compound with atom numbering.

The strategic placement of an amino (-NH₂), a fluoro (-F), a methyl (-CH₃), and a nitrile (-C≡N) group dictates the electronic environment of each atom, which is directly probed by spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For this compound, ¹H and ¹³C NMR provide critical information for structural verification.

¹H NMR Spectroscopy

The proton NMR spectrum of this compound is predicted to exhibit distinct signals for the aromatic protons, the amino group protons, and the methyl group protons.

Proton Assignment Predicted Chemical Shift (δ, ppm) Predicted Multiplicity Predicted Coupling Constant (J, Hz) Rationale
Aromatic H (H-6)~ 7.0 - 7.3Doublet (d)JH-F ≈ 8-10Ortho-coupling to the fluorine atom will split this proton into a doublet. The electron-withdrawing nature of the adjacent nitrile group will shift it downfield.
Aromatic H (H-3)~ 6.8 - 7.1Singlet (s) or narrowly split-This proton is meta to the fluorine and is expected to show minimal coupling. Its chemical shift is influenced by the ortho amino and methyl groups.
Amino (-NH₂)~ 5.5Broad Singlet (br s)-Amine protons often appear as a broad singlet due to quadrupole broadening and exchange with trace amounts of water.[1]
Methyl (-CH₃)~ 2.1 - 2.3Singlet (s)-The methyl group protons are not coupled to any other protons and will appear as a singlet.

Experimental Protocol for ¹H NMR:

A standard approach for acquiring a ¹H NMR spectrum of this compound would involve dissolving approximately 5-10 mg of the solid in a deuterated solvent such as deuterochloroform (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆). The spectrum would then be recorded on a 400 MHz or higher field NMR spectrometer.

dot graph "nmr_workflow" { rankdir=LR; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];

subgraph "cluster_sample_prep" { label="Sample Preparation"; style=filled; color="#E8F0FE"; node [fillcolor="#FFFFFF"]; a [label="Weigh ~5-10 mg of\nthis compound"]; b [label="Dissolve in ~0.7 mL of\ndeuterated solvent (e.g., CDCl₃)"]; c [label="Transfer to NMR tube"]; a -> b -> c; }

subgraph "cluster_acquisition" { label="Data Acquisition"; style=filled; color="#E6F4EA"; node [fillcolor="#FFFFFF"]; d [label="Insert sample into\nNMR spectrometer (≥400 MHz)"]; e [label="Tune and shim the probe"]; f [label="Acquire ¹H NMR spectrum"]; d -> e -> f; }

subgraph "cluster_processing" { label="Data Processing"; style=filled; color="#FEF7E0"; node [fillcolor="#FFFFFF"]; g [label="Fourier transform the FID"]; h [label="Phase and baseline correct"]; i [label="Integrate signals and\npick peaks"]; g -> h -> i; }

c -> d; f -> g; } pendot Figure 2: A generalized workflow for acquiring a ¹H NMR spectrum.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will provide information on the carbon skeleton of the molecule. The chemical shifts are highly sensitive to the electronic environment created by the various substituents.

Carbon Assignment Predicted Chemical Shift (δ, ppm) Rationale
C-CN (Nitrile)~ 115 - 120The nitrile carbon is characteristically found in this region of the spectrum.
C-F (Fluorinated Carbon)~ 155 - 165 (d, ¹JC-F ≈ 240-250 Hz)The direct attachment of the highly electronegative fluorine atom causes a significant downfield shift and a large one-bond coupling constant.
C-NH₂ (Amino-substituted)~ 145 - 155The amino group is electron-donating, leading to a downfield shift of the attached carbon.
C-CH₃ (Methyl-substituted)~ 130 - 140The methyl group has a smaller electronic effect compared to the other substituents.
Aromatic CH~ 110 - 130The remaining aromatic carbons will resonate in this region, with their specific shifts influenced by the neighboring functional groups.
-CH₃ (Methyl Carbon)~ 15 - 25The methyl carbon will appear in the aliphatic region of the spectrum.

Infrared (IR) Spectroscopy

IR spectroscopy is an excellent technique for identifying the functional groups present in a molecule. The IR spectrum of this compound will be characterized by the vibrational modes of its key functional groups.

Functional Group Vibrational Mode **Expected Wavenumber (cm⁻¹) **Intensity
Amino (-NH₂)N-H Stretch3300 - 3500 (two bands)Medium
Nitrile (-C≡N)C≡N Stretch2220 - 2260Strong, Sharp
Aromatic RingC=C Stretch1500 - 1600Medium to Strong
Fluoro (-F)C-F Stretch1000 - 1400Strong
Methyl (-CH₃)C-H Stretch2850 - 3000Medium

Experimental Protocol for IR Spectroscopy:

The most common method for acquiring an IR spectrum of a solid sample like this compound is using a Fourier Transform Infrared (FTIR) spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory. A small amount of the solid is placed on the ATR crystal, and the spectrum is recorded.

dot graph "ir_workflow" { rankdir=LR; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];

subgraph "cluster_sample_prep_ir" { label="Sample Preparation"; style=filled; color="#FCE8E6"; node [fillcolor="#FFFFFF"]; a_ir [label="Place a small amount of solid\nsample on the ATR crystal"]; }

subgraph "cluster_acquisition_ir" { label="Data Acquisition"; style=filled; color="#E6F4EA"; node [fillcolor="#FFFFFF"]; b_ir [label="Acquire background spectrum"]; c_ir [label="Acquire sample spectrum"]; b_ir -> c_ir; }

subgraph "cluster_processing_ir" { label="Data Processing"; style=filled; color="#FEF7E0"; node [fillcolor="#FFFFFF"]; d_ir [label="Perform background subtraction"]; e_ir [label="Identify characteristic peaks"]; d_ir -> e_ir; }

a_ir -> b_ir; } pendot Figure 3: A simplified workflow for acquiring an ATR-FTIR spectrum.

Conclusion

The combination of NMR and IR spectroscopy provides a comprehensive and unambiguous structural confirmation of this compound. The predicted spectral data, based on established principles and data from analogous structures, serves as a reliable guide for researchers working with this compound. Adherence to standard experimental protocols will ensure the acquisition of high-quality data for accurate analysis and interpretation.

References

  • PubChem. This compound. [Link]

Sources

A Multi-Faceted Approach to Predicting the Blood-Brain Barrier Permeability of 4-Amino-2-fluoro-5-methylbenzonitrile

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide for Drug Discovery Professionals

The blood-brain barrier (BBB) represents a formidable challenge in the development of therapeutics for central nervous system (CNS) disorders, acting as a highly selective gatekeeper that prevents the vast majority of small molecules from entering the brain.[1][2] An early and accurate prediction of a compound's ability to cross this barrier is therefore a critical step in the drug discovery pipeline, saving considerable time and resources.[1] This guide provides a comprehensive framework for predicting the BBB permeability of a novel small molecule, 4-Amino-2-fluoro-5-methylbenzonitrile, integrating computational, in vitro, and in vivo methodologies.

Molecular Profile of this compound

This compound is a fluorinated aromatic nitrile.[3] Its potential as a CNS drug candidate hinges on its physicochemical properties, which are the primary determinants of passive diffusion across the BBB.

A thorough analysis of these properties provides the first indication of the molecule's potential to cross the BBB. Generally, CNS drugs have a molecular weight under 400 g/mol , a calculated logP of less than 5, fewer than 7 hydrogen bond acceptors, and fewer than 3 hydrogen bond donors.[1]

PropertyValueSource
Molecular Formula C₈H₇FN₂[4]
Molecular Weight 150.15 g/mol [4][5]
XLogP3 1.4[4]
Hydrogen Bond Donors 1 (from the amino group)[4]
Hydrogen Bond Acceptors 3 (from the nitrile nitrogen and the fluorine atom)[4]
Topological Polar Surface Area (TPSA) 49.8 Ų[4]

Based on these in silico predictions, this compound exhibits characteristics favorable for BBB penetration. Its molecular weight is low, it has an appropriate lipophilicity (LogP), and the number of hydrogen bond donors and acceptors falls within the recommended range for CNS drugs. Furthermore, its TPSA is well below the commonly cited threshold of 79 Ų for good brain penetration.[2]

Predictive Modeling: A Tiered Approach

A robust assessment of BBB permeability relies on a multi-tiered approach that combines computational modeling with experimental validation. This strategy allows for early, high-throughput screening, followed by more resource-intensive, but higher-fidelity, assays for promising candidates.

BBB_Prediction_Workflow cluster_0 Tier 1: In Silico Assessment cluster_1 Tier 2: In Vitro Validation cluster_2 Tier 3: In Vivo Confirmation a Physicochemical Profiling (MW, LogP, TPSA, HBD/A) b QSAR & Machine Learning Models a->b Input for c PAMPA-BBB Assay (Passive Permeability) b->c Guide selection for d Cell-Based Assays (e.g., Caco-2, MDCK-MDR1) (Active Transport & Efflux) c->d Refine understanding of e Rodent Pharmacokinetic Studies (Brain/Plasma Ratio) d->e Prioritize candidates for InVitro_Assay_Comparison cluster_pampa PAMPA-BBB cluster_caco2 Caco-2 Assay pampa_node Artificial Lipid Membrane pampa_out Compound (Acceptor) pampa_node->pampa_out pampa_in Compound (Donor) pampa_in->pampa_node Passive Diffusion caco2_node Cell Monolayer caco2_out Compound (Basolateral) caco2_node->caco2_out caco2_in Compound (Apical) caco2_in->caco2_node Passive Diffusion + Influx Transport caco2_out->caco2_node Efflux Transport (P-gp)

Sources

Methodological & Application

Application Notes & Protocols: 4-Amino-2-fluoro-5-methylbenzonitrile as a Strategic Synthetic Building Block

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Strategic Value of a Multifunctional Intermediate

In the landscape of modern medicinal chemistry and drug discovery, the efficiency of a synthetic campaign often hinges on the strategic selection of starting materials. 4-Amino-2-fluoro-5-methylbenzonitrile is a quintessential example of a high-value building block, offering a unique convergence of reactive functionalities on a stable aromatic core. Its structure, featuring an aniline-type amino group, a nitrile, a fluorine atom, and a methyl group, presents multiple, orthogonally addressable points for molecular elaboration.

This guide provides an in-depth exploration of this versatile reagent. We move beyond simple catalog data to deliver actionable insights and detailed protocols, grounded in established chemical principles. The aim is to empower researchers to leverage the full synthetic potential of this compound in their programs, particularly in the development of kinase inhibitors and other complex, biologically active molecules.[1]

Physicochemical Profile and Safety Mandates

A thorough understanding of a reagent's properties and handling requirements is the foundation of safe and reproducible science.

Key Properties

The compound's physical characteristics are summarized below.

PropertyValueSource
IUPAC Name This compound[2]
CAS Number 1357942-79-0[1][2]
Molecular Formula C₈H₇FN₂[2]
Molecular Weight 150.15 g/mol [2][3]
Appearance Off-white to white solid/crystalline powder[4]
Melting Point 136 - 139 °C[5]
Safety & Handling Protocol

This compound is classified as hazardous and requires careful handling in a controlled laboratory environment.[5]

  • Hazard Summary:

    • Harmful if swallowed, in contact with skin, or if inhaled.[4]

    • Causes skin irritation and serious eye irritation.[5]

    • May cause respiratory irritation.[5]

  • Personal Protective Equipment (PPE):

    • Eye/Face Protection: Wear tightly fitting safety goggles conforming to EN 166 (EU) or NIOSH (US).[6]

    • Skin Protection: Wear impervious, chemical-resistant gloves (e.g., nitrile) and a lab coat. Avoid contact with skin.[3]

    • Respiratory Protection: Use only in a well-ventilated area, preferably within a chemical fume hood.[4] Avoid breathing dust.[3]

  • First Aid Measures:

    • Inhalation: Move the victim to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[3]

    • Skin Contact: Immediately remove contaminated clothing. Wash the affected area with plenty of soap and water.[3]

    • Eye Contact: Rinse cautiously with water for at least 15 minutes, removing contact lenses if present and easy to do. Seek immediate medical attention.[3]

    • Ingestion: Do NOT induce vomiting. Rinse mouth with water and call a poison control center or physician immediately.[3]

  • Storage & Disposal:

    • Store in a cool, dry, and well-ventilated place in a tightly sealed container.[4][7]

    • Incompatible with strong oxidizing agents and strong acids.[5]

    • Dispose of contents/container to an approved waste disposal plant in accordance with local, state, and federal regulations.[4]

Core Synthetic Applications & Mechanistic Rationale

The synthetic utility of this compound stems from the distinct reactivity of its functional groups. The presence of fluorine is a key feature sought in modern drug design, as it can enhance metabolic stability, bioavailability, and binding affinity through favorable electronic interactions.[7][8]

Key Reaction Chemistries

The molecule serves as a versatile scaffold for a variety of transformations:

  • Nucleophilic Aromatic Substitution (SNAAr): While the fluorine atom is activated by the nitrile, the primary amino group is the most common site for nucleophilic attack, readily undergoing acylation, alkylation, and arylation.

  • Heterocycle Formation: The ortho-relationship between the amino and nitrile groups is a classic precursor for the synthesis of nitrogen-containing heterocycles, such as quinazolines, which are prevalent cores in many kinase inhibitors.[9]

  • Diazotization: The primary amine can be converted to a diazonium salt, a versatile intermediate for introducing a wide range of substituents (e.g., halogens, hydroxyls) via Sandmeyer-type reactions.

  • Cross-Coupling Reactions: The aromatic ring can be further functionalized via metal-catalyzed cross-coupling reactions, often after initial modification of the primary functional groups.

The interplay of these functionalities makes it a strategic starting point for building molecular complexity efficiently.

Workflow for Synthetic Elaboration

The following diagram illustrates the primary synthetic vectors available from this building block.

G cluster_amine Amine Reactions cluster_nitrile Nitrile Reactions start 4-Amino-2-fluoro- 5-methylbenzonitrile acylation Acylation / Sulfonylation start->acylation RCOCl, SO₂Cl alkylation Alkylation / Arylation start->alkylation R-X, Pd/Cu cat. diazotization Diazotization -> Sandmeyer start->diazotization NaNO₂, H⁺ urea Urea / Thiourea Formation start->urea Isocyanate cyclization Cyclization to Heterocycles start->cyclization With ortho- functionalization hydrolysis Hydrolysis to Amide or Carboxylic Acid reduction Reduction to Benzylamine

Caption: Primary reaction pathways for this compound.

Application Profile: Synthesis of a Pyrimidine-Based Kinase Inhibitor Scaffold

Kinase inhibitors are a cornerstone of modern oncology, and many approved drugs feature a substituted pyrimidine or quinazoline core.[10] This protocol outlines a representative, field-proven method for constructing a key pyrimidine intermediate from this compound, demonstrating its direct applicability in drug discovery programs.[11][12]

Rationale & Strategy

The strategy involves a condensation reaction to form the pyrimidine ring. The amino group of the starting material acts as the nucleophile to initiate the cyclization cascade. This approach is efficient and modular, allowing for variation in the subsequent substitution patterns to build a library of analogs for structure-activity relationship (SAR) studies.

Experimental Protocol: Two-Step Synthesis of a Diaminopyrimidine Intermediate

Step 1: Formation of N'-(4-cyano-5-fluoro-2-methylphenyl)-N,N-dimethylformimidamide

  • Setup: To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add this compound (10.0 g, 66.6 mmol).

  • Reagent Addition: Add N,N-dimethylformamide dimethyl acetal (DMF-DMA) (50 mL).

  • Reaction: Heat the reaction mixture to 80-90 °C and stir for 4-6 hours. The reaction progress can be monitored by TLC (e.g., 30% Ethyl Acetate in Hexane).

  • Workup: After completion, cool the mixture to room temperature and concentrate under reduced pressure to remove excess DMF-DMA. The resulting crude oil or solid is typically used in the next step without further purification.

Step 2: Cyclization to 5-(4-Amino-2-fluoro-5-methylphenyl)pyrimidine-2,4-diamine (Hypothetical Intermediate)

  • Setup: To a 500 mL round-bottom flask, add the crude formimidamide intermediate from Step 1.

  • Reagent Addition: Add Guanidine hydrochloride (12.7 g, 133.2 mmol, 2.0 equiv) and sodium ethoxide (13.6 g, 199.8 mmol, 3.0 equiv) to 150 mL of anhydrous ethanol.

  • Reaction: Heat the mixture to reflux (approx. 78 °C) and stir vigorously for 12-18 hours. Monitor the reaction by LC-MS for the formation of the desired product mass.

  • Workup: Cool the reaction mixture to room temperature. Quench carefully by adding 100 mL of water. A precipitate should form.

  • Isolation: Filter the solid precipitate, wash with cold water (2 x 30 mL), and then with a small amount of cold ethanol (20 mL).

  • Purification: Dry the solid under vacuum. If necessary, the product can be further purified by recrystallization from an appropriate solvent system (e.g., ethanol/water) or by column chromatography.

Data Summary & Expected Outcome
StepKey ReagentsSolventTemp (°C)Time (h)Expected YieldPurity (Typical)
1 DMF-DMANeat80-904-6>95% (crude)Used directly
2 Guanidine HCl, NaOEtEthanol7812-1860-75%>95% (after isolation)
Synthetic Workflow Diagram

G start 4-Amino-2-fluoro- 5-methylbenzonitrile step1_reagent DMF-DMA 80-90 °C start->step1_reagent intermediate Formimidamide Intermediate step1_reagent->intermediate step2_reagent Guanidine HCl, NaOEt, EtOH, Reflux intermediate->step2_reagent product Diaminopyrimidine Scaffold step2_reagent->product

Caption: Workflow for the synthesis of a key kinase inhibitor scaffold.

Conclusion

This compound is more than a mere chemical intermediate; it is a versatile platform for innovation in pharmaceutical and agrochemical research.[1][7] Its unique combination of fluorine, amine, and nitrile functionalities provides a robust starting point for constructing complex molecular architectures with desirable biological and pharmacokinetic properties.[7] The protocols and data presented herein serve as a practical guide for scientists to effectively integrate this powerful building block into their synthetic strategies, accelerating the discovery and development of novel chemical entities.

References

  • NINGBO INNO PHARMCHEM CO., LTD. The Significance of 4-Amino-2-fluorobenzonitrile in Modern Organic Synthesis. [Link]

  • PubChem. This compound. National Center for Biotechnology Information. [Link]

  • Google Patents. CN1810775B - Preparation process of 4-amino-2-trifluoromethyl benzonitrile.
  • Google Patents. Novel method for preparing 4-amino-2-trifluoromethyl benzonitrile.
  • PubMed Central. (2021, November 25). Synthesis, In Vitro and In Silico Anticancer Activity of New 4-Methylbenzamide Derivatives Containing 2,6-Substituted Purines as Potential Protein Kinases Inhibitors. [Link]

  • Google Patents.
  • PubMed. (2020, January 15). Applications of fluorine-containing amino acids for drug design. [Link]

  • PubMed. (2007, April 15). Discovery of 4-amino-5,6-biaryl-furo[2,3-d]pyrimidines as inhibitors of Lck: development of an expedient and divergent synthetic route and preliminary SAR. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (2025, October 27). The Crucial Role of 5-Fluoro-2-Methylbenzonitrile in Modern Pharmaceutical Synthesis. [Link]

  • MDPI. (2024, October 30). Design Principles and Applications of Fluorescent Kinase Inhibitors for Simultaneous Cancer Bioimaging and Therapy. [Link]

Sources

Application Notes & Protocols: Strategic Coupling Reactions with 4-Amino-2-fluoro-5-methylbenzonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides detailed experimental protocols and strategic insights for leveraging 4-Amino-2-fluoro-5-methylbenzonitrile as a key building block in synthetic and medicinal chemistry. The unique electronic and steric properties of this molecule—stemming from its ortho-fluoro substituent, para-amino group, and meta-methyl and cyano functionalities—present distinct challenges and opportunities in carbon-carbon and carbon-nitrogen bond formation. We present field-proven, optimized protocols for two critical classes of transformations: Palladium-catalyzed Suzuki-Miyaura cross-coupling and direct acylation for amide bond synthesis. This document is intended for researchers, scientists, and drug development professionals seeking to efficiently incorporate this versatile scaffold into complex molecular architectures.

Introduction: The Strategic Value of the this compound Scaffold

This compound is a highly valuable intermediate in the synthesis of fine chemicals and pharmaceutical agents.[1] Its structure is characterized by a strategic arrangement of functional groups that dictate its reactivity and utility:

  • Amino Group (-NH₂): Serves as a primary nucleophile for amide bond formation and as a powerful directing group. It is a key vector for derivatization.

  • Fluoro Group (-F): Located ortho to the amino group, it significantly modulates the electronic properties of the aromatic ring and can influence the regioselectivity of reactions.[1] In medicinal chemistry, fluorine substitution is often employed to enhance metabolic stability or binding affinity.[2]

  • Nitrile Group (-CN): An electron-withdrawing group that can be hydrolyzed to a carboxylic acid, reduced to an amine, or participate in cycloaddition reactions.[1][3]

  • Methyl Group (-CH₃): Provides a steric and electronic handle that can influence reaction kinetics and product profiles.

The confluence of these groups makes this molecule an attractive starting material but also necessitates careful optimization of reaction conditions to achieve desired outcomes. This guide explains the causality behind our protocol choices to ensure high-yield, reproducible results.

General Considerations for Handling and Reactions

Inert Atmosphere: Many of the catalysts and reagents used in coupling reactions, particularly palladium(0) species, are sensitive to air and moisture.[4][5] All reactions should be conducted under an inert atmosphere (e.g., Argon or Nitrogen). Solvents should be anhydrous and degassed prior to use.

Substrate Purity: The purity of this compound is critical. Impurities can poison catalysts and lead to side reactions. It is recommended to use material with >99% purity.[6]

Safety: Always consult the Safety Data Sheet (SDS) for all reagents. Handle all chemicals in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE).

Protocol I: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is a cornerstone of C-C bond formation, valued for its mild conditions and broad functional group tolerance.[7][8] However, coupling an unprotected aniline, particularly one with ortho-substitution, can be challenging.[7] The following protocol is optimized for coupling this compound with a variety of arylboronic acids.

Principle and Rationale

The reaction proceeds via a catalytic cycle involving a palladium(0) species.[4] Key steps include oxidative addition of the aryl halide to the Pd(0) center, transmetalation with the boronic acid (activated by a base), and reductive elimination to form the biaryl product and regenerate the Pd(0) catalyst.[4][9]

  • Catalyst Selection: We employ a preformed palladacycle, SPhos Pd G3 . Buchwald's third-generation (G3) precatalysts are air-stable and provide a reliable method for generating the active monoligated Pd(0) species in situ. The SPhos ligand is both electron-rich and sterically bulky, which facilitates the rate-limiting oxidative addition step and promotes efficient reductive elimination.[10]

  • Base Selection: A moderately strong base is required to activate the boronic acid for transmetalation.[9] We utilize potassium phosphate (K₃PO₄), a base that has proven effective in couplings with nitrogen-containing heterocycles and anilines while minimizing base-sensitive side reactions.[5]

  • Solvent System: A mixture of 1,4-dioxane and water is used. Dioxane provides good solubility for the organic components, while water is essential for dissolving the inorganic base and facilitating the transmetalation step.[5]

Detailed Experimental Protocol

This protocol assumes the starting material has been halogenated (e.g., at the amino position via diazotization followed by Sandmeyer reaction to yield an aryl halide), as the amino group itself is not a suitable leaving group for a standard Suzuki coupling.[5][11] For this protocol, we will use the hypothetical 4-bromo-2-fluoro-5-methylbenzonitrile .

  • Reagent Preparation: To an oven-dried reaction vial equipped with a magnetic stir bar, add 4-bromo-2-fluoro-5-methylbenzonitrile (1.0 eq), the desired arylboronic acid (1.2 eq), potassium phosphate (K₃PO₄, 2.0 eq), and SPhos Pd G3 precatalyst (0.02 eq, 2 mol%).

  • Inerting the Vessel: Seal the vial with a septum cap. Evacuate and backfill the vessel with argon or nitrogen gas. Repeat this cycle three times to ensure an inert atmosphere.[5]

  • Solvent Addition: Prepare a degassed solvent mixture of 1,4-dioxane and water (e.g., 5:1 ratio). Add the solvent mixture via syringe to the reaction vial to achieve a final concentration of approximately 0.2 M with respect to the aryl bromide.

  • Reaction: Place the vial in a preheated heating block or oil bath set to 90 °C. Stir the reaction mixture vigorously for 4-12 hours.

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting aryl bromide is consumed.

  • Work-up: Once complete, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and water. Separate the organic layer. Wash the organic layer with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to afford the desired biaryl product.

Data Summary Table
ParameterRecommended ConditionRationale
Palladium Precatalyst SPhos Pd G3Air-stable, reliably generates active Pd(0), bulky ligand promotes key steps.[10]
Catalyst Loading 1-3 mol%Balances reaction efficiency with cost and ease of removal.
Ligand SPhos (from precatalyst)Electron-rich and bulky, enhances reactivity for challenging substrates.[10]
Base K₃PO₄Effective for N-containing substrates, moderate strength.[5]
Solvent 1,4-Dioxane / H₂O (5:1 to 10:1)Good solubility for reagents, water facilitates transmetalation.[5]
Temperature 80-100 °CProvides sufficient thermal energy for catalyst turnover.[5]
Concentration 0.1 - 0.5 MAffects reaction kinetics and solubility.
Experimental Workflow Diagram

Suzuki_Coupling_Workflow cluster_prep Vessel Preparation cluster_reaction Reaction cluster_workup Work-up & Purification A Add Aryl Halide, Boronic Acid, Base, & SPhos Pd G3 B Seal Vessel & Inert with Ar/N2 (3x) A->B C Add Degassed Dioxane/H2O B->C D Heat to 90 °C with Stirring C->D E Monitor by TLC / LC-MS D->E F Cool & Dilute with EtOAc/H2O E->F G Extract, Wash, Dry & Concentrate F->G H Purify by Flash Chromatography G->H I I H->I Characterize Product

Caption: Workflow for Suzuki-Miyaura cross-coupling.

Protocol II: Amide Bond Formation via Acylation

The direct acylation of the amino group on this compound is a fundamental transformation. However, the nucleophilicity of the aniline is reduced by the electron-withdrawing ortho-fluoro and para-cyano groups, and standard coupling conditions may prove sluggish or ineffective.[12] The following protocol utilizes an acid chloride for a robust and efficient acylation.

Principle and Rationale

This reaction involves the nucleophilic attack of the amino group on the highly electrophilic carbonyl carbon of an acyl chloride. A non-nucleophilic base is required to scavenge the HCl byproduct generated during the reaction.

  • Acylating Agent: Acyl chlorides are among the most reactive carboxylic acid derivatives, making them suitable for coupling with electronically deactivated anilines. They can be purchased or readily prepared from the corresponding carboxylic acid using reagents like thionyl chloride (SOCl₂) or oxalyl chloride.[13]

  • Base Selection: A hindered, non-nucleophilic organic base such as Diisopropylethylamine (DIPEA) or triethylamine (Et₃N) is ideal. These bases will not compete with the aniline as a nucleophile but will effectively neutralize the generated HCl, driving the reaction to completion.[14]

  • Solvent: Anhydrous, aprotic solvents like Dichloromethane (DCM) or Toluene are used to prevent hydrolysis of the highly reactive acyl chloride.[13]

Detailed Experimental Protocol
  • Reagent Preparation: In a dry reaction flask under an inert atmosphere, dissolve this compound (1.0 eq) and Diisopropylethylamine (DIPEA, 1.5 eq) in anhydrous Dichloromethane (DCM).

  • Cooling: Cool the solution to 0 °C using an ice-water bath. This is crucial to control the exothermicity of the reaction upon addition of the acyl chloride.

  • Acyl Chloride Addition: Dissolve the desired acyl chloride (1.1 eq) in a small amount of anhydrous DCM. Add this solution dropwise to the cooled aniline solution over 10-15 minutes with vigorous stirring.

  • Reaction: After the addition is complete, allow the reaction to slowly warm to room temperature and stir for 1-4 hours.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS. The formation of a new, less polar spot (the amide) and the consumption of the starting aniline should be observed.

  • Work-up: Upon completion, quench the reaction by adding water. Transfer the mixture to a separatory funnel and separate the layers. Wash the organic layer sequentially with 1 M HCl (to remove excess base), saturated NaHCO₃ solution (to remove any remaining acid), and finally with brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The resulting crude amide can often be purified by recrystallization or by flash column chromatography if necessary.

Data Summary Table
ParameterRecommended ConditionRationale
Acylating Agent Acyl ChlorideHigh reactivity overcomes the reduced nucleophilicity of the aniline.
Base DIPEA or Et₃NNon-nucleophilic; scavenges HCl byproduct effectively.[14]
Stoichiometry ~1.1 eq Acyl Chloride, ~1.5 eq BaseSlight excess of reagents ensures full conversion of the starting aniline.
Solvent Anhydrous DCM, THF, or TolueneAprotic solvent prevents hydrolysis of the acyl chloride.
Temperature 0 °C to Room TemperatureInitial cooling controls exothermic reaction, then warming ensures completion.
Experimental Workflow Diagram

Amide_Coupling_Workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification A Dissolve Aniline & DIPEA in DCM B Cool Mixture to 0 °C A->B C Add Acyl Chloride Solution Dropwise B->C D Warm to RT & Stir for 1-4h C->D E Monitor by TLC / LC-MS D->E F Quench with H2O E->F G Sequential Washes: HCl, NaHCO3, Brine F->G H Dry, Concentrate & Purify (Recrystallize/Column) G->H I I H->I Characterize Product

Caption: Workflow for Amide Formation via Acylation.

Troubleshooting and Field Insights

IssuePossible CauseSuggested Solution
Low Yield in Suzuki Coupling Inactive catalyst; Insufficient base; Poor quality boronic acid.Ensure inert atmosphere is maintained. Use fresh, anhydrous solvents. Use a different G3 precatalyst (e.g., XPhos Pd G3). Screen alternative bases (e.g., Cs₂CO₃).
No Reaction in Amidation Poor quality acyl chloride (hydrolyzed); Aniline is too deactivated.Prepare acyl chloride fresh using SOCl₂ or oxalyl chloride just before use. If still no reaction, consider converting the carboxylic acid to an acyl fluoride, which can be more reactive.[12]
Formation of Side Products Suzuki: Homocoupling of boronic acid. Amidation: Di-acylation of aniline.Suzuki: Lower reaction temperature slightly; ensure slow addition of reagents. Amidation: Maintain 0 °C during acyl chloride addition; do not use a large excess of the acylating agent.
Purification Difficulties Product is highly polar and streaks on silica gel.Consider using a different stationary phase like alumina (basic or neutral).[15] For very polar compounds, reversed-phase chromatography may be a viable alternative.[15]

Conclusion

This compound is a versatile building block whose reactivity can be effectively managed through rational selection of catalysts, reagents, and reaction conditions. The protocols detailed in this guide for Suzuki-Miyaura coupling and amide formation provide robust starting points for the synthesis of complex, high-value molecules. By understanding the chemical principles behind each step, researchers can troubleshoot effectively and adapt these methods to a wide range of synthetic targets.

References

  • Vertex AI Search. Synthetic Routes to 4-Amino-2-(trifluoromethyl)benzonitrile: An Overview.
  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling.
  • National Institutes of Health (NIH). (2024). Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters.
  • BenchChem. Application Notes and Protocols for Suzuki Coupling with 4-Fluoro-2-methyl-1H-indol-5-amine Derivatives.
  • ResearchGate. (2025). Catalysts for Suzuki−Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure.
  • National Institutes of Health (NIH). Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future.
  • Organic Chemistry Portal. Suzuki Coupling.
  • ACS Publications. High-Activity Catalysts for Suzuki Coupling and Amination Reactions with Deactivated Aryl Chloride Substrates: Importance of the Palladium Source.
  • ACS Publications. (2025). Some Items of Interest to Process R&D Chemists and Engineers.
  • CymitQuimica. This compound.
  • Reddit. (2023). Purification of strong polar and basic compounds : r/Chempros.
  • ResearchGate. (2025). A Protocol for Amide Bond Formation with Electron Deficient Amines and Sterically Hindered Substrates.
  • Research Communities. (2023). Click Processes Involving Nitriles and Allenes are Orthogonal to CuAAC and SuFEx and Generate Fluorescent Linkages.
  • BenchChem. Application Notes and Protocols for the Synthesis of 4-Amino-2-chlorobenzoic Acid Derivatives.
  • BenchChem. Technical Support Center: Optimizing Amide Coupling for 4-Amino-3-bromobenzoic Acid.

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The Strategic Application of 4-Amino-2-fluoro-5-methylbenzonitrile in the Synthesis of Diamide Insecticides

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This technical guide provides an in-depth exploration of the application of 4-Amino-2-fluoro-5-methylbenzonitrile as a pivotal starting material in the synthesis of advanced agrochemicals. Specifically, we will focus on its strategic role in the multi-step synthesis of Cyantraniliprole, a second-generation anthranilic diamide insecticide with a broad spectrum of activity against numerous chewing and sucking insect pests. This document is intended for researchers, chemists, and professionals in the agrochemical and pharmaceutical industries, offering detailed synthetic protocols, mechanistic insights, and a discussion of the structure-activity relationships that underscore the importance of this fluorinated benzonitrile derivative.

Introduction: The Rise of Diamide Insecticides and the Importance of Fluorinated Intermediates

The anthranilic diamide class of insecticides has emerged as a cornerstone of modern integrated pest management (IPM) programs. These compounds, including the commercial successes Chlorantraniliprole and Cyantraniliprole, exhibit a novel mode of action by targeting the insect ryanodine receptor (RyR).[1][2][3] This specific molecular target leads to the uncontrolled release of intracellular calcium stores in insect muscle cells, causing paralysis and eventual death of the pest.[4][5] Their high insecticidal efficacy, coupled with low mammalian toxicity, makes them valuable tools for crop protection.

The incorporation of fluorine atoms into agrochemical molecules is a well-established strategy to enhance their biological activity, metabolic stability, and overall performance. This compound (CAS No. 1357942-79-0) is a key fluorinated building block that serves as a precursor to a critical intermediate in the synthesis of Cyantraniliprole.[6][7] Its specific substitution pattern is instrumental in achieving the desired electronic and steric properties of the final active ingredient.

Table 1: Key Compounds in the Synthesis of Cyantraniliprole

Compound NameCAS NumberMolecular FormulaRole in Synthesis
This compound1357942-79-0C₈H₇FN₂Starting Material/Precursor
2-Amino-5-cyano-3-methylbenzoic acid871239-18-8C₉H₈N₂O₂Key Intermediate 1 (Anthranilic acid portion)
3-Bromo-1-(3-chloro-2-pyridinyl)-1H-pyrazole-5-carboxylic acid500011-86-9C₉H₅BrClN₃O₂Key Intermediate 2 (Pyrazole portion)
Cyantraniliprole736994-63-1C₁₉H₁₄BrClN₆O₂Final Active Ingredient

The Synthetic Pathway to Cyantraniliprole: A Convergent Approach

The industrial synthesis of Cyantraniliprole is a convergent process, meaning that two complex intermediates are synthesized separately and then coupled in the final stages of the manufacturing process. This strategy enhances efficiency and allows for easier purification of the intermediates. The two key fragments are the anthranilic acid derivative, 2-amino-5-cyano-N,3-dimethylbenzamide, and the pyrazole carboxylic acid derivative, 3-bromo-1-(3-chloro-2-pyridinyl)-1H-pyrazole-5-carboxylic acid.

Our focus will be on the synthesis of the anthranilic acid portion, starting from precursors like this compound.

G cluster_0 Synthesis of Anthranilic Acid Moiety A This compound B 2-Amino-5-bromo-3-methylbenzoic acid A->B Halogenation/Substitution C Methyl 2-amino-5-bromo-3-methylbenzoate B->C Esterification D Methyl 2-amino-5-cyano-3-methylbenzoate C->D Cyanation E 2-Amino-5-cyano-3-methylbenzoic acid (Intermediate 1 Precursor) D->E Hydrolysis I 2-Amino-5-cyano-N,3-dimethylbenzamide E->I Amidation F 2,3-Dichloropyridine G 3-Bromo-1-(3-chloro-2-pyridinyl)-1H-pyrazole-5-carboxylic acid (Intermediate 2) F->G Multi-step Synthesis H Cyantraniliprole G->H I->H Amide Coupling G A Cyantraniliprole B Insect Ryanodine Receptor (RyR) on Sarcoplasmic Reticulum A->B Binds to C RyR-Ca²⁺ Channel Activation B->C Causes D Uncontrolled Release of Ca²⁺ from SR into Cytoplasm C->D Leads to E Depletion of Intracellular Ca²⁺ Stores D->E F Elevated Cytoplasmic Ca²⁺ D->F G Impaired Muscle Contraction E->G Contributes to F->G Contributes to H Paralysis & Feeding Cessation G->H Results in I Insect Death H->I Leads to

References

Application Notes and Protocols: Evaluating 4-Amino-2-fluoro-5-methylbenzonitrile as a Cytochrome P450 Inhibitor

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

These application notes provide a comprehensive guide for the in vitro evaluation of 4-Amino-2-fluoro-5-methylbenzonitrile as a potential inhibitor of cytochrome P450 (CYP450) enzymes. Given the compound's application as a building block for fluorinated pharmaceuticals, understanding its potential for drug-drug interactions is critical.[1][2] This document outlines the scientific rationale, detailed experimental protocols for both fluorescence-based and LC-MS/MS-based assays, data analysis, and interpretation in the context of drug development.

Introduction: The Critical Role of Cytochrome P450 in Drug Metabolism

The cytochrome P450 (CYP450) superfamily of heme-containing enzymes is central to the metabolism of a vast array of xenobiotics, including over 90% of drugs currently in clinical use.[3] These enzymes, predominantly located in the liver, catalyze Phase I metabolic reactions, such as oxidation, reduction, and hydrolysis, which typically convert lipophilic compounds into more water-soluble metabolites for easier excretion.[4] The six major isoforms responsible for the metabolism of most drugs are CYP1A2, CYP2C9, CYP2C19, CYP2D6, CYP3A4, and CYP3A5.[5]

Inhibition of CYP450 enzymes is a primary cause of clinically significant drug-drug interactions (DDIs).[6][7] When a co-administered drug inhibits a specific CYP450 isoform, it can impair the metabolism of another drug that is a substrate for that same enzyme. This can lead to elevated plasma concentrations of the substrate drug, potentially causing toxicity or adverse effects.[8] Therefore, early assessment of the inhibitory potential of new chemical entities (NCEs) is a regulatory expectation and a cornerstone of preclinical safety assessment.[9][10]

This compound is a fluorinated aromatic compound used as an intermediate in the synthesis of pharmaceuticals and agrochemicals.[1][2] The presence of a fluorine atom can enhance metabolic stability and bioavailability in drug molecules.[1][2] However, the structural features of this compound warrant a thorough investigation of its potential to inhibit key CYP450 enzymes.

Mechanisms of CYP450 Inhibition

Understanding the potential mechanism of inhibition is crucial for predicting the clinical relevance of a DDI. Inhibition can be broadly categorized as reversible or irreversible.[11][12]

  • Reversible Inhibition : This occurs when the inhibitor binds to the enzyme non-covalently and can be readily dissociated.

    • Competitive Inhibition : The inhibitor competes with the substrate for the same active site on the enzyme.[12]

    • Non-competitive Inhibition : The inhibitor binds to an allosteric site on the enzyme, changing its conformation and reducing its activity, regardless of substrate binding.[13]

  • Irreversible Inhibition (Mechanism-Based Inhibition) : This involves the formation of a stable, often covalent, bond between a reactive metabolite of the inhibitor and the enzyme, leading to a loss of enzyme function.[11][12][14] This type of inhibition is time-dependent and requires the synthesis of new enzyme to restore activity.[12][15]

Experimental Workflow for CYP450 Inhibition Screening

A tiered approach is often employed for screening compounds for CYP450 inhibition. An initial single-point screening can identify potential inhibitors, followed by the determination of IC50 values (the concentration of inhibitor that causes 50% inhibition of enzyme activity) for those compounds that show significant inhibition.

Caption: General workflow for assessing CYP450 inhibition potential.

High-Throughput Fluorescence-Based CYP450 Inhibition Assay

Fluorescence-based assays are a rapid and cost-effective method for screening large numbers of compounds.[16] These assays utilize pro-fluorescent substrates that are converted into highly fluorescent products by specific CYP450 isoforms.[6][16] The inhibition of the enzyme is measured as a decrease in the fluorescent signal.[16]

Protocol: IC50 Determination for CYP1A2, 2C9, 2C19, 2D6, and 3A4

Materials:

  • Recombinant human CYP450 enzymes (Bactosomes® or similar)[17]

  • NADPH regenerating system (e.g., Vivid® CYP450 Screening Kits)[18]

  • Fluorogenic probe substrates (see Table 1)

  • This compound (test compound)

  • Known CYP450 inhibitors (positive controls, see Table 1)

  • Potassium phosphate buffer (pH 7.4)

  • 96-well black microplates

  • Fluorescence microplate reader

Procedure:

  • Prepare Test Compound Stock Solution: Dissolve this compound in a suitable organic solvent (e.g., DMSO) to a final concentration of 10 mM.

  • Prepare Serial Dilutions: Perform serial dilutions of the test compound stock solution to create a range of concentrations for the IC50 curve (e.g., 8 concentrations from 100 µM to 0.001 µM). Prepare similar dilutions for the positive control inhibitors.

  • Assay Plate Setup:

    • Add buffer, NADPH regenerating system, and the specific CYP450 isoform to each well.

    • Add the test compound, positive control, or vehicle control (DMSO) to the appropriate wells.

    • Pre-incubate the plate at 37°C for 10 minutes to allow the inhibitor to interact with the enzyme.

  • Initiate Reaction: Add the fluorogenic substrate to each well to start the enzymatic reaction.

  • Kinetic Measurement: Immediately place the plate in a fluorescence microplate reader pre-set to 37°C. Monitor the increase in fluorescence over time (e.g., every minute for 30 minutes) at the appropriate excitation and emission wavelengths for the substrate being used.

  • Data Analysis:

    • Determine the rate of reaction (slope of the linear portion of the fluorescence vs. time curve) for each well.

    • Calculate the percent inhibition for each concentration of the test compound relative to the vehicle control.

    • Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Table 1: Commonly Used Fluorogenic Probes and Control Inhibitors

CYP IsoformFluorogenic Probe SubstratePositive Control Inhibitor
CYP1A2 7-ethoxyresorufinFurafylline
CYP2C9 Dibenzylfluorescein (DBF)Sulfaphenazole
CYP2C19 3-cyano-7-ethoxycoumarin (CEC)Tranylcypromine
CYP2D6 3-[2-(N,N-diethyl-N-methylamino)ethyl]-7-methoxy-4-methylcoumarin (AMMC)Quinidine
CYP3A4 7-benzyloxy-4-trifluoromethylcoumarin (BFC)Ketoconazole

LC-MS/MS-Based CYP450 Inhibition Assay

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) based assays are considered the gold standard for their high sensitivity and specificity.[19] These assays use human liver microsomes, which contain a full complement of CYP enzymes, and measure the formation of a specific metabolite from a probe substrate.[20]

Protocol: IC50 Determination using Human Liver Microsomes

Materials:

  • Pooled human liver microsomes (HLM)

  • NADPH

  • Probe substrates for specific CYP450 isoforms (see Table 2)

  • This compound (test compound)

  • Known CYP450 inhibitors (positive controls, see Table 2)

  • Potassium phosphate buffer (pH 7.4)

  • Acetonitrile with an internal standard (for reaction termination)

  • 96-well incubation plates

  • LC-MS/MS system

Procedure:

  • Prepare Test Compound Dilutions: As described in the fluorescence-based assay protocol.

  • Incubation:

    • In a 96-well plate, combine buffer, human liver microsomes, and the test compound/control at various concentrations.

    • Pre-incubate at 37°C for 5 minutes.

    • Add the specific probe substrate to the wells.

    • Initiate the reaction by adding a pre-warmed solution of NADPH.

  • Reaction Termination: After a specified incubation time (e.g., 10-15 minutes), stop the reaction by adding cold acetonitrile containing an internal standard.

  • Sample Processing: Centrifuge the plate to pellet the precipitated protein. Transfer the supernatant to a new plate for analysis.

  • LC-MS/MS Analysis: Analyze the samples by LC-MS/MS to quantify the amount of metabolite formed. Use a validated method with specific transitions for the metabolite and the internal standard.[21][22]

  • Data Analysis:

    • Calculate the peak area ratio of the metabolite to the internal standard.

    • Determine the percent inhibition at each concentration of the test compound relative to the vehicle control.

    • Calculate the IC50 value as described in the fluorescence-based assay protocol.

Table 2: FDA-Recommended Probe Substrates and Control Inhibitors for LC-MS/MS Assays

CYP IsoformProbe SubstrateMetabolite MeasuredPositive Control Inhibitor
CYP1A2 PhenacetinAcetaminophenFurafylline
CYP2C9 Diclofenac4'-hydroxydiclofenacSulfaphenazole
CYP2C19 S-mephenytoin4'-hydroxy-S-mephenytoinTranylcypromine
CYP2D6 DextromethorphanDextrorphanQuinidine
CYP3A4 Midazolam1'-hydroxymidazolamKetoconazole

Data Interpretation and Regulatory Context

The calculated IC50 values are used to assess the potential for in vivo DDIs. Regulatory agencies like the FDA provide guidance on how to use in vitro data to predict clinical risk.[23][24][25] A basic approach involves calculating the R value:

  • R = 1 + ([I] / Ki)

Where [I] is the maximal unbound plasma concentration of the inhibitor at the inlet to the liver, and Ki is the inhibition constant. If the IC50 value is used as an approximation of Ki, a significant potential for a DDI is indicated if the calculated ratio is above a certain threshold.

It is important to note that if the initial screen suggests time-dependent inhibition, further studies to determine the kinetic parameters (KI and kinact) are necessary.[8]

Conclusion

The protocols outlined in these application notes provide a robust framework for evaluating the CYP450 inhibition potential of this compound. By employing both high-throughput fluorescence-based screening and confirmatory LC-MS/MS assays, researchers can generate reliable data to inform the risk assessment for drug-drug interactions early in the drug development process. This systematic evaluation is essential for ensuring the safety profile of new therapeutic agents derived from this chemical scaffold.

References

  • The Role of CYP450 Enzymes in Drug Metabolism. Metabolon. [Link]

  • The Effect of Cytochrome P450 Metabolism on Drug Response, Interactions, and Adverse Effects. American Academy of Family Physicians. [Link]

  • High-throughput fluorescence assay of cytochrome P450 3A4. National Institutes of Health. [Link]

  • Mechanisms of CYP450 Inhibition. Encyclopedia.pub. [Link]

  • Fluorescence CYP Inhibition Assays. BioIVT. [Link]

  • CYP450 inhibition assay (fluorogenic). Bienta. [Link]

  • Cytochrome P450 Drug Metabolism. DynaMed. [Link]

  • FDA guides drug-drug interaction studies for therapeutic proteins. RAPS. [Link]

  • Hepatic Drug Metabolism and Cytochrome P450. OpenAnesthesia. [Link]

  • Drug Metabolism - The Importance of Cytochrome P450 3A4. Medsafe. [Link]

  • Cytochrome P450 Inhibition. Examine.com. [Link]

  • Mechanisms of CYP450 Inhibition: Understanding Drug-Drug Interactions Due to Mechanism-Based Inhibition in Clinical Practice. National Institutes of Health. [Link]

  • FLUORESCENT PROBE BASED CYP INHIBITION ASSAY: A HIGH THROUGHPUT TOOL FOR EARLY DRUG DISCOVERY SCREENING. Semantic Scholar. [Link]

  • Cytochrome P450 Inhibition Assay. Creative Bioarray. [Link]

  • Drug Interactions | Relevant Regulatory Guidance and Policy Documents. FDA. [Link]

  • In vitro assessment of cytochrome P450 inhibition: strategies for increasing LC/MS-based assay throughput using a one-point IC(50) method and multiplexing high-performance liquid chromatography. PubMed. [Link]

  • CYP Inhibition Screen Assay Using LC-MS/MS. Profacgen. [Link]

  • Cytochrome P450 (CYP) Inhibition Assay (IC50) Test. AxisPharm. [Link]

  • Cytochrome P450 Assay Services. Reaction Biology. [Link]

  • Optimization of the CYP inhibition assay using LC-MS/MS. National Institutes of Health. [Link]

  • M12 Drug Interaction Studies August 2024. FDA. [Link]

  • Drug Interaction Mechanisms: Inhibition of CYP450 Metabolism. Pharmacy Times. [Link]

  • Mechanisms of CYP450 Inhibition: Understanding Drug-Drug Interactions Due to Mechanism-Based Inhibition in Clinical Practice. MDPI. [Link]

  • LC-MS/MS based Cytochrome P450 Inhibition Assay (Panel of 5 or 7 CYP450). Bienta. [Link]

  • CYP Inhibition Assay. LifeNet Health LifeSciences. [Link]

  • Drug–Drug Interaction Studies: Regulatory Guidance and An Industry Perspective. National Institutes of Health. [Link]

  • FDA ICH M12 Drug-Drug Interaction Studies Webinar: Final Guidance. YouTube. [Link]

  • Cytochrome P450 Inhibition Assay Using Human Liver Microsomes. Springer Protocols. [Link]

  • Assays for CYP450 Inhibition, Induction, and Phenotyping. Charles River Laboratories. [Link]

  • The Significance of 4-Amino-2-fluorobenzonitrile in Modern Organic Synthesis. NINGBO INNO PHARMCHEM CO., LTD. [Link]

  • The Chemical Significance of 4-Amino-2-Fluorobenzonitrile: Properties, Synthesis, and Market Trends. NINGBO INNO PHARMCHEM CO., LTD. [Link]

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Application Notes and Protocols: Leveraging 4-Amino-2-fluoro-5-methylbenzonitrile in the Development of Novel Antibacterial Agents

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the strategic use of 4-Amino-2-fluoro-5-methylbenzonitrile as a versatile starting material for the synthesis of novel antibacterial agents. We will explore the rationale behind its selection, detailing a synthetic protocol for its derivatization into a potent quinolone-like scaffold. Furthermore, we will provide in-depth, step-by-step protocols for the biological evaluation of these newly synthesized compounds, focusing on determining their minimum inhibitory concentration (MIC) and minimum bactericidal concentration (MBC) against a panel of clinically relevant bacteria. This guide is designed to be a practical resource, combining theoretical insights with actionable experimental procedures to accelerate the discovery of new antibacterial therapies.

Introduction: The Rationale for this compound in Antibacterial Drug Discovery

The escalating crisis of antimicrobial resistance necessitates the development of novel antibacterial agents with unique mechanisms of action or improved efficacy against resistant strains. The fluoroquinolones are a major class of synthetic broad-spectrum antibacterial agents that act by inhibiting DNA gyrase and topoisomerase IV, enzymes essential for bacterial DNA replication.[1] The core structure of fluoroquinolones offers a flexible scaffold for chemical modification to enhance potency, expand the spectrum of activity, and overcome resistance mechanisms.

This compound emerges as a highly strategic starting material for the synthesis of novel quinolone analogues and other potential antibacterial agents for several key reasons:

  • Embedded Pharmacophoric Elements: The molecule contains a fluorinated benzene ring, a common feature in many modern fluoroquinolones that can enhance antibacterial activity and pharmacokinetic properties.[2] The amino group provides a reactive handle for further chemical modifications and the construction of the quinolone core.

  • Versatility in Synthesis: The nitrile group can be hydrolyzed to a carboxylic acid, a key functional group for the antibacterial activity of quinolones. The amino group allows for the construction of the pyridone ring, which is central to the quinolone scaffold.

  • Potential for Novel Scaffolds: While possessing features amenable to quinolone synthesis, the unique substitution pattern of this compound also offers the potential to create novel heterocyclic systems with antibacterial activity.

Synthesis of a Novel Quinolone Analogue from this compound

This section details a representative synthetic protocol for the conversion of this compound into a novel quinolone antibacterial agent. The proposed synthesis is a multi-step process involving the construction of the quinolone core followed by the introduction of a side chain to modulate biological activity.

Synthetic Workflow

The overall synthetic strategy is depicted in the following workflow diagram:

synthetic_workflow start 4-Amino-2-fluoro-5- methylbenzonitrile step1 Step 1: Gould-Jacobs Reaction (Diethyl ethoxymethylenemalonate, heat) start->step1 intermediate1 Intermediate A: Cyclized Pyridone step1->intermediate1 step2 Step 2: Saponification (NaOH, H2O/EtOH) intermediate1->step2 intermediate2 Intermediate B: Quinolone Carboxylic Acid step2->intermediate2 step3 Step 3: N-Alkylation (Ethyl iodide, K2CO3) intermediate2->step3 intermediate3 Intermediate C: N-Ethyl Quinolone step3->intermediate3 step4 Step 4: Nucleophilic Aromatic Substitution (Piperazine, heat) intermediate3->step4 final_product Final Product: Novel Quinolone Analogue step4->final_product

Caption: Synthetic workflow for a novel quinolone from this compound.

Detailed Synthetic Protocol

Step 1: Gould-Jacobs Reaction to form the Pyridone Ring

  • In a round-bottom flask equipped with a reflux condenser, combine this compound (1.0 eq) and diethyl ethoxymethylenemalonate (1.1 eq).

  • Heat the mixture at 140-150 °C for 2 hours.

  • Increase the temperature to 240-250 °C and continue heating for an additional 30 minutes to effect cyclization.

  • Cool the reaction mixture and triturate with diethyl ether to precipitate the product.

  • Filter the solid, wash with cold diethyl ether, and dry under vacuum to yield the cyclized pyridone intermediate.

Step 2: Saponification to the Quinolone Carboxylic Acid

  • Suspend the cyclized pyridone intermediate (1.0 eq) in a mixture of ethanol and 10% aqueous sodium hydroxide solution.

  • Reflux the mixture for 4 hours until the starting material is consumed (monitored by TLC).

  • Cool the reaction mixture to room temperature and acidify with 2N hydrochloric acid to precipitate the carboxylic acid.

  • Filter the precipitate, wash with water, and dry to obtain the quinolone carboxylic acid.

Step 3: N-Alkylation of the Quinolone Core

  • To a solution of the quinolone carboxylic acid (1.0 eq) in anhydrous dimethylformamide (DMF), add potassium carbonate (2.0 eq) and ethyl iodide (1.2 eq).

  • Stir the mixture at 60 °C for 6 hours.

  • Pour the reaction mixture into ice water and extract with ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the N-ethyl quinolone intermediate.

Step 4: Nucleophilic Aromatic Substitution to Introduce the Side Chain

  • In a sealed tube, dissolve the N-ethyl quinolone (1.0 eq) in pyridine and add piperazine (3.0 eq).

  • Heat the mixture at 120 °C for 12 hours.

  • Cool the reaction mixture and remove the pyridine under reduced pressure.

  • Purify the residue by column chromatography on silica gel to obtain the final novel quinolone analogue.

Biological Evaluation: Antimicrobial Susceptibility Testing

Once synthesized, the novel compounds must be evaluated for their antibacterial activity. The following protocols are based on established methodologies from the Clinical and Laboratory Standards Institute (CLSI).[3]

Minimum Inhibitory Concentration (MIC) Determination

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[3][4] The broth microdilution method is a standard technique for determining MIC values.[3]

Materials:

  • Test compound stock solution (e.g., 10 mg/mL in DMSO)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • 96-well microtiter plates

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • 0.5 McFarland turbidity standard

  • Sterile saline or broth

  • Positive control antibiotic (e.g., Ciprofloxacin)

  • Incubator (35°C ± 2°C)

Protocol:

  • Inoculum Preparation:

    • From a fresh (18-24 hour) culture plate, select 3-5 isolated colonies of the test bacterium.

    • Suspend the colonies in sterile saline or broth to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).[3]

    • Dilute this standardized suspension to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.[3]

  • Preparation of Antimicrobial Dilutions:

    • Perform two-fold serial dilutions of the test compound and the positive control antibiotic in CAMHB in the 96-well plate. The concentration range should be sufficient to determine the MIC value.

  • Inoculation and Incubation:

    • Dispense equal volumes of the bacterial suspension and the antimicrobial dilutions into the wells.

    • Include a growth control well (bacteria in broth, no compound) and a sterility control well (broth only).[3]

    • Incubate the plates at 35°C ± 2°C for 16-20 hours in ambient air.[3]

  • Interpretation of Results:

    • The MIC is the lowest concentration of the compound that completely inhibits visible growth of the organism.[3]

Minimum Bactericidal Concentration (MBC) Determination

The MBC is the lowest concentration of an antibacterial agent required to kill a particular bacterium.[4]

Protocol:

  • Following the MIC determination, take a 10 µL aliquot from each well that shows no visible growth.

  • Spot-inoculate the aliquots onto a Mueller-Hinton Agar (MHA) plate.

  • Incubate the MHA plate at 35°C ± 2°C for 18-24 hours.

  • The MBC is the lowest concentration that results in a 99.9% reduction in CFU/mL compared to the initial inoculum.[4]

Data Presentation and Interpretation

The results of the antimicrobial susceptibility testing should be presented in a clear and concise manner to allow for easy comparison of the activity of the novel compounds.

Table 1: Hypothetical Antimicrobial Activity of a Novel Quinolone Analogue

MicroorganismGram StainMIC (µg/mL) of Novel CompoundMIC (µg/mL) of CiprofloxacinMBC (µg/mL) of Novel Compound
Staphylococcus aureus (ATCC 29213)Gram-positive0.50.251
Escherichia coli (ATCC 25922)Gram-negative10.062
Pseudomonas aeruginosa (ATCC 27853)Gram-negative40.58
Enterococcus faecalis (ATCC 29212)Gram-positive214

Hypothetical Mechanism of Action

The synthesized quinolone analogues are designed to target bacterial DNA gyrase and topoisomerase IV. The proposed mechanism involves the stabilization of the enzyme-DNA complex, leading to the inhibition of DNA replication and repair, ultimately resulting in bacterial cell death.

mechanism_of_action Compound Novel Quinolone Analogue Target DNA Gyrase / Topoisomerase IV Compound->Target Binds to Complex Stabilized Enzyme-DNA Cleavage Complex Target->Complex Forms Replication DNA Replication Inhibited Complex->Replication Leads to Repair DNA Repair Inhibited Complex->Repair Leads to Death Bacterial Cell Death Replication->Death Repair->Death

Caption: Proposed mechanism of action for novel quinolone analogues.

Conclusion

This compound represents a valuable and versatile starting material for the development of novel antibacterial agents, particularly those based on the quinolone scaffold. The synthetic and biological evaluation protocols provided in this guide offer a robust framework for researchers to design, synthesize, and test new compounds in the ongoing effort to combat antimicrobial resistance. The successful application of these methods can lead to the identification of promising new drug candidates for further preclinical and clinical development.

References

  • National Center for Biotechnology Information. (n.d.). Evaluation of novel compounds as anti-bacterial or anti-virulence agents. PMC. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Antimicrobial Susceptibility Testing - StatPearls. NCBI Bookshelf. Retrieved from [Link]

  • PubMed. (n.d.). Synthesis and structure-activity relationships of novel arylfluoroquinolone antibacterial agents. Retrieved from [Link]

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Application Notes & Protocols: 4-Amino-2-fluoro-5-methylbenzonitrile as a Versatile Precursor for the BI-3802 Series of BCL6 Degraders

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive technical guide for researchers, medicinal chemists, and drug development professionals on the strategic use of 4-Amino-2-fluoro-5-methylbenzonitrile as a key building block in the synthesis of the BI-3802 series of compounds. BI-3802 and its analogues are pioneering molecular glues that induce the targeted degradation of the B-cell lymphoma 6 (BCL6) protein, an oncogenic transcription factor implicated in various malignancies, particularly diffuse large B-cell lymphoma (DLBCL).[1][2][3] We will explore the novel mechanism of action of BI-3802, detail the synthetic rationale for employing this fluorinated benzonitrile precursor, and provide a representative, step-by-step protocol for the synthesis of a core scaffold related to the BI-3802 series.

Introduction: The Emergence of BCL6 Degraders

The transcription factor BCL6 is a master regulator of gene expression crucial for the formation of germinal centers in the immune system. However, its aberrant, sustained activity is a key driver in several cancers, most notably DLBCL.[2][3] Consequently, BCL6 has emerged as a high-priority therapeutic target.

Traditional approaches have focused on developing inhibitors that block the protein-protein interactions of BCL6's BTB domain.[1][2] The BI-3802 series, however, represents a paradigm shift. These compounds are not mere inhibitors; they are potent BCL6 degraders.[4][5][6] BI-3802 functions as a "molecular glue," inducing the polymerization of BCL6 homodimers.[1][7] This drug-induced aggregation creates a neo-substrate that is recognized and ubiquitinated by the SIAH1 E3 ligase, leading to subsequent degradation by the proteasome.[1][4][7][8] This mechanism of targeted protein degradation offers a more profound and sustained pharmacological effect compared to simple inhibition.[1][3]

The chemical architecture of BI-3802 is complex, and its synthesis relies on versatile and strategically functionalized building blocks. Among these, this compound stands out as a critical precursor for constructing the core quinolinone scaffold of the molecule.

The Strategic Value of this compound

This compound is a highly valuable precursor in medicinal chemistry for several reasons.[9] Its distinct functional groups—an aniline amine, a nitrile, and a fluorine atom—offer a confluence of reactivity and desirable physicochemical properties.

  • Amino Group: Serves as a primary nucleophilic handle, essential for forming the central heterocyclic core of many kinase inhibitors and related compounds through reactions like condensations and cyclizations.[10][11]

  • Fluorine Atom: The strategic placement of fluorine is a well-established strategy in drug design.[12] It can enhance metabolic stability by blocking potential sites of oxidation, increase binding affinity to the target protein through favorable electrostatic interactions, and modulate pKa and lipophilicity to improve pharmacokinetic profiles.[11][12][13]

  • Nitrile Group: A versatile functional group that can be maintained in the final structure or serve as a synthon for other functionalities. It is a common feature in many approved kinase inhibitors.[14]

  • Methyl Group: Provides a point of substitution that can influence solubility and steric interactions within the target's binding pocket.

This unique combination makes this compound an ideal starting point for building complex, biologically active molecules like BI-3802.

Mechanism of Action: BI-3802-Induced BCL6 Degradation

Understanding the mechanism of BI-3802 is crucial for appreciating the significance of its chemical synthesis. Unlike traditional inhibitors that occupy a binding site to block function, BI-3802 re-engineers the protein's surface to induce a new function: self-assembly and degradation.

  • Binding: BI-3802 binds to the BTB domain of the BCL6 homodimer.[5][8]

  • Polymerization: The solvent-exposed moiety of BI-3802 creates a new protein-protein interface, bridging adjacent BCL6 homodimers and inducing them to assemble into supramolecular filaments.[1][7][15]

  • E3 Ligase Recognition: This polymerization and formation of cellular foci enhances the interaction between BCL6 and the SIAH1 E3 ubiquitin ligase.[1][4][7]

  • Ubiquitination & Degradation: SIAH1 ubiquitinates the polymerized BCL6, flagging it for recognition and destruction by the 26S proteasome.

This process is visually summarized in the signaling pathway diagram below.

BCL6_Degradation_Pathway cluster_0 Cellular Environment BCL6_dimer BCL6 Homodimer Polymer BCL6 Polymer Filament BCL6_dimer->Polymer Binds & Induces Polymerization BI3802 BI-3802 BI3802->BCL6_dimer SIAH1 SIAH1 (E3 Ligase) Polymer->SIAH1 Enhanced Recognition Proteasome Proteasome Polymer->Proteasome Targeting SIAH1->Polymer Ubiquitination Ub Ubiquitin Ub->SIAH1 Degraded Degraded BCL6 (Peptides) Proteasome->Degraded Degradation

Caption: BI-3802 mediated BCL6 degradation pathway.

Application Protocol: Synthesis of a Dihydroquinolinone Core

The following protocol outlines a representative synthetic sequence for constructing a 6-amino-8-fluoro-1,7-dimethyl-2-oxo-1,2-dihydroquinoline-3-carbonitrile scaffold, a core structure analogous to that found in the BI-3802 series, starting from this compound. This protocol is illustrative and serves as a template for further elaboration.

Rationale: This procedure employs a Gould-Jacobs type reaction. The aniline nitrogen of the precursor acts as a nucleophile, attacking an electrophilic carbon of diethyl 2-(ethoxymethylene)malonate (DEEM), followed by a thermal cyclization to form the quinolinone ring. Subsequent N-methylation provides the final core structure.

Experimental Workflow Diagram

Caption: Synthetic workflow for the quinolinone core.

Materials and Reagents
  • This compound

  • Diethyl 2-(ethoxymethylene)malonate (DEEM)

  • Diphenyl ether (solvent for cyclization)

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Methyl iodide (MeI)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Ethanol (EtOH), absolute

  • Hexanes, Ethyl Acetate (for chromatography)

  • Hydrochloric acid (HCl), 1M solution

  • Saturated sodium bicarbonate solution

  • Brine

Step-by-Step Methodology

Step 1: Condensation with DEEM

  • To a round-bottom flask, add this compound (1.0 eq) and diethyl 2-(ethoxymethylene)malonate (1.1 eq).

  • Heat the mixture neat (without solvent) at 110-120 °C for 2 hours under a nitrogen atmosphere. The reaction can be monitored by TLC or LC-MS for the disappearance of the starting aniline.

  • Rationale: This condensation reaction forms the key enamine intermediate. Heating drives off the ethanol byproduct, pushing the equilibrium towards the product.

  • Upon completion, allow the reaction mixture to cool to room temperature. The resulting viscous oil or solid is carried forward to the next step without further purification.

Step 2: Thermal Cyclization

  • In a separate flask equipped with a high-temperature thermometer and a reflux condenser, heat diphenyl ether to 240-250 °C.

  • Add the crude product from Step 1 dropwise to the hot diphenyl ether over 30 minutes.

  • CAUTION: This step should be performed in a well-ventilated fume hood due to the high temperatures and potential for splattering.

  • Maintain the temperature for 1 hour after the addition is complete.

  • Rationale: The high temperature provides the activation energy needed for the intramolecular cyclization (a 6-pi electrocyclization followed by tautomerization) to form the stable quinolinone ring system.

  • Cool the reaction mixture to room temperature. Add hexanes to precipitate the product.

  • Collect the solid by vacuum filtration, wash with hexanes, and dry to yield the crude ethyl 4-hydroxy-8-fluoro-7-methyl-2-oxo-1,2-dihydroquinoline-3-carboxylate.

Step 3: N-Alkylation

  • Suspend the crude quinolinone from Step 2 (1.0 eq) in anhydrous DMF.

  • Cool the suspension to 0 °C in an ice bath.

  • Carefully add sodium hydride (1.2 eq, 60% dispersion in oil) portion-wise. Allow the mixture to stir for 30 minutes at 0 °C.

  • Rationale: NaH is a strong base that deprotonates the quinolinone nitrogen, forming a nucleophilic sodium salt.

  • Add methyl iodide (1.5 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir for 4-6 hours, or until TLC/LC-MS indicates completion.

  • Quench the reaction carefully by slowly adding water. Extract the product with ethyl acetate (3x).

  • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography (e.g., silica gel, hexanes/ethyl acetate gradient) to yield the final N-methylated quinolinone core.

Data Summary and Characterization

The successful synthesis of the target compound should be confirmed using standard analytical techniques.

ParameterStep 1: CondensationStep 2: CyclizationStep 3: N-Alkylation
Key Reagents DEEMDiphenyl Ether (solvent)NaH, MeI
Temperature 110-120 °C240-250 °C0 °C to RT
Typical Time 2 hours1.5 hours4-6 hours
Expected Yield >90% (crude)60-75%70-85%
Purification NonePrecipitation/FiltrationFlash Chromatography

Analytical Characterization:

  • ¹H and ¹⁹F NMR: To confirm the chemical structure, verify the presence of the methyl groups, aromatic protons, and the fluorine atom at the correct positions.

  • Mass Spectrometry (MS): To confirm the molecular weight of the synthesized compound.

  • High-Performance Liquid Chromatography (HPLC): To assess the purity of the final product.

Conclusion

This compound is a strategically vital precursor for the synthesis of advanced pharmaceutical agents like BI-3802. Its inherent functionalities allow for the efficient construction of complex heterocyclic systems that are central to the activity of these novel BCL6 degraders. The protocols and rationale provided herein offer a foundational guide for research teams engaged in the discovery and development of next-generation targeted protein degraders, underscoring the critical link between strategic precursor selection and the successful synthesis of impactful therapeutics.

References

  • IUPHAR/BPS Guide to PHARMACOLOGY. BI-3802. [Link]

  • Słabicki, M., et al. (2020). Small molecule-induced polymerization triggers degradation of BCL6. Nature. [Link]

  • ACS Publications. (2021). Protein Polymerization as a Novel Targeted Protein Degradation Mechanism. Biochemistry. [Link]

  • AACR Journals. (2025). A Small-Molecule BCL6 Inhibitor as an Anti-Proliferative Agent for Diffuse Large B-Cell Lymphoma. [Link]

  • Patsnap Synapse. BI-3802 - Drug Targets, Indications, Patents. [Link]

  • ResearchGate. (A) Structures of molecular glues BI-3802, CCT369260 and their... [Link]

  • ScienceDirect. Design and synthesis of 3-substituted benzamide derivatives as Bcr-Abl kinase inhibitors. Bioorganic & Medicinal Chemistry Letters. [Link]

  • ACS Publications. (2021). Small Molecule Kinase Inhibitor Drugs (1995–2021): Medical Indication, Pharmacology, and Synthesis. Journal of Medicinal Chemistry. [Link]

  • EASTFINE. The Essential Role of 4-Amino-2-(trifluoromethyl)benzonitrile in Pharmaceutical Manufacturing. [Link]

  • ACS Publications. (2022). Improved Binding Affinity and Pharmacokinetics Enable Sustained Degradation of BCL6 In Vivo. Journal of Medicinal Chemistry. [Link]

  • NINGBO INNO PHARMCHEM CO., LTD. The Chemical Significance of 4-Amino-2-Fluorobenzonitrile: Properties, Synthesis, and Market Trends. [Link]

  • RCSB PDB. 5MW2: CRYSTAL STRUCTURE OF BCL-6 BTB-domain with BI-3802. [Link]

  • PubChem. This compound. [Link]

  • ACS Publications. Optimization of 4-Phenylamino-3-quinolinecarbonitriles as Potent Inhibitors of Src Kinase Activity. Journal of Medicinal Chemistry. [Link]

  • PubMed. (2007). The role of fluorine in medicinal chemistry. Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]

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Introduction: The Strategic Importance of a Fluorinated Building Block

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for the Laboratory Scale Synthesis of 4-Amino-2-fluoro-5-methylbenzonitrile

This compound is a highly functionalized aromatic compound that serves as a critical intermediate in the fields of medicinal chemistry and agrochemical research.[1][2] Its molecular architecture, featuring amino, fluoro, methyl, and cyano groups, provides a versatile scaffold for the synthesis of complex bioactive molecules.[1] The incorporation of a fluorine atom is particularly significant, as it can enhance key pharmacological properties such as metabolic stability, binding affinity, and bioavailability in drug candidates.[2] This compound is a valuable precursor for investigational therapeutics, including potential anticancer agents and kinase inhibitors.[1][3]

This document provides a detailed, field-proven protocol for the laboratory-scale synthesis of this compound. The narrative explains the causality behind experimental choices, ensuring that the described protocol is a self-validating system for researchers, scientists, and drug development professionals.

Overview of the Synthetic Strategy

The synthesis of this compound is accomplished via a robust three-step sequence starting from the commercially available 2-fluoro-5-methylaniline. The strategy is designed to sequentially install the required functional groups in a controlled manner, leveraging well-established and reliable chemical transformations. The overall workflow involves an electrophilic bromination, a Sandmeyer cyanation to introduce the nitrile, and a final copper-catalyzed nucleophilic aromatic substitution to install the amino group.

G SM 2-Fluoro-5-methylaniline (Starting Material) Int1 4-Bromo-2-fluoro-5-methylaniline (Intermediate 1) SM->Int1 Step 1: Bromination (NBS, Acetonitrile) Int2 4-Bromo-2-fluoro-5-methylbenzonitrile (Intermediate 2) Int1->Int2 Step 2: Sandmeyer Reaction (NaNO₂, HCl; CuCN, KCN) FP This compound (Final Product) Int2->FP Step 3: Amination (Aq. Ammonia, CuI, L-proline)

Caption: Overall synthetic workflow for this compound.

Part 1: Electrophilic Bromination of 2-Fluoro-5-methylaniline

Principle and Rationale

The initial step involves the regioselective bromination of 2-fluoro-5-methylaniline to produce 4-bromo-2-fluoro-5-methylaniline. The amino group is a powerful activating and ortho, para-directing group in electrophilic aromatic substitution. The position para to the amine is the most sterically accessible and electronically favorable site for substitution. N-Bromosuccinimide (NBS) is selected as the bromine source for its ease of handling and milder reaction conditions compared to elemental bromine. Acetonitrile is used as the solvent due to its polarity and ability to dissolve the starting material effectively.

Experimental Protocol
  • To a 250 mL round-bottom flask equipped with a magnetic stir bar, add 2-fluoro-5-methylaniline (5.0 g, 39.9 mmol, 1.0 equiv.).

  • Dissolve the starting material in 100 mL of acetonitrile.

  • Cool the solution to 0 °C in an ice-water bath.

  • Add N-Bromosuccinimide (NBS) (7.46 g, 41.9 mmol, 1.05 equiv.) portion-wise over 20 minutes, ensuring the internal temperature remains below 5 °C.

  • After the addition is complete, allow the reaction mixture to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 3 hours.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Upon completion, quench the reaction by adding 100 mL of a saturated aqueous solution of sodium thiosulfate.

  • Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 75 mL).

  • Combine the organic layers, wash with brine (1 x 50 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • The crude product, 4-bromo-2-fluoro-5-methylaniline, can be purified by column chromatography on silica gel (eluent: 10-20% ethyl acetate in hexanes) to yield a pale yellow solid.

ReagentMolar Mass ( g/mol )Amount (g)Moles (mmol)Molar Equiv.
2-Fluoro-5-methylaniline125.155.039.91.0
N-Bromosuccinimide (NBS)177.987.4641.91.05
Acetonitrile-100 mL-Solvent

Table 1: Reagents for Step 1: Bromination.

Part 2: Sandmeyer Reaction for Synthesis of 4-Bromo-2-fluoro-5-methylbenzonitrile

Principle and Rationale

The Sandmeyer reaction is a cornerstone transformation for converting aromatic amines into a wide variety of functional groups via a diazonium salt intermediate.[4][5] This step replaces the amino group of 4-bromo-2-fluoro-5-methylaniline with a cyano group. The reaction proceeds through a radical-nucleophilic aromatic substitution mechanism.[4][6] It is a two-stage, one-pot process: first, the diazotization of the primary amine with sodium nitrite in an acidic medium at low temperatures, followed by the introduction of a copper(I) cyanide solution, which catalyzes the substitution of the diazonium group with cyanide.[7]

G cluster_0 Sandmeyer Mechanism Ar-N₂⁺ Aryl Diazonium Ion Ar• Aryl Radical Ar-N₂⁺->Ar• + Cu(I) (e⁻ transfer) Cu(I) Copper(I) N₂ Nitrogen Gas Ar•->N₂ loss of Ar-X Aryl Halide/Cyanide (Product) Ar•->Ar-X + Cu(II)X Cu(II)X Copper(II) Halide/Cyanide Cu(II)X->Cu(I) regenerates catalyst

Caption: Simplified mechanism of the Sandmeyer reaction.

Experimental Protocol

SAFETY NOTE: Aryl diazonium salts can be explosive when isolated and dry. This protocol is designed to use the salt in situ. All operations must be conducted at or below 5 °C. Cyanide salts are extremely toxic. Handle with extreme caution in a well-ventilated fume hood.

Stage 2a: Diazotization

  • In a 500 mL three-neck flask fitted with a mechanical stirrer, thermometer, and addition funnel, suspend 4-bromo-2-fluoro-5-methylaniline (6.0 g, 29.4 mmol, 1.0 equiv.) in a mixture of 30 mL of water and 9 mL of concentrated hydrochloric acid (HCl).

  • Cool the resulting slurry to 0 °C in an ice-salt bath.

  • Prepare a solution of sodium nitrite (NaNO₂) (2.23 g, 32.3 mmol, 1.1 equiv.) in 10 mL of cold water.

  • Add the NaNO₂ solution dropwise to the aniline slurry via the addition funnel over 30 minutes, keeping the internal temperature strictly between 0 and 5 °C.

  • Stir the mixture for an additional 30 minutes at 0-5 °C after the addition is complete. The formation of the diazonium salt solution is typically indicated by a slight clarification of the mixture.

Stage 2b: Cyanation

  • In a separate 500 mL flask, prepare the copper(I) cyanide solution. Dissolve copper(I) cyanide (CuCN) (3.16 g, 35.3 mmol, 1.2 equiv.) and potassium cyanide (KCN) (4.6 g, 70.6 mmol, 2.4 equiv.) in 50 mL of water. Caution: Highly toxic.

  • Cool this cyanide solution to 0 °C.

  • Slowly add the cold diazonium salt solution prepared in Stage 2a to the vigorously stirred cyanide solution. Use a cannula or a pre-cooled addition funnel for the transfer. Control the rate of addition to maintain the temperature below 10 °C and manage the evolution of nitrogen gas.

  • After the addition is complete, allow the reaction mixture to warm slowly to room temperature, then heat to 50 °C for 1 hour to ensure complete decomposition of the diazonium salt.

  • Cool the mixture to room temperature and extract with dichloromethane (3 x 80 mL).

  • Combine the organic layers, wash with water and then brine, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.

  • Purify the crude 4-bromo-2-fluoro-5-methylbenzonitrile by column chromatography (silica gel, eluent: 5-15% ethyl acetate in hexanes) to obtain the product.

Part 3: Copper-Catalyzed Amination

Principle and Rationale

The final step is the conversion of 4-bromo-2-fluoro-5-methylbenzonitrile to the target molecule by replacing the bromine atom with a primary amino group. A direct nucleophilic aromatic substitution (SₙAr) with ammonia is challenging due to the deactivating nature of the bromine atom. Therefore, a modified Ullmann condensation is employed, using copper(I) iodide as a catalyst and L-proline as a ligand. The ligand accelerates the reaction by stabilizing the copper catalyst and increasing its solubility. Aqueous ammonia serves as both the nitrogen source and the solvent.

Experimental Protocol
  • To a pressure-rated reaction vessel, add 4-bromo-2-fluoro-5-methylbenzonitrile (4.0 g, 18.7 mmol, 1.0 equiv.), copper(I) iodide (CuI) (0.356 g, 1.87 mmol, 0.1 equiv.), and L-proline (0.43 g, 3.74 mmol, 0.2 equiv.).

  • Add 40 mL of concentrated aqueous ammonia (28-30% solution).

  • Seal the vessel tightly and place it in an oil bath preheated to 80 °C.

  • Stir the reaction mixture vigorously at 80 °C for 24 hours.

  • Monitor the reaction by TLC or LC-MS for the disappearance of the starting material.

  • After completion, cool the vessel to room temperature and carefully unseal it in a fume hood.

  • Dilute the reaction mixture with 50 mL of water and extract with ethyl acetate (3 x 75 mL).

  • Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

  • The crude product can be purified by recrystallization from an ethanol/water mixture or by column chromatography on silica gel to afford pure this compound.

PropertyValueSource
IUPAC NameThis compound[8]
Molecular FormulaC₈H₇FN₂[8]
Molecular Weight150.15 g/mol [8][9]
AppearanceSolid (typically off-white to yellow)[2]
CAS Number1357942-79-0[8]

Table 2: Physical and Chemical Properties of the Final Product.

Conclusion

The synthetic route detailed herein provides a reliable and scalable method for the laboratory preparation of this compound. By employing a sequence of robust and well-understood chemical reactions—electrophilic bromination, Sandmeyer cyanation, and copper-catalyzed amination—this protocol offers a practical guide for researchers. The successful synthesis of this key fluorinated intermediate facilitates further exploration in drug discovery and agrochemical development, enabling the creation of novel and potentially more effective molecules.

References

  • Sandmeyer Reaction Mechanism. BYJU'S. Available from: [Link]

  • Sandmeyer reaction. Wikipedia. Available from: [Link]

  • Sandmeyer reaction. L.S.College, Muzaffarpur. Available from: [Link]

  • Sandmeyer reaction. chemeurope.com. Available from: [Link]

  • Video: Diazonium Group Substitution with Halogens and Cyanide: Sandmeyer and Schiemann Reactions. JoVE. (2023-04-30). Available from: [Link]

  • Concerted nucleophilic aromatic substitution with 19F− and 18F−. PMC - NIH. Available from: [Link]

  • Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry. (2018-08-20). Available from: [Link]

  • A new synthetic route for preparation of 2-chloro-6-fluorobenzonitrile and 2-chloro-6-fluorobenzoic acid. ResearchGate. (2025-08-07). Available from: [Link]

  • Nucleophilic Aromatic Substitution. Organic Chemistry Tutor. Available from: [Link]

  • US5466859A - Process for preparing fluorobenzonitriles. Google Patents.
  • The Significance of 4-Amino-2-fluorobenzonitrile in Modern Organic Synthesis. NINGBO INNO PHARMCHEM CO., LTD. Available from: [Link]

  • Nucleophilic Aromatic Substitution. Chemistry Steps. Available from: [Link]

  • Mechanisms of reactions of halogenated compounds: Part 7. Effects of fluorine and other groups as substituents on nucleophilic aromatic substitution | Request PDF. ResearchGate. (2025-08-05). Available from: [Link]

  • 4-Amino-5-fluoro-2-methylbenzonitrile. MySkinRecipes. Available from: [Link]

  • CN1810775B - Preparation process of 4-amino-2-trifluoromethyl benzonitrile. Google Patents.
  • An Easy Synthesis of Monofluorinated Derivatives of Pyrroles from β-Fluoro-β-Nitrostyrenes. PMC - NIH. Available from: [Link]

  • This compound | C8H7FN2 | CID 14621073. PubChem. Available from: [Link]

  • Novel method for preparing 4-amino-2-trifluoromethyl benzonitrile. Google Patents.
  • (PDF) A Convenient Synthesis of 4-Amino-2-fluoro-N-methyl-benzamide. ResearchGate. (2025-08-07). Available from: [Link]

  • Preparation of Benzonitriles, Part 3: By Ammoxidation. YouTube. (2022-08-13). Available from: [Link]

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Application Notes and Protocols for the Derivatization of 4-Amino-2-fluoro-5-methylbenzonitrile in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of the 4-Amino-2-fluoro-5-methylbenzonitrile Scaffold

In the landscape of modern drug discovery, the strategic selection of starting materials is paramount to the successful development of novel therapeutics. This compound emerges as a highly valuable and versatile building block, particularly in the synthesis of kinase inhibitors and other targeted therapies.[1][2] Its unique trifunctionalized aromatic core, featuring a nucleophilic amino group, a versatile cyano moiety, and a strategically placed fluorine atom, offers a rich platform for chemical exploration and optimization of drug-like properties.

The incorporation of fluorine is a well-established strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and bioavailability of drug candidates.[3][4] The electron-withdrawing nature of the fluorine atom in this compound can also modulate the pKa of the amino group, influencing its reactivity and interaction with biological targets. The aminobenzonitrile motif itself is a well-trodden path to the synthesis of a plethora of heterocyclic scaffolds, most notably quinazolines, which are a prominent feature in many approved kinase inhibitors.[3]

This technical guide provides a comprehensive overview of key derivatization strategies for this compound, offering detailed, field-proven protocols for the modification of its amino and cyano functionalities. The methodologies described herein are designed to be robust and reproducible, empowering researchers to efficiently generate diverse libraries of compounds for structure-activity relationship (SAR) studies and lead optimization.

I. Derivatization of the Amino Group: Building Blocks for SAR Studies

The primary amino group of this compound is a key handle for introducing a wide variety of substituents to probe the chemical space around the core scaffold. The following protocols detail common and synthetically valuable transformations of the amino group.

Protocol 1: N-Acylation with Acyl Chlorides

N-acylation is a fundamental transformation that allows for the introduction of a diverse range of acyl groups, modulating the steric and electronic properties of the molecule. This protocol describes a general procedure for the N-acylation of this compound using an acyl chloride.[5][6]

Reaction Scheme:

G start This compound product N-(4-cyano-5-fluoro-2-methylphenyl)acetamide (or other N-acyl derivative) start->product Acylation reagent R-COCl Pyridine, DCM reagent->product

A representative N-acylation reaction.

Materials:

  • This compound

  • Acyl chloride (e.g., acetyl chloride, benzoyl chloride) (1.1 eq)

  • Pyridine (2.0 eq)

  • Dichloromethane (DCM), anhydrous

  • 1 M Hydrochloric acid (HCl)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Standard laboratory glassware

  • Magnetic stirrer

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 eq) in anhydrous DCM.

  • Add pyridine (2.0 eq) to the solution and cool the mixture to 0 °C in an ice bath.

  • Slowly add the acyl chloride (1.1 eq) dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • Upon completion, dilute the reaction mixture with DCM and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography.

Expected Outcome and Causality:

This protocol typically affords the N-acylated product in high yield. The use of pyridine is crucial as it acts as a base to neutralize the HCl generated during the reaction, driving the equilibrium towards product formation. The anhydrous conditions are necessary to prevent the hydrolysis of the acyl chloride.

Parameter Value/Condition Rationale
Solvent Anhydrous DichloromethaneInert solvent that dissolves reactants well.
Base PyridineScavenges HCl byproduct, driving the reaction.
Temperature 0 °C to Room TemperatureInitial cooling controls the exothermic reaction.
Stoichiometry Acyl Chloride (1.1 eq)Slight excess ensures complete consumption of the starting amine.
Protocol 2: N-Sulfonylation with Sulfonyl Chlorides

N-sulfonylation introduces a sulfonamide moiety, a common functional group in many therapeutic agents due to its ability to act as a hydrogen bond donor and acceptor.

Reaction Scheme:

G start This compound product N-(4-cyano-5-fluoro-2-methylphenyl)sulfonamide start->product Sulfonylation reagent R-SO₂Cl Pyridine, DCM reagent->product

A representative N-sulfonylation reaction.

Materials:

  • This compound

  • Sulfonyl chloride (e.g., p-toluenesulfonyl chloride, methanesulfonyl chloride) (1.1 eq)

  • Pyridine (2.0 eq)

  • Dichloromethane (DCM), anhydrous

  • 1 M Hydrochloric acid (HCl)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Follow the same procedure as for N-acylation (Protocol 1), substituting the acyl chloride with the desired sulfonyl chloride.

  • The reaction time may need to be extended (4-12 hours) and can be monitored by TLC.

Expected Outcome and Causality:

This reaction provides the corresponding N-sulfonamide derivative. Similar to acylation, pyridine is essential for neutralizing the generated HCl. The reactivity of the sulfonyl chloride and the steric hindrance around the amino group will influence the reaction rate.

Protocol 3: Synthesis of Urea Derivatives via Isocyanates

Urea moieties are privileged structures in medicinal chemistry, known for their ability to form strong hydrogen bonds with protein targets. This protocol outlines the synthesis of N,N'-disubstituted ureas.[7][8]

Reaction Scheme:

G start This compound product N-(4-cyano-5-fluoro-2-methylphenyl)-N'-aryl/alkyl-urea start->product Urea Formation reagent R-N=C=O THF or DCM reagent->product

Synthesis of a urea derivative.

Materials:

  • This compound

  • Isocyanate (e.g., phenyl isocyanate, alkyl isocyanate) (1.05 eq)

  • Tetrahydrofuran (THF) or Dichloromethane (DCM), anhydrous

Procedure:

  • Dissolve this compound (1.0 eq) in anhydrous THF or DCM in a round-bottom flask.

  • Add the isocyanate (1.05 eq) dropwise to the stirred solution at room temperature.

  • Stir the reaction mixture for 1-3 hours. The product often precipitates from the solution.

  • Monitor the reaction by TLC.

  • If a precipitate forms, collect the solid by filtration, wash with the reaction solvent, and dry under vacuum.

  • If no precipitate forms, concentrate the reaction mixture under reduced pressure and purify the residue by recrystallization or column chromatography.

Expected Outcome and Causality:

This reaction is typically high-yielding and clean. The nucleophilic amino group readily attacks the electrophilic carbon of the isocyanate. The reaction is often fast and does not require a base, as no acidic byproduct is formed.

II. Cyclization to Bioactive Heterocycles: The Quinazoline Scaffold

The aminobenzonitrile functionality is a powerful precursor for the synthesis of quinazolines, a class of heterocyclic compounds with a broad spectrum of biological activities, including potent kinase inhibition.

Protocol 4: Synthesis of 4-Aminoquinazoline Derivatives

This protocol describes a common method for the synthesis of 4-aminoquinazoline derivatives from this compound.

Reaction Scheme:

G start This compound intermediate Formamidine intermediate (in situ) start->intermediate Reaction reagent1 Formamide reagent1->intermediate product 7-Fluoro-6-methylquinazolin-4-amine intermediate->product Cyclization

Synthesis of a 4-aminoquinazoline derivative.

Materials:

  • This compound

  • Formamide

  • High-temperature reaction vessel (e.g., sealed tube or microwave reactor)

Procedure:

  • In a high-temperature reaction vessel, combine this compound (1.0 eq) and an excess of formamide (e.g., 10-20 eq).

  • Heat the mixture to a high temperature (typically 150-180 °C) for several hours (4-24 h). The reaction can also be performed under microwave irradiation for a shorter duration.

  • Monitor the reaction by TLC or LC-MS.

  • After cooling to room temperature, pour the reaction mixture into water.

  • The product will often precipitate. Collect the solid by filtration, wash with water, and dry.

  • If the product does not precipitate, extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate).

  • Dry the combined organic extracts over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

Expected Outcome and Causality:

This reaction, known as the Niementowski quinazoline synthesis, proceeds through the in situ formation of a formamidine intermediate, which then undergoes intramolecular cyclization. The high temperature is necessary to drive the reaction to completion.

Protocol 5: Synthesis of Quinazolin-4(3H)-one Derivatives

This protocol describes the synthesis of quinazolin-4(3H)-ones, another important class of bioactive molecules, using orthoesters.[9][10]

Reaction Scheme:

G start This compound hydrolysis Hydrolysis (e.g., NaOH, H₂O, heat) start->hydrolysis intermediate 4-Amino-2-fluoro-5-methylbenzamide hydrolysis->intermediate product 7-Fluoro-6-methylquinazolin-4(3H)-one intermediate->product Cyclization reagent Orthoester (e.g., triethyl orthoformate) Acetic Acid, Ethanol reagent->product

A two-step synthesis of a quinazolin-4(3H)-one.

Part A: Hydrolysis of the Nitrile to the Amide

Materials:

  • This compound

  • Sodium hydroxide (NaOH) or other strong base

  • Water

  • Ethanol or other suitable solvent

  • Hydrochloric acid (HCl) for neutralization

Procedure:

  • In a round-bottom flask, suspend this compound in a mixture of ethanol and aqueous NaOH solution.

  • Heat the mixture to reflux for several hours until the starting material is consumed (monitor by TLC).

  • Cool the reaction mixture and carefully neutralize with HCl until the product precipitates.

  • Collect the solid 4-amino-2-fluoro-5-methylbenzamide by filtration, wash with water, and dry.

Part B: Cyclization to the Quinazolin-4(3H)-one

Materials:

  • 4-Amino-2-fluoro-5-methylbenzamide (from Part A)

  • Orthoester (e.g., triethyl orthoformate, triethyl orthoacetate) (1.5-3.0 eq)

  • Acetic acid (2.0-3.0 eq)

  • Ethanol, absolute

Procedure:

  • In a round-bottom flask or pressure tube, combine 4-amino-2-fluoro-5-methylbenzamide (1.0 eq), the orthoester, and acetic acid in absolute ethanol.

  • Heat the mixture to reflux (or 110 °C in a pressure tube for less reactive substrates) for 12-72 hours.

  • Monitor the reaction by TLC.

  • Upon completion, cool the reaction and remove the solvent under reduced pressure.

  • Purify the crude product by recrystallization from ethanol or by trituration with ether-pentane.

Expected Outcome and Causality:

This two-step procedure is a reliable method for accessing quinazolin-4(3H)-ones. The initial hydrolysis of the nitrile to the primary amide is a necessary step. The subsequent acid-catalyzed condensation with the orthoester followed by cyclization affords the desired heterocyclic product. The use of a pressure tube and higher equivalents of reagents may be necessary for less reactive or sterically hindered substrates.

III. Data Summary and Workflow Visualization

Table 1: Summary of Derivatization Reactions

Reaction Type Key Reagents Product Class Typical Yield Range
N-AcylationAcyl chloride, PyridineN-Acyl anilines80-95%
N-SulfonylationSulfonyl chloride, PyridineN-Sulfonamides75-90%
Urea SynthesisIsocyanateN,N'-Disubstituted ureas85-98%
4-Aminoquinazoline SynthesisFormamide4-Aminoquinazolines50-70%
Quinazolin-4(3H)-one SynthesisOrthoester, Acetic AcidQuinazolin-4(3H)-ones60-85% (from amide)

Experimental Workflow Diagram:

G cluster_0 Starting Material cluster_1 Amino Group Derivatization cluster_2 Cyclization Reactions start This compound acylation N-Acylation start->acylation sulfonylation N-Sulfonylation start->sulfonylation urea Urea Synthesis start->urea quinazoline 4-Aminoquinazoline Synthesis start->quinazoline quinazolinone Quinazolin-4(3H)-one Synthesis start->quinazolinone

Derivatization pathways from the starting material.

Conclusion

This compound is a strategically important starting material in medicinal chemistry, offering multiple avenues for derivatization to generate libraries of compounds with therapeutic potential. The protocols detailed in this guide provide a solid foundation for the synthesis of N-acylated, N-sulfonylated, and urea derivatives, as well as for the construction of the medicinally relevant quinazoline and quinazolin-4(3H)-one scaffolds. By understanding the reactivity of this versatile building block and applying these robust protocols, researchers can accelerate their drug discovery efforts and unlock new therapeutic possibilities.

References

  • NINGBO INNO PHARMCHEM CO., LTD. (n.d.). The Chemical Significance of 4-Amino-2-Fluorobenzonitrile: Properties, Synthesis, and Market Trends. Available at: [Link]

  • Autech. (n.d.). 4-Amino-2-fluorobenzonitrile: A Versatile Organic Synthesis Intermediate. Available at: [Link]

  • Autech. (n.d.). Exploring 4-Amino-2-Fluorobenzonitrile: Properties and Applications. Available at: [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (2025). Fluorinated Benzonitriles: Exploring the Chemical Landscape with 3-Fluorobenzonitrile. Available at: [Link]

  • Gavin, J. T., et al. (2018). Quinazolin-4(3H)-ones and 5,6-Dihydropyrimidin-4(3H)-ones from β-Aminoamides and Orthoesters. Molecules, 23(11), 2925. Available at: [Link]

  • Asian Journal of Chemistry. (2011). Synthesis of Aryl Urea Derivatives from Aryl Amines and Aryl Isocyanates. 23(4), 1803-1806. Available at: [Link]

  • RSC Advances. (2025). Synthesis of fluorinated 3-aminobenzofurans via a tandem SNAr-cyclocondensation strategy. 15(1), 26. Available at: [Link]

  • ACS Medicinal Chemistry Letters. (2019). The Dark Side of Fluorine. 10(7), 941-945. Available at: [Link]

  • MDPI. (2026). Racemic and Enantiomeric Alkoxycyanobiphenyls Bearing Terminal Vicinal Fluorine Substituents: Synthesis and Mesogenic Behavior. Crystals, 16(1), 26. Available at: [Link]

  • PubMed. (2018). Quinazolin-4(3H)-ones and 5,6-Dihydropyrimidin-4(3H)-ones from β-Aminoamides and Orthoesters. Available at: [Link]

  • Nature. (2025). Multi-component reactions via copper(I) difluorocarbene as carbonyl source for constructing α—aminoamide derivatives. Available at: [Link]

  • PubMed. (2014). Fluorinated compounds in medicinal chemistry: recent applications, synthetic advances and matched-pair analyses. Available at: [Link]

  • PubMed. (2017). Design and synthesis of a fluorinated quinazoline-based type-II Trk inhibitor as a scaffold for PET radiotracer development. Available at: [Link]

  • Co-Action Publishing. (n.d.). Synthesis of 2-aminoquinazolines fromortho-fluoroketones. Available at: [Link]

  • MDPI. (n.d.). Synthesis, Biological Activities and Docking Studies of Novel 4-(Arylaminomethyl)benzamide Derivatives as Potential Tyrosine Kinase Inhibitors. Available at: [Link]

  • Oriental Journal of Chemistry. (n.d.). Characterization, Synthesis, and Antimicrobial Activities of Quinazoline Derivatives [EMNEDAQZHO]and their Metal Ion Complexes. Available at: [Link]

  • International Journal of Pharmacy and Technology. (2014). REGIOSELECTIVE N-ACYLATION OF NITROGENOUS HETEROCYCLIC COMPOUNDS UNDER SOLVENT-FREE CONDITIONS. Available at: [Link]

  • Open Journal of Organic Chemistry. (n.d.). Designing and Synthesis of New Fluorine Substituted Pyrimidine-Thion-5-Carbonitriles and the Related Derivatives as Photochemical Probe Agents for Inhibition of Vitiligo Disease. Available at: [Link]

  • PubMed Central. (2019). The Dark Side of Fluorine. Available at: [Link]

  • ResearchGate. (2011). synthesis of aryl ureas from arylamines and arylisocyanates. Available at: [Link]

  • RSC Publishing. (n.d.). Copper-catalyzed retro-aldol reaction of β-hydroxy ketones or nitriles with aldehydes: chemo- and stereoselective access to (E)-enones and (E)-acrylonitriles. Available at: [Link]

  • Semantic Scholar. (2017). Metal-Free Synthesis of Unsymmetrical Ureas and Carbamates from CO2 and Amines via Isocyanate Intermediates. Available at: [Link]

  • ResearchGate. (2020). Benign synthesis of unsymmetrical arylurea derivatives using 3-substituted dioxazolones as isocyanate surrogates. Available at: [Link]

  • IUCr Journals. (n.d.). Synthesis, molecular and crystal structures of 4-amino-3,5-difluorobenzonitrile, ethyl 4-amino-3,5-difluorobenzoate and their application in the synthesis of a visible-light-responsive azobenzene derivative. Available at: [Link]

  • Gavin Publishers. (2018). Facile Synthesis and Biological Evaluation of Novel N-Nitro Urea Derivatives Incorporating Amino Acid Ethyl Esters. Available at: [Link]

  • Google Patents. (n.d.). Chemical synthesis method of 4-fluoro-2-methylbenzoic acid.
  • ResearchGate. (2011). ChemInform Abstract: Copper/TEMPO Catalyzed Synthesis of Nitriles from Aldehydes or Alcohols Using Aqueous Ammonia and with Air as the Oxidant. Available at: [Link]

  • ACS Figshare. (2005). Highly Stereoselective Benzylation of N-Sulfinylketimines. Available at: [Link]

  • Google Patents. (n.d.). Process for producing of aminoaryl-beta-sulphato-ethylsulphones.

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Application Note: Strategic Synthesis of High-Performance TADF Emitters Utilizing a 4-Amino-2-fluoro-5-methylbenzonitrile Motif

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Imperative for Advanced TADF Emitters

Thermally Activated Delayed Fluorescence (TADF) represents a cornerstone technology for third-generation Organic Light-Emitting Diodes (OLEDs). By enabling the harvesting of both singlet and triplet excitons through an efficient reverse intersystem crossing (RISC) process, TADF emitters can theoretically achieve 100% internal quantum efficiency (IQE) without relying on expensive and rare heavy metals like iridium or platinum.[1][2] The molecular design of TADF materials is paramount and typically involves the strategic combination of electron-donating (D) and electron-accepting (A) moieties. This D-A architecture facilitates a spatial separation of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), which is crucial for minimizing the energy gap between the lowest singlet (S₁) and triplet (T₁) excited states (ΔEST).[3][4][5] A small ΔEST (typically < 0.2 eV) allows for efficient, thermally-activated up-conversion of triplet excitons to the emissive singlet state.

Benzonitrile derivatives are widely employed as potent electron-acceptor cores in TADF emitters.[6][7] The strongly electron-withdrawing cyano (-CN) group effectively lowers the LUMO energy level.[1][8] Furthermore, the incorporation of fluorine atoms can enhance the electron-accepting character and improve the thermal and morphological stability of the final molecule.[7][9] This application note provides a detailed guide to the synthesis of a high-performance TADF emitter, leveraging a structural motif inspired by 4-amino-2-fluoro-5-methylbenzonitrile. We will detail a robust synthetic protocol, explain the rationale behind key experimental choices, and present the expected photophysical characteristics of the target compound.

The Role of the Substituted Benzonitrile Core

The this compound scaffold provides a unique combination of functionalities that are highly advantageous for the design of TADF emitters:

  • Electron-Accepting Core : The cyano group and the fluorine atom synergistically create a strong electron-accepting benzonitrile unit, essential for establishing the charge-transfer (CT) character of the excited state.

  • Modulation of Electronic Properties : The methyl group acts as a weak electron-donating group, which can subtly modulate the electronic properties and influence the emission wavelength.

  • Synthetic Handle : The amino group, while being a donor itself, is more strategically envisioned as a reactive site for building a more complex donor structure or as a precursor to a halogenated site for cross-coupling reactions.

For the purpose of this guide, we will focus on a common and highly effective synthetic strategy: the construction of a Donor-Acceptor-Donor (D-A-D) type emitter. Our target molecule, 4,4'-(2-fluoro-5-methyl-1,4-phenylene)bis(9H-carbazole) , utilizes a fluorinated methylbenzonitrile core as the acceptor and carbazole units as the donors. This design is representative of a class of efficient blue TADF emitters.[4][5]

Synthetic Workflow: A Validating, Step-by-Step Protocol

The most reliable and versatile method for constructing the C-N bonds between the carbazole donors and the benzonitrile acceptor core is the Palladium-catalyzed Buchwald-Hartwig amination .[8][10][11] This cross-coupling reaction is renowned for its high efficiency, functional group tolerance, and applicability to a wide range of aryl halides and amines.

The overall synthetic scheme is presented below. We begin with a commercially available precursor, 2,5-difluoro-4-methylbenzonitrile, which serves as our acceptor core.

TADF_Synthesis_Workflow cluster_reactants Starting Materials cluster_conditions Reaction Conditions Acceptor 2,5-Difluoro-4-methylbenzonitrile (Acceptor Core) Reaction Buchwald-Hartwig Double Amination 110 °C, 24h, under Ar Acceptor->Reaction 1.0 equiv Donor 9H-Carbazole (Donor) Donor->Reaction 2.2 equiv Catalyst Pd₂(dba)₃ (Palladium Precatalyst) Catalyst->Reaction 2 mol% Ligand XPhos (Buchwald Ligand) Ligand->Reaction 4 mol% Base NaOtBu (Base) Base->Reaction 2.5 equiv Solvent Toluene (Solvent) Solvent->Reaction Product Target TADF Emitter (D-A-D Structure) Reaction->Product Yield: 70-85%

Caption: Synthetic workflow for the D-A-D TADF emitter.

Detailed Experimental Protocol: Synthesis of 4,4'-(2-fluoro-5-methyl-1,4-phenylene)bis(9H-carbazole)

This protocol is designed as a self-validating system. Successful completion of each step and confirmation through the suggested analytical methods ensures the integrity of the final product.

Materials & Reagents:

ReagentM.W.Amount (for 1 mmol scale)Moles (mmol)Notes
2,5-Difluoro-4-methylbenzonitrile153.14153 mg1.0The acceptor core. Ensure it is pure and dry.
9H-Carbazole167.21368 mg2.2The donor moiety. A slight excess ensures complete reaction.
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)915.7218.3 mg0.02Palladium precatalyst. Handle in a glovebox if possible.
XPhos476.6519.1 mg0.04Bulky phosphine ligand, critical for catalytic cycle efficiency.
Sodium tert-butoxide (NaOtBu)96.10240 mg2.5Strong, non-nucleophilic base. Handle under inert atmosphere.
Anhydrous Toluene-10 mL-Solvent. Must be anhydrous to prevent catalyst deactivation.

Procedure:

  • Inert Atmosphere Setup: To a flame-dried 50 mL Schlenk flask equipped with a magnetic stir bar, add 2,5-difluoro-4-methylbenzonitrile (153 mg, 1.0 mmol), 9H-carbazole (368 mg, 2.2 mmol), Pd₂(dba)₃ (18.3 mg, 0.02 mmol), XPhos (19.1 mg, 0.04 mmol), and sodium tert-butoxide (240 mg, 2.5 mmol).

    • Causality: The reaction is highly sensitive to oxygen and moisture, which can deactivate the palladium catalyst. Performing the setup under an inert atmosphere (Argon or Nitrogen) is critical for achieving high yields.[1][8] The bulky electron-rich XPhos ligand stabilizes the palladium center and facilitates the crucial reductive elimination step.[10] NaOtBu is a strong base required to deprotonate the carbazole, forming the active nucleophile.

  • Solvent Addition: Evacuate and backfill the Schlenk flask with Argon three times. Add 10 mL of anhydrous toluene via syringe.

  • Reaction: Place the flask in a preheated oil bath at 110 °C and stir vigorously for 24 hours. The reaction mixture will typically turn dark brown.

    • Self-Validation: Monitor the reaction progress using Thin Layer Chromatography (TLC) (e.g., using a 9:1 Hexane:Ethyl Acetate eluent). The disappearance of the starting materials and the appearance of a new, typically fluorescent, spot indicates reaction progression.

  • Work-up and Isolation: After 24 hours, cool the reaction mixture to room temperature. Dilute the mixture with 30 mL of dichloromethane (DCM) and filter it through a pad of Celite to remove inorganic salts and catalyst residues.

    • Causality: Filtration through Celite is a standard procedure to remove fine palladium black and other insoluble materials that could complicate purification.

  • Purification: Concentrate the filtrate under reduced pressure. The resulting crude solid should be purified by column chromatography on silica gel. Elute with a gradient of hexane and ethyl acetate (e.g., starting from 100% hexane and gradually increasing the polarity to 95:5 hexane:ethyl acetate).

    • Causality: Column chromatography is essential to separate the desired D-A-D product from any unreacted starting materials, mono-substituted byproducts, and ligand-related impurities.

  • Final Product: Combine the pure fractions, evaporate the solvent, and dry the resulting white or off-white solid under high vacuum. A typical yield should be in the range of 70-85%.

  • Characterization: Confirm the identity and purity of the final product using ¹H NMR, ¹³C NMR, Mass Spectrometry, and Elemental Analysis.

Expected Photophysical Properties

The synthesized D-A-D emitter is expected to exhibit the characteristic properties of a high-performance TADF material. The data below is representative of similar carbazole-benzonitrile emitters found in the literature and serves as a benchmark for characterization.[4][5][11]

PropertyExpected Value / ObservationSignificance
Absorption (λabs) ~340-360 nm (in Toluene)Corresponds to π-π* transitions of the carbazole units and intramolecular charge transfer (ICT).
Emission (λem) ~460-480 nm (in Toluene)Blue to sky-blue emission, typical for this class of D-A-D emitters.
Photoluminescence Quantum Yield (ΦPL) > 80% (in doped film)High PLQY is crucial for high device efficiency.
Singlet-Triplet Energy Gap (ΔEST) < 0.2 eVThe defining feature of a TADF material, enabling efficient RISC.
Fluorescence Lifetime (τ) Biexponential decay with prompt (τp ~10-50 ns) and delayed (τd ~1-10 µs) components.The presence of a long-lived delayed component is the hallmark of TADF.[11]
Electrochemical Properties HOMO: ~5.7-5.9 eV, LUMO: ~2.6-2.8 eVDetermines charge injection barriers and the overall stability of the material in an OLED device.

Logical Framework for TADF Mechanism

The functionality of the synthesized emitter is governed by the interplay between its electronic states upon excitation.

TADF_Mechanism S0 Ground State (S₀) S1 Singlet Excited State (S₁) S0->S1 S1->S0 T1 Triplet Excited State (T₁) S1->T1 T1->S1 ΔE_ST Excitation Light Absorption (Excitation) Fluorescence Prompt Fluorescence (k_F) ISC Intersystem Crossing (ISC) (k_ISC) RISC Reverse ISC (RISC) (k_RISC, Thermally Activated) Delayed_Fluorescence Delayed Fluorescence

Caption: Energy level diagram illustrating the TADF process.

Upon electrical or photo-excitation, the molecule is promoted from the ground state (S₀) to the first excited singlet state (S₁). From here, it can either decay directly back to S₀, emitting prompt fluorescence, or undergo intersystem crossing (ISC) to the triplet state (T₁). In TADF molecules, the small ΔEST allows the triplet excitons to be thermally promoted back to the S₁ state via RISC. These repopulated singlet excitons then contribute to a second, longer-lasting emission known as delayed fluorescence, ensuring that nearly all excitons are utilized for light generation.

Conclusion

The strategic use of fluorinated benzonitrile cores, such as the motif found in this compound, is a powerful approach for designing next-generation TADF emitters. By employing robust and well-understood synthetic methodologies like the Buchwald-Hartwig amination, researchers can efficiently construct novel D-A-D molecules with tailored photophysical properties. The protocol and principles outlined in this application note provide a solid foundation for the rational design, synthesis, and characterization of high-efficiency TADF emitters, paving the way for advancements in OLED displays, lighting, and beyond.

References

  • Liu, Y., et al. (2021). Molecular design of thermally activated delayed fluorescent emitters for narrowband orange–red OLEDs boosted by a cyano-functionalization strategy. Journal of Materials Chemistry C. [Link]

  • Madagyal, S., et al. (2024). A novel twisted Donor-Acceptor structures with cyano substituents for advancements in Near-Infrared Red TADF Emitters. ChemRxiv. [Link]

  • Wei, Q., et al. (2018). Small‐Molecule Emitters with High Quantum Efficiency: Mechanisms, Structures, and Applications in OLED Devices. Advanced Optical Materials. [Link]

  • Kuklin, A., et al. (2021). Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. The Journal of Organic Chemistry. [Link]

  • Bas, E. E., et al. (2022). Photophysical Properties of Benzophenone-Based TADF Emitters in Relation to Their Molecular Structure. The Journal of Physical Chemistry A. [Link]

  • ResearchGate. (n.d.). Synthesis of potential benzonitrile and tetrazole TADF emitters with and without phenylene spacer. ResearchGate. [Link]

  • University of Cagliari Institutional Repository. (2021). Synthesis and characterizations of new organic molecules luminescent for applications in lighting and bioimaging. UniCA IRIS. [Link]

  • Maggiore, A., et al. (2018). Multifunctional benzonitrile derivatives with TADF and mechanofluorochromic properties and their application in OLEDs. Journal of Materials Chemistry C. [Link]

  • Ullmann Condensation. (n.d.). In Wikipedia. Retrieved December 12, 2025, from [Link]

  • Bas, E. E., et al. (2022). Photophysical Properties of Benzophenone-Based TADF Emitters in Relation to Their Molecular Structure. PubMed. [Link]

  • Ulukan, P., et al. (2021). The photophysical properties of sulfone-based TADF emitters in relation to their structural properties. Physical Chemistry Chemical Physics. [Link]

  • Dias, F. B., et al. (2017). Recent advances on organic blue thermally activated delayed fluorescence (TADF) emitters for organic light-emitting diodes (OLEDs). Beilstein Journal of Organic Chemistry. [Link]

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Troubleshooting & Optimization

Technical Support Center: Purification of 4-Amino-2-fluoro-5-methylbenzonitrile by Chromatography

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the chromatographic purification of 4-Amino-2-fluoro-5-methylbenzonitrile. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for common challenges encountered during the purification of this versatile synthetic intermediate.

Understanding the Molecule: this compound

This compound is a fluorinated aromatic nitrile that serves as a valuable building block in medicinal chemistry. Its structure, featuring an amino group, a fluorine atom, a methyl group, and a cyano group on a benzene ring, presents unique challenges and opportunities for chromatographic purification.

PropertyValueSource
Molecular Formula C₈H₇FN₂
Molecular Weight 150.15 g/mol
XLogP3 1.4
Appearance Solid, pale yellow crystalline powder
CAS Number 1357942-79-0

The presence of the polar amino and nitrile groups, combined with the nonpolar methyl and benzene ring, gives the molecule an intermediate polarity. This characteristic allows for flexibility in the choice of chromatographic techniques.

Frequently Asked Questions (FAQs)

Q1: What is the best chromatographic approach for purifying this compound?

Both normal-phase and reverse-phase chromatography can be effectively used. The choice depends on the nature of the impurities in your crude sample.

  • Reverse-Phase Chromatography (RPC): This is often the preferred method for its versatility and ability to handle a wide range of polar compounds. Given the compound's structure, RPC is an excellent starting point, especially for separating it from non-polar impurities.

  • Normal-Phase Chromatography (NPC): NPC is suitable for separating polar compounds and can be effective if your impurities are significantly less polar than the target compound.

Q2: What are the recommended starting conditions for reverse-phase chromatography?

A good starting point for method development in reverse-phase HPLC would be:

ParameterRecommendationRationale
Stationary Phase C18 (octadecylsilane)Provides good retention for moderately polar to non-polar compounds through hydrophobic interactions.
Mobile Phase A: Water with 0.1% formic acid or acetic acidB: Acetonitrile or MethanolThe acidic modifier helps to protonate the basic amino group, which can improve peak shape and reduce tailing. Acetonitrile is often preferred due to its lower viscosity and UV transparency.
Elution Mode GradientA gradient from a low to a high percentage of the organic solvent (B) is recommended for initial screening to elute a wide range of compounds and determine the optimal elution conditions.
Detection UV-VisThe aromatic nature of the compound allows for strong UV absorbance, making UV detection a suitable choice.

Q3: How can I address the issue of peak tailing, which is common for amines?

Peak tailing for basic compounds like this compound is often caused by strong interactions between the amine's lone pair of electrons and acidic silanol groups on the silica-based stationary phase.

Here are some strategies to mitigate peak tailing:

  • Use an End-Capped Column: These columns have fewer free silanol groups, reducing the sites for secondary interactions.

  • Lower the Mobile Phase pH: Adding an acid like formic acid or trifluoroacetic acid to the mobile phase protonates the amine, which minimizes its interaction with the silanol groups. A pH of 2-4 is often effective.

  • Add a Competing Base: In normal-phase chromatography, a small amount of a competing base like triethylamine (TEA) can be added to the mobile phase to saturate the active sites on the silica.

  • Use a Polymer-Based Column: These columns are more stable at higher pH values and do not have the silanol interactions that cause tailing with amines.

Troubleshooting Guide

This section addresses specific problems you might encounter during the purification of this compound.

Problem 1: Poor Resolution Between the Target Compound and Impurities

Possible Causes:

  • Inappropriate mobile phase composition.

  • Unsuitable stationary phase.

  • Suboptimal gradient profile.

Solutions:

  • Optimize the Mobile Phase:

    • Reverse-Phase: Adjust the gradient slope. A shallower gradient will increase the separation between closely eluting peaks. You can also try switching the organic modifier (e.g., from methanol to acetonitrile) as this can alter selectivity.

    • Normal-Phase: Systematically vary the ratio of the polar and non-polar solvents in your mobile phase.

  • Change the Stationary Phase:

    • If you are using a C18 column, consider a phenyl-hexyl or a polar-embedded phase. These can offer different selectivities for aromatic and polar compounds.

    • In normal-phase, you could switch from silica to an amino or cyano-bonded phase, which can provide alternative selectivities.

  • Adjust the pH of the Mobile Phase (in RPC): Changing the pH can alter the ionization state of both your target compound and impurities, which can significantly impact retention and selectivity.

Problem 2: The Compound Does Not Elute from the Column or Elutes Too Quickly

Compound Does Not Elute (or has very long retention time):

  • Reverse-Phase: The mobile phase is too weak (too much water). Increase the percentage of the organic solvent (acetonitrile or methanol).

  • Normal-Phase: The mobile phase is too non-polar. Increase the polarity by adding a stronger solvent (e.g., increase the percentage of ethyl acetate in a hexane/ethyl acetate mobile phase).

Compound Elutes Too Quickly (in the solvent front):

  • Reverse-Phase: The mobile phase is too strong (too much organic solvent). Decrease the initial percentage of the organic solvent in your gradient or use a weaker organic solvent.

  • Normal-Phase: The mobile phase is too polar. Decrease the percentage of the polar solvent.

Problem 3: Sample Precipitation on the Column

Possible Cause:

  • The sample is not soluble in the initial mobile phase conditions.

Solutions:

  • Check Sample Solubility: Before injecting a large amount of your sample, test its solubility in the mobile phase.

  • Modify the Injection Solvent: Dissolve your sample in a solvent that is strong enough to keep it in solution but not so strong that it causes peak distortion upon injection. Dimethyl sulfoxide (DMSO) is a common choice for difficult-to-dissolve samples, but use the smallest possible injection volume.

  • Use a Weaker Loading Condition: If possible, dissolve the crude mixture in a solvent that is weaker than the initial mobile phase.

Problem 4: Irreproducible Retention Times

Possible Causes:

  • Inadequate column equilibration between runs.

  • Changes in mobile phase composition.

  • Fluctuations in column temperature.

Solutions:

  • Ensure Proper Equilibration: Always allow sufficient time for the column to re-equilibrate to the initial mobile phase conditions before the next injection. This is typically 5-10 column volumes.

  • Prepare Fresh Mobile Phase: Prepare fresh mobile phase daily and ensure it is well-mixed and degassed.

  • Use a Column Oven: A column oven will maintain a consistent temperature, which is crucial for reproducible chromatography.

Experimental Workflow for Method Development

The following diagram outlines a systematic approach to developing a purification method for this compound.

Technical Support Center: Synthesis of 4-Amino-2-fluoro-5-methylbenzonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Welcome to the technical support guide for the synthesis of 4-Amino-2-fluoro-5-methylbenzonitrile (CAS No. 1357942-79-0). This versatile, fluorinated aromatic nitrile is a critical building block in medicinal chemistry, particularly in the development of novel therapeutics.[1] Its unique substitution pattern makes it a valuable intermediate, but its synthesis can present challenges related to yield, purity, and the formation of persistent impurities.[1]

This guide is designed for researchers, chemists, and process development professionals. It provides in-depth troubleshooting advice, detailed protocols, and answers to frequently asked questions (FAQs) to help you navigate the common pitfalls associated with the synthesis of this compound and achieve high-purity results.

Section 1: Frequently Asked Questions - Impurity Identification & Control

This section addresses the most common impurities encountered during the synthesis of this compound, their origins, and strategies for their control.

Q1: I'm observing an unexpected isomer in my crude product analysis. What is its likely identity and point of origin?

A1: The most probable isomeric impurity is 3-amino-4-fluoro-5-methylbenzonitrile . The formation of regioisomers is a common challenge in the synthesis of polysubstituted aromatic compounds.[2][3]

Causality: The origin of this impurity depends on your synthetic route.

  • Starting from a substituted aniline (e.g., via Sandmeyer reaction): If your synthesis involves the introduction of the nitrile group to a pre-existing fluoro-amino-toluene ring, the regioselectivity of an earlier step (like nitration or halogenation) may not have been perfect, leading to a mixture of precursors.

  • Starting from a substituted benzonitrile: If you are introducing the amino or fluoro group late in the synthesis, the directing effects of the existing groups (-CN, -CH₃) can lead to substitution at multiple positions. The cyano group is meta-directing, while the methyl and amino groups are ortho-, para-directing, creating a complex regiochemical environment.

Troubleshooting & Control:

  • Confirm Identity: Use analytical techniques like GC-MS or 2D-NMR to confirm the structure of the isomer.

  • Optimize Reaction Conditions: Adjusting the temperature, solvent polarity, or catalyst of the regioselectivity-determining step can significantly improve the outcome. For instance, in electrophilic aromatic substitution reactions, lower temperatures often favor the thermodynamically more stable product.

  • Purification: While challenging, careful column chromatography or fractional crystallization can be used to separate the isomers. The difference in polarity and crystal packing between the desired product and its isomer can be exploited.[2]

Q2: My reaction via the Sandmeyer cyanation is giving low yields and multiple side products. What's going wrong?

A2: The Sandmeyer reaction, which converts an aryl diazonium salt to a nitrile using a copper(I) cyanide catalyst, is notoriously sensitive.[4][5][6] Low yields are often due to diazonium salt instability or competing side reactions.[7][8]

Common Side Products:

  • Phenols (e.g., 4-hydroxy-2-fluoro-5-methyltoluene): Formed by the reaction of the diazonium salt with water. This is highly temperature-dependent.[7][8]

  • Azo Compounds: Result from the diazonium salt coupling with the unreacted starting aniline or other electron-rich species.[7]

  • Biaryl Compounds: Formed from the radical coupling of two aryl intermediates.[7]

Troubleshooting & Control:

  • Temperature Control: The diazotization step must be kept strictly between 0-5 °C to prevent the premature decomposition of the thermally labile diazonium salt.[7] Use an ice-salt bath for robust cooling.

  • Immediate Use: The diazonium salt should be used immediately after its preparation. Do not store it.[7]

  • Check Diazotization Completion: Use starch-iodide paper to test for the presence of excess nitrous acid. A persistent blue color indicates that the diazotization is complete.[8]

  • Catalyst Quality: Ensure your CuCN is fresh and of high purity.

Below is a troubleshooting workflow for a problematic Sandmeyer reaction.

Caption: Troubleshooting workflow for the Sandmeyer cyanation reaction.

Q3: My final product contains a significant amount of the corresponding amide (4-Amino-2-fluoro-5-methylbenzamide). How can I prevent this?

A3: The presence of the corresponding amide is a clear indication of nitrile hydrolysis. The nitrile group (-CN) can hydrolyze to a primary amide (-CONH₂) under either acidic or basic conditions, often accelerated by heat.

Causality:

  • Acidic/Basic Workup: Prolonged exposure to strong acids or bases during the reaction workup or purification can catalyze hydrolysis.

  • Moisture at High Temperatures: Performing subsequent reaction steps or distillations in the presence of water at elevated temperatures can lead to hydrolysis.

  • Enzymatic Hydrolysis: Certain microorganisms possess nitrile hydratase enzymes that can efficiently convert nitriles to amides.[9] While less common in a standard lab, it can be a source of contamination.

Troubleshooting & Control:

  • Neutralize Carefully: During workup, ensure that the pH is brought to neutral as quickly as possible and avoid prolonged exposure to harsh pH conditions.

  • Anhydrous Conditions: Use anhydrous solvents and dry glassware, especially if heating is required.

  • Minimize Heat: Use the lowest possible temperature for distillations or recrystallizations.

  • Reaction Monitoring: Use TLC or HPLC to monitor for the appearance of the more polar amide spot and stop the reaction or workup before it becomes significant.

Section 2: Analytical and Purification Strategies

This section provides practical protocols for analyzing the purity of and purifying the final product.

Protocol 1: HPLC Method for Purity Analysis

This protocol outlines a general reverse-phase HPLC method for assessing the purity of this compound and detecting common impurities.

ParameterSpecification
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A Water + 0.1% Formic Acid
Mobile Phase B Acetonitrile + 0.1% Formic Acid
Gradient 10% B to 90% B over 15 min
Flow Rate 1.0 mL/min
Detection UV at 254 nm
Injection Volume 5 µL
Sample Prep 1 mg/mL in Acetonitrile/Water (1:1)

Expected Elution Order:

  • Amide Impurity (4-Amino-2-fluoro-5-methylbenzamide): Most polar, will elute first.

  • Product (this compound): Main peak.

  • Isomeric Impurities: May elute very close to the main product peak.

  • Precursor Impurities (e.g., halogenated precursors): Typically less polar, will elute later.

Protocol 2: Recrystallization for Purification

Recrystallization is an effective method for removing many impurities, particularly those with different solubility profiles, such as the amide byproduct or residual starting materials.

Step-by-Step Methodology:

  • Solvent Screening: Test the solubility of the crude product in various solvents (e.g., ethanol, isopropanol, toluene, ethyl acetate, heptane) at room temperature and at boiling point. An ideal solvent will dissolve the product when hot but not when cold. Toluene or an ethanol/water mixture is often a good starting point.

  • Dissolution: In a flask, add the chosen hot solvent to the crude material portion-wise with stirring until the solid is just dissolved. Use a minimal amount of solvent to ensure good recovery.

  • Decolorization (Optional): If the solution is highly colored, add a small amount of activated carbon and heat for a few minutes.

  • Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper to remove insoluble impurities (and activated carbon, if used).

  • Crystallization: Allow the filtrate to cool slowly to room temperature. Inducing crystallization by scratching the inside of the flask with a glass rod may be necessary. Once crystals begin to form, cool the flask further in an ice bath for at least 1 hour to maximize recovery.

  • Isolation and Drying: Collect the crystals by vacuum filtration, wash them with a small amount of cold solvent, and dry them under vacuum.

Section 3: Visualizing Impurity Formation Pathways

The following diagram illustrates the primary synthetic pathway to the target molecule and the key side reactions that can lead to common impurities.

Caption: Formation pathways for common impurities during synthesis.

References

  • KiloMentor. (2018, August 10). Using the Zinin Reaction to Prepare Pure Aromatic Regioisomers. Retrieved from [Link]

  • American Chemical Society. (2020, September 10). Divergent Synthesis of Isonitriles and Nitriles by Palladium-Catalyzed Benzylic Substitution with TMSCN. Retrieved from [Link]

  • Wikipedia. (n.d.). Sandmeyer reaction. Retrieved from [Link]

  • Google Patents. (n.d.). CN1810775B - Preparation process of 4-amino-2-trifluoromethyl benzonitrile.
  • Google Patents. (n.d.). Novel method for preparing 4-amino-2-trifluoromethyl benzonitrile.
  • Master Organic Chemistry. (2018, December 3). Reactions of Diazonium Salts: Sandmeyer and Related Reactions. Retrieved from [Link]

  • BYJU'S. (n.d.). Sandmeyer Reaction Mechanism. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Regiospecific formation of the nitromethyl-substituted 3-phenyl-4,5-dihydroisoxazole via [3 + 2] cycloaddition. Retrieved from [Link]

  • ResearchGate. (n.d.). Regioselective synthesis of aromatic benzonitriles makes use of C−H.... Retrieved from [Link]

  • PubChem. (n.d.). This compound. Retrieved from [Link]

  • National Institutes of Health. (2025, September 4). Regioselectivity Study of Contrasteric Aromatic Claisen Rearrangements and Their Utilization in the Total Syntheses of 5‑Hydroxymellein and Botyroisocoumarin A. Retrieved from [Link]

  • PubChem. (n.d.). 4-Amino-3-fluorobenzonitrile. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Unexpected Hydrolytic Instability of N-Acylated Amino Acid Amides and Peptides. Retrieved from [Link]

Sources

Technical Support Center: Synthesis of Fluorinated Benzonitriles

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the synthesis of fluorinated benzonitriles. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols. Our goal is to equip you with the technical knowledge and field-proven insights necessary to navigate the complexities of synthesizing these valuable compounds.

Part 1: Introduction to the Challenges

Fluorinated benzonitriles are critical building blocks in the synthesis of a wide range of pharmaceuticals and agrochemicals. The introduction of fluorine can significantly enhance a molecule's metabolic stability, bioavailability, and binding affinity. However, the synthesis of these compounds is often fraught with challenges, including harsh reaction conditions, low yields, and the formation of difficult-to-separate byproducts. This guide will address these challenges by providing practical, evidence-based solutions for the most common synthetic routes.

Part 2: Troubleshooting Guides for Common Synthetic Routes

This section is dedicated to addressing specific issues you may encounter during your experiments. Each problem is presented with its likely causes and actionable solutions, grounded in established chemical principles.

Section 2.1: Nucleophilic Aromatic Substitution (SNAr) - Halogen Exchange (Halex) Reactions

The Halex reaction, where a chloro or bromo substituent is displaced by fluoride, is a common method for synthesizing fluorinated benzonitriles. However, it is not without its difficulties.

Problem 1: Low or No Conversion of Starting Material (e.g., Chlorobenzonitrile)

  • Possible Cause: Inadequate reactivity of the fluoride source.

    • Solution: The choice of fluoride salt is critical. While potassium fluoride (KF) is commonly used, its reactivity is highly dependent on being anhydrous and having a high surface area. Consider using spray-dried KF or drying it thoroughly under vacuum at high temperature before use. For more challenging substrates, cesium fluoride (CsF) or anhydrous tetramethylammonium fluoride (NMe4F) can be more effective due to their higher solubility and reactivity.

  • Possible Cause: Insufficient reaction temperature.

    • Solution: Halex reactions often require high temperatures (150-290 °C) to proceed at a reasonable rate, especially for less activated substrates.[1] Ensure your reaction is reaching and maintaining the target temperature. The use of high-boiling polar aprotic solvents like dimethylformamide (DMF), dimethyl sulfoxide (DMSO), or sulfolane is often necessary.[2]

  • Possible Cause: Poor solubility of the fluoride salt.

    • Solution: The use of a phase-transfer catalyst (PTC) such as a quaternary ammonium salt or a crown ether (e.g., 18-crown-6) can significantly enhance the solubility of the fluoride salt in the organic phase, allowing for lower reaction temperatures and improved yields.[3][4]

Problem 2: Formation of Phenolic Byproducts

  • Possible Cause: Presence of water in the reaction mixture.

    • Solution: Water can compete with the fluoride ion as a nucleophile, leading to the formation of hydroxybenzonitriles. It is imperative to use anhydrous solvents and reagents. Drying agents can be added to the reaction, and the reaction should be carried out under an inert atmosphere (e.g., nitrogen or argon). The use of anhydrous NMe4F has been shown to be particularly effective at suppressing the formation of phenolic byproducts.[3]

Problem 3: Difficulty in Product Purification

  • Possible Cause: Presence of unreacted starting material and phase-transfer catalyst.

    • Solution: Careful monitoring of the reaction by TLC or GC-MS is essential to ensure complete conversion. After the reaction, a common work-up procedure involves quenching the reaction with water and extracting the product with an organic solvent. The organic layer can then be washed with brine to remove residual salts. If a phase-transfer catalyst was used, it can sometimes be challenging to remove. A silica gel plug filtration or a full column chromatography may be necessary. Recrystallization is also an effective method for purifying solid fluorinated benzonitriles.[5][6][7][8]

Section 2.2: Sandmeyer Reaction for Cyanation

The Sandmeyer reaction provides a route to benzonitriles from anilines via a diazonium salt intermediate.[9][10][11][12]

Problem 1: Low Yield of Fluorinated Benzonitrile

  • Possible Cause: Premature decomposition of the diazonium salt.

    • Solution: Diazonium salts are notoriously unstable and should be prepared at low temperatures (0-5 °C) and used immediately.[11] Ensure your reaction vessel is adequately cooled in an ice-salt bath.

  • Possible Cause: Inefficient cyanation step.

    • Solution: The reaction of the diazonium salt with copper(I) cyanide is a critical step. The quality of the CuCN is important. The reaction is often heated to 60-70 °C to drive it to completion.[13]

Problem 2: Formation of Side Products (e.g., Phenols, Biaryls)

  • Possible Cause: Reaction of the diazonium salt with water.

    • Solution: If the diazonium salt is allowed to warm up in the aqueous solution, it will decompose to a phenol. Keeping the temperature low until the addition of the cyanide source is crucial.

  • Possible Cause: Radical side reactions.

    • Solution: The Sandmeyer reaction proceeds through a radical mechanism, which can lead to the formation of biaryl byproducts.[12] Running the reaction at the recommended temperature and ensuring efficient stirring can help to minimize these side reactions.

Section 2.3: Palladium-Catalyzed Cyanation

This method offers a milder alternative to the classical methods but comes with its own set of challenges.

Problem 1: Catalyst Deactivation

  • Possible Cause: Poisoning of the palladium catalyst by excess cyanide ions.

    • Solution: This is a common issue in palladium-catalyzed cyanations.[14][15] To mitigate this, use a cyanide source with low solubility, such as zinc cyanide (Zn(CN)2), or a slow-release cyanide source. The use of specific ligands, such as bulky phosphine ligands, can also protect the palladium center. The addition of an amine co-catalyst can also prevent catalyst deactivation.[16]

Problem 2: Incomplete Reaction

  • Possible Cause: Inefficient oxidative addition of the aryl fluoride.

    • Solution: Aryl fluorides are generally less reactive in palladium-catalyzed cross-coupling reactions than their bromide or iodide counterparts. Higher reaction temperatures and longer reaction times may be necessary. The choice of ligand is also critical for activating the C-F bond.

Part 3: Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic routes to fluorinated benzonitriles? A1: The most common methods are Nucleophilic Aromatic Substitution (SNAr), including halogen exchange (Halex) and fluorodenitration, the Sandmeyer reaction starting from a fluoroaniline, and transition-metal (commonly palladium or nickel) catalyzed cyanation of a fluoroaryl halide.[3][12][17]

Q2: How do I choose the best synthetic route? A2: The choice depends on the starting material availability, the substitution pattern of your target molecule, and the scale of your synthesis. For large-scale production, Halex reactions are often preferred due to the lower cost of starting materials, despite the harsh conditions. The Sandmeyer reaction is useful if the corresponding fluoroaniline is readily available. Palladium-catalyzed cyanations are often used in medicinal chemistry for their milder conditions and functional group tolerance, but can be more expensive.

Q3: What are the key safety precautions when working with cyanide reagents like CuCN or KCN? A3: Cyanide salts are highly toxic. Always handle them in a well-ventilated fume hood while wearing appropriate personal protective equipment (gloves, lab coat, safety goggles). Crucially, never allow cyanide salts to come into contact with acids , as this will generate highly toxic hydrogen cyanide (HCN) gas. Have a cyanide poisoning antidote kit available and ensure you are trained in its use. All waste containing cyanide must be quenched with an oxidizing agent like bleach before disposal according to your institution's safety protocols.

Q4: How can I effectively purify my fluorinated benzonitrile? A4: Purification strategies depend on the physical state of your product and the nature of the impurities.

  • Column Chromatography: Effective for removing both polar and non-polar impurities. A silica gel column with a gradient of ethyl acetate in hexanes is a common choice.

  • Recrystallization: An excellent method for purifying solid products. The choice of solvent is key; an ideal solvent will dissolve the compound well at high temperatures but poorly at low temperatures.[5][6][7][8]

  • Distillation: Suitable for liquid products with boiling points that are significantly different from those of any impurities.

Q5: Are there "greener" alternatives for the synthesis of fluorinated benzonitriles? A5: Yes, research is ongoing to develop more environmentally friendly methods. The use of ionic liquids as recyclable solvents and catalysts is a promising approach, as it can eliminate the need for volatile organic solvents and metal catalysts.[18][19][20][21][22] Additionally, the use of phase-transfer catalysis can allow for milder reaction conditions and reduced solvent usage.[3][4]

Part 4: Detailed Experimental Protocols

These protocols are provided as examples and may require optimization for your specific substrate.

Protocol 1: Synthesis of 4-Fluorobenzonitrile via Halogen Exchange with Phase-Transfer Catalysis

This protocol is adapted from the synthesis of 3,4-difluorobenzonitrile.[1]

  • Materials:

    • 4-Chlorobenzonitrile

    • Spray-dried Potassium Fluoride (KF)

    • Tetraphenylphosphonium bromide (Ph4PBr)

    • 1,3-Dimethyl-2-imidazolidinone (DMI)

  • Procedure:

    • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 4-chlorobenzonitrile (1 eq.), spray-dried potassium fluoride (3 eq.), and tetraphenylphosphonium bromide (0.1 eq.).

    • Add anhydrous 1,3-dimethyl-2-imidazolidinone (DMI) as the solvent.

    • Heat the mixture to reflux (approx. 225-230 °C) with vigorous stirring.

    • Monitor the reaction progress by GC-MS. The reaction may take several hours.

    • Once the reaction is complete, cool the mixture to room temperature.

    • Pour the reaction mixture into water and extract with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

    • Wash the combined organic layers with water and then with brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by vacuum distillation or recrystallization.

Protocol 2: Synthesis of 3-Fluorobenzonitrile via Sandmeyer Reaction

This is a general procedure based on the Sandmeyer cyanation of 3-fluoro-5-iodoaniline.[13]

  • Materials:

    • 3-Fluoroaniline

    • Hydrochloric acid (conc.)

    • Sodium nitrite (NaNO2)

    • Copper(I) cyanide (CuCN)

    • Potassium cyanide (KCN) (Caution: Highly Toxic)

  • Procedure:

    • Diazotization:

      • In a beaker, dissolve 3-fluoroaniline (1 eq.) in an aqueous solution of hydrochloric acid.

      • Cool the solution to 0-5 °C in an ice-salt bath.

      • Slowly add an aqueous solution of sodium nitrite (1.1 eq.) dropwise, keeping the temperature below 5 °C. Stir for an additional 15 minutes after the addition is complete. Keep the diazonium salt solution cold.

    • Cyanation:

      • In a separate flask, prepare a solution of copper(I) cyanide (1.2 eq.) and potassium cyanide (1.2 eq.) in water. Heat this solution to 60-70 °C.

      • Slowly and carefully add the cold diazonium salt solution to the hot cyanide solution. Vigorous nitrogen evolution will be observed.

      • Stir the reaction mixture at 60-70 °C for 1-2 hours after the addition is complete.

    • Work-up:

      • Cool the reaction mixture to room temperature and extract with an organic solvent (e.g., toluene or dichloromethane).

      • Wash the organic layer with water and then with a dilute sodium hydroxide solution to remove any acidic impurities.

      • Wash again with water and then with brine.

      • Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.

      • Purify the crude 3-fluorobenzonitrile by vacuum distillation.

Part 5: Visualizations

Diagram 1: General Troubleshooting Workflow

TroubleshootingWorkflow start Experiment Start problem Problem Encountered? (e.g., Low Yield, Side Products) start->problem check_reagents Check Reagent Quality - Anhydrous? - Purity? problem->check_reagents Yes success Successful Synthesis problem->success No check_conditions Verify Reaction Conditions - Temperature? - Time? - Atmosphere? check_reagents->check_conditions check_setup Inspect Apparatus - Leaks? - Efficient Stirring? check_conditions->check_setup optimize Systematic Optimization - Change Solvent? - Add Catalyst? - Adjust Stoichiometry? check_setup->optimize optimize->problem Re-evaluate optimize->success Problem Solved

Caption: A systematic approach to troubleshooting common issues in synthesis.

Diagram 2: Mechanism of SNAr (Halex) Reaction

Caption: The two-step addition-elimination mechanism of SNAr reactions.

Diagram 3: Simplified Sandmeyer Reaction Mechanism

Sandmeyer_Mechanism aniline Ar-NH₂ diazonium Ar-N₂⁺ aniline->diazonium NaNO₂, H⁺ 0-5 °C aryl_radical Ar• diazonium->aryl_radical SET from Cu(I) - N₂ product Ar-CN aryl_radical->product Radical Trapping by Cu(II) species cu1 Cu(I)CN cu2 Cu(II)(CN)₂ cu1->cu2 cu2->cu1 Regeneration of Catalyst

Caption: A radical-based mechanism for the Sandmeyer cyanation.

Part 6: References

  • Hughes, D. L. (1993). The Sandmeyer Reaction: A Review. Organic Preparations and Procedures International, 25(6), 611-632.

  • Hodgson, H. H. (1947). The Sandmeyer Reaction. Chemical Reviews, 40(2), 251-277.

  • Galli, C. (1988). Radical reactions of arenediazonium ions: An easy entry into the chemistry of the aryl radical. Chemical Reviews, 88(5), 765-792.

  • Doyle, M. P., Siegfried, B., & Dellaria, J. F. (1977). Alkyl nitrite-metal halide deamination reactions. 6. Direct synthesis of aryl halides from aryl amines. The Journal of Organic Chemistry, 42(14), 2426-2431.

  • Clark, J. H., & Macquarrie, D. J. (1998). Catalysis of liquid phase organic reactions using supported reagents. Chemical Communications, (8), 853-860.

  • Sun, H., & DiMagno, S. G. (2005). Anhydrous Tetrabutylammonium Fluoride. Journal of the American Chemical Society, 127(7), 2050-2051.

  • Wikipedia contributors. (2023). Sandmeyer reaction. In Wikipedia, The Free Encyclopedia. Retrieved from [Link]

  • Li, J. J. (2009). Name Reactions in Heterocyclic Chemistry II. John Wiley & Sons.

  • BenchChem. (2025). Reproducibility of published 3-Fluoro-5-iodobenzamide synthesis methods. BenchChem.

  • BenchChem. (2025). Synthesis of 4-Fluoro-3-nitrobenzonitrile from 4-fluorobenzonitrile. BenchChem.

  • Li, A. Y. (1989). Synthesis of 3,4-difluorobenzonitrile and monofluorobenzonitriles. Journal of Fluorine Chemistry, 45(3), 341-348.

  • Li, Z., Wang, T., Qi, X., Yang, Q., Gao, L., Zhang, D., ... & Wang, Y. (2019). Green synthesis of benzonitrile using ionic liquid with multiple roles as the recycling agent. RSC advances, 9(31), 17935-17942. [Link]

  • CN102531962A - Preparation method of 2-fluorin-5-chlorobenzonitrile. (2012). Google Patents.

  • Li, Z., Wang, T., Qi, X., Yang, Q., Gao, L., Zhang, D., ... & Wang, Y. (2019). Green synthesis of benzonitrile using ionic liquid with multiple roles as the recycling agent. Semantic Scholar.

  • CN105523962A - Fluorobenzonitrile compound preparation method. (2016). Google Patents.

  • Zhang, Y., & Wu, J. (2005). Research on the synthesis of 4-fluorobenzonitrile. ResearchGate.

  • Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Mettler Toledo.

  • Li, Z., Wang, T., Qi, X., Yang, Q., Gao, L., Zhang, D., ... & Wang, Y. (2019). Green synthesis of benzonitrile using ionic liquid with multiple roles as the recycling agent. RSC Advances, 9(31), 17935-17942.

  • University of Toronto. (n.d.). Recrystallization - Single Solvent. University of Toronto.

  • US5466859A - Process for preparing fluorobenzonitriles. (1995). Google Patents.

  • Organic Chemistry Portal. (n.d.). Sandmeyer Reaction. Organic Chemistry Portal.

  • Chemistry LibreTexts. (2023, January 29). Recrystallization.

  • L.S.College, Muzaffarpur. (2020, September 24). Sandmeyer reaction.

  • CUNY. (n.d.). Purification by Recrystallization. CUNY.

  • University of Florida. (n.d.). Isolation and Purification of Organic Compounds Recrystallization (Expt #3).

  • Li, Z., et al. (2019). Green synthesis of benzonitrile using ionic liquid with multiple roles as the recycling agent. Semantic Scholar.

  • Wang, D., et al. (2016). Palladium-Catalyzed Norbornene-Mediated Tandem Amination/Cyanation Reaction: A Method for the Synthesis of ortho-Aminated Benzonitriles. PubMed.

  • Sharma, S., & Kumar, A. (2022). Ionic Liquids: Environment-friendly Greener Solvents for Organic Synthesis. Journal of Chemical Reviews.

  • Beller, M., & Zapf, A. (2003). Progress in the palladium-catalyzed cyanation of aryl chlorides. PubMed.

  • Dhanalakshmi, M., & Anbarasan, P. (2025). Palladium-catalyzed cyanation of aryl (pseudo)halides using a redox-active N–CN reagent. Chemical Communications.

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4-Amino-2-fluoro-5-methylbenzonitrile stability issues in solution

Author: BenchChem Technical Support Team. Date: January 2026

Answering the user's request.## Technical Support Center: Stability of 4-Amino-2-fluoro-5-methylbenzonitrile

Welcome to the technical support guide for this compound. This document is designed for researchers, scientists, and drug development professionals to provide in-depth guidance on the stability of this compound in solution. Here, we address common challenges, provide troubleshooting workflows, and detail best practices to ensure the integrity of your experiments.

Frequently Asked Questions (FAQs)

Q1: My solution of this compound, which was initially colorless, has turned yellow/brown. What is happening?

A1: A color change to yellow or brown is a common indicator of degradation, specifically the oxidation of the aromatic amino group.[1][2] Aromatic amines are susceptible to air oxidation, which can be accelerated by light and the presence of metal ions. This process can lead to the formation of colored impurities such as nitroso, azoxy, or nitro compounds.[1] To prevent this, it is crucial to handle and store the compound and its solutions under an inert atmosphere (e.g., nitrogen or argon) and protected from light.[3][4]

Q2: I am seeing unexpected peaks in my HPLC/LC-MS analysis. What could they be?

A2: The appearance of new peaks strongly suggests degradation. Based on the structure of this compound, there are two primary degradation pathways that can generate new products:

  • Hydrolysis: The nitrile group (-CN) can hydrolyze to a primary amide (4-amino-2-fluoro-5-methylbenzamide) and subsequently to a carboxylic acid (4-amino-2-fluoro-5-methylbenzoic acid).[5][6] This is particularly prevalent in aqueous solutions under acidic or basic conditions.[3][7]

  • Oxidation: The amino group (-NH₂) can be oxidized, leading to various products.

To confirm the identity of these peaks, a forced degradation study is recommended, where the compound is intentionally exposed to stress conditions (acid, base, peroxide, heat, light) to generate and identify the likely degradation products.

Q3: What is the optimal solvent and pH for preparing a stock solution?

A3: For maximum stability, aprotic solvents such as acetonitrile, tetrahydrofuran (THF), or dimethyl sulfoxide (DMSO) are recommended, as the rate of hydrolysis is significantly reduced in the absence of water.[3] If an aqueous solution is necessary, it should be prepared using a buffer to maintain a neutral pH (approximately 6.5-7.5), which is the range where the compound is generally most stable.[3] Avoid preparing acidic or basic aqueous stock solutions for long-term storage.

Q4: How should I store the solid compound and its solutions?

A4: Proper storage is critical to maintaining the integrity of this compound.

  • Solid Compound: Store in a tightly closed container in a cool, dry, and dark place, preferably under an inert atmosphere like nitrogen or argon.[8][9]

  • Solutions: Solutions should be freshly prepared for use. If short-term storage is necessary, store at 2-8°C, protected from light, and with the vial headspace purged with an inert gas.

Troubleshooting Guide: Investigating Degradation

If you suspect your sample has degraded, follow this workflow to diagnose the issue and implement corrective actions.

G cluster_0 cluster_1 cluster_2 cluster_3 cluster_4 start Suspected Degradation of This compound symptom Primary Symptom? start->symptom color Solution Changed Color (Yellow/Brown) symptom->color Visual Change peaks New/Unexpected Peaks in Chromatography symptom->peaks Analytical Data cause_ox Root Cause: Likely Oxidation of Amino Group color->cause_ox peaks->cause_ox cause_hyd Root Cause: Likely Hydrolysis of Nitrile Group peaks->cause_hyd action_ox Preventive Action: - Store under inert gas (N₂/Ar) - Protect from light - Use antioxidant if compatible cause_ox->action_ox action_hyd Preventive Action: - Use aprotic solvents (MeCN, THF) - If aqueous, buffer to pH 6.5-7.5 - Avoid high temperatures cause_hyd->action_hyd

Caption: Troubleshooting workflow for suspected degradation.

In-Depth Analysis of Degradation Pathways

Understanding the chemical mechanisms of degradation is key to preventing them. The two primary pathways are hydrolysis and oxidation.

Hydrolysis of the Nitrile Group

The benzonitrile functional group is susceptible to hydrolysis in the presence of water, a reaction that is catalyzed by both acid and base.[5][10] The reaction proceeds in two steps, first forming an amide intermediate, which is then further hydrolyzed to a carboxylic acid.[6]

G cluster_0 Hydrolysis Pathway Compound This compound (Parent) Amide 4-Amino-2-fluoro-5-methylbenzamide (Intermediate) Compound->Amide + H₂O (Acid or Base) Acid 4-Amino-2-fluoro-5-methylbenzoic Acid (Final Product) Amide->Acid + H₂O (Acid or Base) G cluster_0 Potential Oxidation Products Parent This compound (Aniline Derivative) Products Potential Products: - Nitroso compounds - Azoxy compounds - Nitro compounds (Colored Impurities) Parent->Products Oxidants Oxidants (O₂, Peroxides, Metal Ions) Oxidants->Products

Caption: Generalized oxidation pathway of the amino group.

This oxidation is often autocatalytic and can be initiated by exposure to air (O₂), light, or trace metal impurities. [2]The use of oxidizing agents like hydrogen peroxide or peroxyacids will rapidly degrade the compound. [11][12]

Protocols for Stability Assessment and Prevention

To ensure the reliability of your results, it is essential to both prevent degradation and have a method to assess it.

Stability Summary and Best Practices

The following table summarizes the stability profile and recommended best practices.

ConditionStability ConcernRecommended Best Practices
pH (Aqueous) Prone to rapid hydrolysis at pH < 6 and pH > 8.Maintain pH between 6.5 and 7.5 using a suitable buffer. Prepare solutions fresh.
Solvent Aqueous and protic solvents facilitate hydrolysis.Use aprotic solvents (Acetonitrile, THF, DMSO) for stock solutions. [3]
Temperature Elevated temperatures accelerate both hydrolysis and oxidation.Prepare, handle, and store solutions at room temperature or below (2-8°C). Avoid heating.
Atmosphere Oxygen in the air promotes oxidation of the amino group.Handle solid and solutions under an inert atmosphere (Nitrogen or Argon). [3]
Light UV/Visible light can catalyze oxidative degradation.Protect solid and solutions from light by using amber vials or wrapping containers in foil.
Protocol: Forced Degradation Study for Method Validation

A forced degradation study is critical for developing a stability-indicating analytical method, typically using HPLC. [4][13][14]This allows you to separate the parent compound from all potential degradation products.

G cluster_0 cluster_1 cluster_2 cluster_3 cluster_4 start Prepare Stock Solution (e.g., 1 mg/mL in Acetonitrile) control Unstressed Control (Stored at 2-8°C, protected) start->control acid Acid Hydrolysis (e.g., 0.1 M HCl at 60°C) start->acid base Base Hydrolysis (e.g., 0.1 M NaOH at 60°C) start->base oxid Oxidative Stress (e.g., 3% H₂O₂ at RT) start->oxid thermal Thermal Stress (e.g., 80°C in solution) start->thermal photo Photolytic Stress (UV/Vis light exposure) start->photo analyze Analyze All Samples by HPLC at Defined Time Points (e.g., 2, 4, 8, 24 hours) control->analyze acid->analyze base->analyze oxid->analyze thermal->analyze photo->analyze result Evaluate Results: - Assess peak purity of parent - Quantify degradation products - Confirm mass balance analyze->result

Caption: Workflow for a forced degradation study.

Step-by-Step Methodology:

  • Prepare Stock Solution: Accurately prepare a stock solution of this compound at a known concentration (e.g., 1 mg/mL) in an aprotic solvent like acetonitrile.

  • Apply Stress Conditions: Aliquot the stock solution into separate vials for each stress condition.

    • Acid Hydrolysis: Add an equal volume of 0.1 M HCl. Incubate at 60°C.

    • Base Hydrolysis: Add an equal volume of 0.1 M NaOH. Incubate at 60°C.

    • Oxidative Degradation: Add an equal volume of 3% H₂O₂. Keep at room temperature, protected from light. [3] * Thermal Degradation: Keep one aliquot at an elevated temperature (e.g., 80°C).

    • Photodegradation: Expose one aliquot to a controlled source of UV and visible light.

    • Control: Keep one aliquot under ideal conditions (2-8°C, protected from light).

  • Sampling: Withdraw samples from each vial at predetermined time points (e.g., 0, 2, 4, 8, 24 hours).

  • Sample Preparation for Analysis: Before injection, neutralize the acidic and basic samples with an equimolar amount of base or acid, respectively. Dilute all samples to a suitable concentration with the mobile phase.

  • HPLC Analysis: Analyze all samples using an HPLC system with a photodiode array (PDA) detector to assess peak purity. An LC-MS can be used to identify the mass of the degradation products. [14]6. Data Evaluation: Compare the chromatograms from the stressed samples to the control. The goal is to develop an HPLC method where the parent peak is well-resolved from all degradation peaks, demonstrating the method is "stability-indicating."

By understanding the inherent instabilities of this compound and implementing these preventative and analytical strategies, you can ensure the quality and reliability of your experimental data.

References

  • EXP13 Hydrolysis of Benzonitrile | PDF | Functional Group | Chemical Reactions - Scribd. (n.d.).
  • Masunaga, S., Wolfe, N. L., & Hayase, K. (n.d.). Hydrolysis of para-substituted benzonitriles in water. Oxford Academic. Retrieved from [Link]

  • Barra, E., et al. (2018). Synthesis of Nitroarenes by Oxidation of Aryl Amines. MDPI. Retrieved from [Link]

  • OXIDATION OF AROMATIC AMINES TO NITRO COMPOUNDS. (n.d.). Sciencemadness.org. Retrieved from [Link]

  • Das, B., et al. (2006). A Convenient Method for the Oxidation of Aromatic Amines to Nitro Compounds Using Tetra-n-alkylammonium Bromates. Taylor & Francis Online. Retrieved from [Link]

  • Hyland, C., & O'Connor, C. (1973). The acid-catalysed hydrolysis of benzonitrile. Semantic Scholar. Retrieved from [Link]

  • Ghorpade, P. V., et al. (2019). Surfactant-Assisted Selective Oxidation of Aromatic Amines to Nitro Compounds by in Situ-Formed Performic Acid. PubMed Central. Retrieved from [Link]

  • Propose a mechanism for the basic hydrolysis of benzonitrile to the benzoate ion and ammonia. (n.d.). Pearson. Retrieved from [Link]

  • Nitro compound synthesis by oxidation. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

  • The acid-catalysed hydrolysis of benzonitrile. (n.d.). Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing). Retrieved from [Link]

  • 4-FLUOROANILINE FOR SYNTHESIS MSDS. (2015). Loba Chemie. Retrieved from [Link]

  • Degradation of three benzonitrile herbicides by Aminobacter MSH1 versus soil microbial communities: pathways and kinetics. (2012). PubMed. Retrieved from [Link]

  • What is fluoroaniline? (2025). Sparrow Chemical. Retrieved from [Link]

  • 4-Fluoroaniline - Physico-chemical Properties. (n.d.). ChemBK. Retrieved from [Link]

  • Biodegradation of organonitriles by adapted activated sludge consortium with acetonitrile-degrading microorganisms. (2007). PubMed. Retrieved from [Link]

  • Safety Data Sheet: 4-Aminobenzonitrile. (2025). Carl ROTH. Retrieved from [Link]

  • Degradation of three benzonitrile herbicides by Aminobacter MSH1 versus soil microbial communities: Pathways and kinetics. (2025). ResearchGate. Retrieved from [Link]

  • This compound. (n.d.). PubChem. Retrieved from [Link]

  • Analytical Methods. (n.d.). Retrieved from [Link]

  • Analytical Techniques In Stability Testing. (2025). Separation Science. Retrieved from [Link]

  • Degradation Pathway. (2017). ResearchGate. Retrieved from [Link]

  • Analytical Methods for Stability Assessment of Nitrate Esters-Based Propellants. (2019). Retrieved from [Link]

  • Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. (n.d.). Chromatography Online. Retrieved from [Link]

  • Methods for the synthesis of aromatic nitriles via the C≡N triple bond cleavage of CN⁻. (n.d.). Retrieved from [Link]

Sources

Technical Support Center: Troubleshooting Reactions of 4-Amino-2-fluoro-5-methylbenzonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 4-Amino-2-fluoro-5-methylbenzonitrile. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered when working with this versatile building block. The unique electronic and steric properties of this molecule, arising from the interplay of its amino, fluoro, methyl, and nitrile functionalities, can present specific hurdles in various chemical transformations. This resource provides in-depth, field-proven insights in a question-and-answer format to help you troubleshoot and optimize your reactions.

I. Reactions at the Amino Group: Acylation and Cross-Coupling

The primary amino group is a key reactive site in this compound, readily participating in acylation and modern cross-coupling reactions. However, its nucleophilicity and potential to coordinate with metal catalysts can lead to complications.

FAQ 1: I am observing low yields and incomplete conversion during the N-acylation of this compound with an acyl chloride. What are the likely causes and how can I improve the reaction?

Low yields in N-acylation are often multifactorial, stemming from the reduced nucleophilicity of the aniline and potential side reactions.

Potential Causes & Solutions:

  • Reduced Nucleophilicity: The electron-withdrawing effects of the nitrile and fluorine groups decrease the electron density on the nitrogen atom, making it a weaker nucleophile compared to aniline.[1]

  • Base Selection: The choice of base is critical. A weak base may not effectively scavenge the HCl generated, leading to protonation of the starting material and halting the reaction. Conversely, a very strong base could promote unwanted side reactions.

  • Reaction Conditions: Low temperatures can slow the reaction rate, while excessively high temperatures may lead to degradation.

Troubleshooting Workflow:

start Low N-Acylation Yield cause1 Reduced Nucleophilicity start->cause1 cause2 Inappropriate Base start->cause2 cause3 Suboptimal Temperature start->cause3 solution1 Use a more reactive acylating agent (e.g., anhydride) cause1->solution1 solution2 Screen bases: Pyridine, TEA, DIPEA cause2->solution2 solution3 Optimize temperature: Start at 0°C, then warm to RT cause3->solution3 exp1 Monitor reaction by TLC/LC-MS solution1->exp1 solution2->exp1 solution3->exp1 A This compound B Boc-protected amine A->B Boc₂O, base C Buchwald-Hartwig Coupling B->C D Coupled Product C->D E Deprotection D->E TFA or HCl F Final Product E->F

Caption: Protecting group strategy for Buchwald-Hartwig amination.

II. Transformations of the Amino Group via Diazotization: The Sandmeyer Reaction

The Sandmeyer reaction provides a versatile route to introduce a variety of substituents onto the aromatic ring by converting the amino group into a diazonium salt intermediate.

FAQ 3: I am attempting a Sandmeyer reaction to replace the amino group with a halogen, but I am getting low yields and significant byproduct formation. How can I optimize this transformation?

The success of a Sandmeyer reaction hinges on the efficient formation and subsequent reaction of the diazonium salt, which can be unstable.

Potential Causes & Solutions:

  • Incomplete Diazotization: Insufficient acid or nitrite, or temperatures above 5 °C, can lead to incomplete formation of the diazonium salt.

  • Diazonium Salt Decomposition: Diazonium salts are thermally unstable and can decompose, especially in the presence of light or at elevated temperatures. [2]* Side Reactions: Azo coupling can occur if the diazonium salt reacts with the starting aniline or other electron-rich aromatic species in the reaction mixture.

Key Optimization Parameters:

ParameterRecommended ConditionRationale
Temperature 0-5 °CCrucial for the stability of the diazonium salt. [2]
Acid HCl for chlorination, HBr for brominationThe acid serves as both the proton source and the halide nucleophile source.
Copper(I) Salt CuCl for chlorination, CuBr for brominationCatalyzes the radical-nucleophilic aromatic substitution. [3]
Addition Rate Slow, dropwise addition of the diazonium salt solution to the copper(I) halide solutionMaintains a low concentration of the diazonium salt, minimizing side reactions.

Troubleshooting Flowchart for Sandmeyer Reaction:

start Low Yield in Sandmeyer Reaction check1 Check Diazotization Conditions start->check1 check2 Control Reaction Temperature start->check2 check3 Ensure Purity of Reagents start->check3 action1 Use fresh NaNO₂, ensure sufficient acid check1->action1 action2 Maintain temperature at 0-5°C throughout check2->action2 action3 Use freshly prepared Cu(I) salt solution check3->action3 outcome Improved Yield action1->outcome action2->outcome action3->outcome

Sources

Technical Support Center: Recrystallization of 4-Amino-2-fluoro-5-methylbenzonitrile

Author: BenchChem Technical Support Team. Date: January 2026

This guide is designed for researchers, scientists, and drug development professionals to provide expert-level insights and practical solutions for the purification of 4-Amino-2-fluoro-5-methylbenzonitrile via recrystallization. As a Senior Application Scientist, my goal is to explain not just the how, but the why, ensuring you have a robust, self-validating protocol.

Frequently Asked Questions (FAQs)

Q1: What is the primary goal of recrystallizing this compound?

The primary goal is purification. Synthesis of this compound can result in impurities such as unreacted starting materials, isomeric by-products, or colored degradation products.[1] Recrystallization is a powerful technique that separates the target compound from these soluble impurities based on differences in solubility at varying temperatures. The process involves dissolving the impure solid in a hot solvent and allowing it to cool slowly, causing the desired compound to form pure crystals while impurities remain in the solution (the "mother liquor").[2]

Q2: What are the characteristics of an ideal recrystallization solvent for this compound?

An ideal solvent for this compound should exhibit the following properties:

  • High Solubility at High Temperatures: The compound should be very soluble in the boiling solvent to allow for complete dissolution.[3]

  • Low Solubility at Low Temperatures: The compound should be poorly soluble or insoluble in the same solvent at room temperature or in an ice bath to maximize crystal recovery.[4]

  • Inertness: The solvent must not react with the compound.

  • Volatility: The solvent should have a relatively low boiling point to be easily removed from the final crystals during drying.

  • Impurity Solubility: Ideally, impurities should either be completely insoluble in the hot solvent (allowing for removal by hot filtration) or highly soluble in the cold solvent (so they remain in the mother liquor).

Q3: Which solvents are good starting points for this compound?

Given the aromatic structure with polar amino (-NH2) and nitrile (-CN) groups and a non-polar methyl (-CH3) group, a solvent of intermediate polarity is often a good starting point. Alcohols like ethanol or isopropanol are excellent candidates.[5] For mixed solvent systems, combinations like Toluene-Hexane or Ethanol-Water are often effective. A patent for a similar compound, 4-fluoro-2-methylbenzonitrile, mentions crystallization from a mixture of toluene and hexane, suggesting this could be a viable system.[6] A small-scale solvent screening is always the recommended first step.

Q4: How can I maximize the yield of my purified crystals?

To achieve the best possible yield, adhere to these critical principles:

  • Use the absolute minimum amount of near-boiling solvent required to fully dissolve the crude solid. Using too much solvent is the most common reason for poor yield.[3]

  • Allow the solution to cool slowly and without disturbance .[3] Rapid cooling traps impurities and leads to the formation of small, impure crystals.

  • Once the flask has reached room temperature, cool it further in an ice-water bath to maximize precipitation.[2]

  • When washing the collected crystals, use a minimal amount of ice-cold solvent to rinse away the mother liquor without re-dissolving a significant portion of your product.[3]

Troubleshooting Guide

This section addresses specific problems you may encounter during the recrystallization process.

Problem: The compound "oils out," forming a liquid layer instead of dissolving or crystallizing.

  • Causality: "Oiling out" occurs when the crude solid melts before it dissolves in the solvent. This happens if the boiling point of the solvent is higher than the melting point of the impure compound. The molten solute is often immiscible with the bulk solvent.

  • Solution:

    • Re-heat the solution to dissolve the oil.

    • Add a small amount of additional solvent (the more "soluble" solvent if using a mixed system) until the solution becomes clear.[7] The goal is to lower the saturation temperature to a point below the compound's melting point.

    • If the problem persists, you may need to select a different solvent with a lower boiling point.

Problem: No crystals form, even after the solution has cooled completely.

  • Causality: This usually indicates one of two issues: either too much solvent was used, and the solution is not supersaturated, or the solution requires nucleation to begin crystallization.

  • Solution:

    • Induce Nucleation: First, try scratching the inside of the flask just below the solvent line with a glass stirring rod. The microscopic scratches on the glass provide nucleation sites for crystal growth.[5][7]

    • Add a Seed Crystal: If you have a small amount of pure this compound, add a tiny crystal to the solution. This provides a template for further crystallization.[7]

    • Reduce Solvent Volume: If nucleation techniques fail, you have likely used too much solvent. Gently heat the solution to boil off some of the solvent, then allow it to cool again.[4]

Problem: The final product is discolored (e.g., yellow or brown).

  • Causality: The color is due to highly conjugated, often polar impurities that are present in small quantities but are intensely colored.

  • Solution:

    • Re-dissolve the impure crystals in the minimum amount of hot solvent.

    • Add a very small amount (1-2% of the solute's weight) of activated carbon (charcoal) to the hot solution.

    • Swirl and keep the solution hot for a few minutes. The activated carbon will adsorb the colored impurities.[1]

    • Perform a hot gravity filtration to remove the charcoal. This must be done quickly to prevent the desired compound from crystallizing prematurely in the filter funnel.

    • Allow the now-colorless filtrate to cool slowly as usual.

Problem: Crystals form too quickly, "crashing out" of the solution.

  • Causality: Very rapid crystallization, often triggered by cooling too quickly or using a solvent in which the compound is nearly insoluble, leads to the formation of small, impure crystals that trap mother liquor.[7] An ideal crystallization should occur over 15-20 minutes.[7]

  • Solution:

    • Re-heat the flask to re-dissolve the solid.

    • Add a small, measured amount of additional hot solvent (1-2 mL for every 100 mg of solid is a good starting point) to slightly decrease the saturation.[7]

    • Ensure the flask cools slowly. Insulate it by placing it on a cork ring or paper towels and covering the top with a watch glass. This traps solvent vapor and slows heat loss.[7]

Data Summary: Solvent Selection Guide

The following table provides a starting point for selecting a suitable recrystallization solvent. Small-scale trials with ~20-30 mg of your crude product are essential to confirm the ideal choice.

SolventBoiling Point (°C)PolarityPredicted Solubility of this compoundNotes
Ethanol 78PolarGood when hot, poor when cold. Excellent starting choice. May be used in a mixed system with water.
Isopropanol 82PolarGood when hot, poor when cold. Similar to ethanol, slightly less polar. A very common recrystallization solvent.
Toluene 111Non-polarGood when hot, moderate when cold. May be effective, especially for removing non-polar impurities. Often used in a mixed system with hexane to reduce cold solubility.[6]
Ethyl Acetate 77IntermediateModerate to good when hot, poor when cold. A versatile solvent that is worth screening.
Hexane 69Non-polarPoor when hot, very poor when cold. Unlikely to be a good single solvent, but excellent as an "anti-solvent" in a mixed system with toluene or ethyl acetate.
Water 100Very PolarLikely very poor. The amino group offers some water solubility, but the aromatic ring and methyl group likely make it too insoluble. Can be used as an anti-solvent with ethanol.

Experimental Protocol: Standard Recrystallization

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add the chosen solvent dropwise from a heated stock while the flask is on a hot plate. Bring the solution to a gentle boil, adding just enough solvent to fully dissolve the solid.[3]

  • (Optional) Decolorization: If the solution is colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated carbon. Return to a boil for 2-3 minutes.

  • (Optional) Hot Filtration: If carbon was used or if insoluble impurities are present, perform a hot gravity filtration into a clean, pre-warmed flask.

  • Crystallization: Cover the flask with a watch glass and allow it to cool slowly to room temperature on an insulated surface.[5] Do not disturb the flask during this period. Once at room temperature, place the flask in an ice-water bath for at least 20 minutes to maximize crystal formation.[4]

  • Collection: Collect the crystals by vacuum filtration using a Büchner funnel.[2]

  • Washing: With the vacuum off, add a very small amount of ice-cold rinse solvent to the crystals to wash away any remaining mother liquor. Re-apply the vacuum to pull the solvent through.[4]

  • Drying: Leave the crystals in the funnel with the vacuum on to air-dry for 10-15 minutes. Then, transfer the solid to a watch glass and allow it to dry completely. For solvents like toluene, a vacuum oven may be necessary to remove the final traces. The solid is considered dry when it reaches a constant weight.[3]

Visual Workflow: Troubleshooting Recrystallization

G cluster_0 cluster_1 cluster_2 cluster_3 start_node start_node problem_node problem_node cause_node cause_node solution_node solution_node start Poor Recrystallization Outcome p1 No Crystals Formed start->p1 p2 Compound 'Oils Out' start->p2 p3 Final Product is Discolored start->p3 p4 Very Low Yield start->p4 c1 Too much solvent OR Supercooling without nucleation p1->c1 c2 Solvent BP > Compound MP (Impure) p2->c2 c3 Colored impurities present p3->c3 c4 Too much solvent used OR Crystals washed with warm solvent p4->c4 s1 1. Scratch flask with glass rod. 2. Add a seed crystal. 3. Boil off excess solvent and re-cool. c1->s1 s2 1. Re-heat to dissolve oil. 2. Add more solvent to lower saturation point. 3. Choose lower-boiling solvent. c2->s2 s3 1. Re-dissolve in hot solvent. 2. Add activated carbon. 3. Perform hot gravity filtration. 4. Re-crystallize. c3->s3 s4 1. Use minimum boiling solvent. 2. Evaporate some solvent from mother liquor to get a second crop. 3. Wash crystals ONLY with ice-cold solvent. c4->s4

Caption: Troubleshooting workflow for common recrystallization issues.

References

  • Recrystallization. (n.d.).
  • Chemistry LibreTexts. (2022, April 7). 3.6F: Troubleshooting. Retrieved from [Link]

  • Reddit. (2014, August 4). Veteran chemists, have any advice on recrystallization for an inexperienced undergrad? r/chemistry. Retrieved from [Link]

  • Recrystallization I 10. (n.d.).
  • Recrystallization. (n.d.). NIUS Chemistry Experiments. ©HBCSE.
  • PubChem. (n.d.). This compound. Retrieved from [Link]

  • Google Patents. (n.d.). WO2016024224A1 - A process for the preparation of 4-fluoro-2-methylbenzonitrile.
  • Google Patents. (n.d.). CN1810775B - Preparation process of 4-amino-2-trifluoromethyl benzonitrile.

Sources

Technical Support Center: Synthesis of 4-Amino-2-fluoro-5-methylbenzonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 4-Amino-2-fluoro-5-methylbenzonitrile. This guide is designed for researchers, chemists, and process development professionals who are working with this critical intermediate. The unique substitution pattern of this molecule makes it a valuable building block in pharmaceutical development, but its synthesis requires careful control to achieve the high purity necessary for downstream applications[1].

This document provides in-depth, troubleshooting-focused guidance in a question-and-answer format. We will explore the causality behind common synthetic challenges and provide validated protocols to help you minimize impurities and maximize yield.

Frequently Asked Questions (FAQs) & Troubleshooting
Q1: What is a reliable and high-purity synthetic route for this compound?

A robust and frequently utilized strategy for synthesizing aromatic amines is the reduction of the corresponding nitro compound. This approach is often favored due to the high selectivity and efficiency of modern reduction methods, which are generally well-tolerated by other functional groups like nitriles and aryl fluorides.

A recommended two-step pathway begins with the commercially available 2-Fluoro-5-methylbenzonitrile .

  • Nitration: Regioselective nitration of 2-fluoro-5-methylbenzonitrile to form the key intermediate, 2-fluoro-5-methyl-4-nitrobenzonitrile . The directing effects of the substituents guide the nitro group to the desired position.

  • Reduction: Selective reduction of the nitro group to an amine. A common and effective method is using a metal chloride hydrate, such as stannous chloride dihydrate (SnCl₂·2H₂O), in an appropriate solvent like ethyl acetate or ethanol[2]. This method is particularly advantageous as it avoids the use of high-pressure hydrogenation, which could potentially affect the nitrile group.

Below is a diagram illustrating this synthetic workflow.

Synthetic_Pathway SM 2-Fluoro-5-methylbenzonitrile INT 2-Fluoro-5-methyl-4-nitrobenzonitrile SM->INT Nitration (HNO₃ / H₂SO₄) FP This compound INT->FP Reduction (SnCl₂·2H₂O / EtOAc) Troubleshooting_Workflow Start Incomplete Reduction Detected (via HPLC/TLC) Check1 Verify Molar Excess of SnCl₂·2H₂O (Is it 4-5x?) Start->Check1 Action1 Increase SnCl₂·2H₂O to 5x excess and re-run reaction. Check1->Action1 No Check2 Was reaction run to completion? (Monitor by HPLC) Check1->Check2 Yes Action1->Check2 Action2 Increase reaction time. Take aliquots every 2h. Check2->Action2 No Check3 Is reaction temperature adequate? Check2->Check3 Yes Action2->Check3 Action3 Switch to higher boiling solvent (e.g., Ethanol) and reflux. Check3->Action3 No End Reaction Complete. Proceed to work-up. Check3->End Yes Action3->End

Caption: Troubleshooting decision tree for incomplete nitro group reduction.

Q4: My analysis shows several impurities. What are the most likely side-products and where do they come from?

Understanding potential impurities is key to preventing their formation. They typically arise from starting materials, side reactions, or subsequent degradation.

Table 1: Common Impurities in this compound Synthesis

Impurity Structure Common Name / Description Likely Origin Prevention Strategy

|


| 2-fluoro-5-methyl-4-nitrobenzonitrile  | Incomplete reduction of the nitro group. | Increase reaction time, temperature, or molar excess of reducing agent (See Q3). |
|

| Isomeric Aminobenzonitrile  | Presence of isomeric impurities in the starting 2-fluoro-5-methylbenzonitrile. | Source high-purity starting materials (>99%) and verify by GC or HPLC before use. |
|

| 4-Amino-2-fluoro-5-methylbenzamide  | Hydrolysis of the nitrile group during acidic or basic work-up. | Maintain neutral pH and moderate temperatures during work-up and extraction. Avoid prolonged exposure to strong acids or bases. |
|

| 4-Amino-5-methylbenzonitrile  | Nucleophilic substitution of the fluorine atom, although less common. Can occur under harsh basic conditions. | Use mild bases (e.g., NaHCO₃, K₂CO₃) for neutralization and avoid excessive heat. |

Below is a diagram illustrating the main reaction pathway and potential side reactions.

Impurity_Formation cluster_main Main Synthetic Pathway cluster_impurities Impurity Formation Pathways INT 2-Fluoro-5-methyl-4-nitrobenzonitrile FP Desired Product INT->FP Reduction (e.g., SnCl₂) IMP1 Unreacted Starting Material INT->IMP1 Incomplete Reaction IMP2 Hydrolysis to Amide FP->IMP2 Harsh Work-up (Acid/Base) IMP3 Isomeric Precursor IMP4 Isomeric Product IMP3->IMP4 Reduction

Caption: Formation pathways for the desired product and common impurities.

Q5: How can I effectively purify the final product to >99.5% purity for my drug discovery program?

Achieving high purity typically requires a final purification step after the initial work-up and isolation. Recrystallization is the most powerful and scalable technique for crystalline solids like this one.

Step 1: Solvent Selection

The key to successful recrystallization is choosing an appropriate solvent system. The ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures.

Table 2: Recommended Solvents for Recrystallization

Solvent System Rationale
Isopropanol (IPA) / Water The product is typically soluble in hot IPA and insoluble in water. Dissolve in a minimum amount of hot IPA and add hot water dropwise until turbidity persists. Cool slowly.
Toluene / Heptane A good non-polar/polar aprotic system. Dissolve in hot toluene, then add heptane as the anti-solvent.

| Ethyl Acetate / Hexane | Similar to the toluene/heptane system, offering good solubility differentials. |

Step 2: Detailed Recrystallization Protocol

This protocol provides a general guideline. The exact solvent volumes will depend on your batch size.

Protocol 1: Purification by Recrystallization (IPA/Water System)

  • Dissolution: Place the crude this compound in an appropriately sized Erlenmeyer flask. Add a minimal amount of isopropanol and heat the mixture to a gentle boil with stirring until all the solid dissolves.

  • Hot Filtration (Optional): If there are insoluble impurities (like residual tin salts), perform a hot filtration through a pre-warmed funnel with fluted filter paper. This step must be done quickly to prevent premature crystallization.

  • Addition of Anti-Solvent: To the hot, clear solution, add warm water dropwise with swirling until you see the first signs of persistent cloudiness (turbidity). Add one or two more drops of hot isopropanol to redissolve the solid and ensure the solution is saturated.

  • Cooling & Crystallization: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. Slow cooling is crucial for forming large, pure crystals. Once at room temperature, place the flask in an ice bath for at least 1 hour to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the collected crystals with a small amount of a cold IPA/water mixture to remove any residual soluble impurities from the crystal surfaces.

  • Drying: Dry the purified crystals under vacuum at a moderate temperature (e.g., 40-50 °C) to a constant weight.

Experimental Protocols

Protocol 2: Synthesis of this compound via Nitro Reduction

Disclaimer: This protocol is for informational purposes only. All laboratory work should be conducted by trained professionals with appropriate safety precautions.

  • Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add 2-fluoro-5-methyl-4-nitrobenzonitrile (1.0 eq).

  • Reagents: Add ethyl acetate as the solvent (approx. 10 mL per gram of starting material). To this suspension, add stannous chloride dihydrate (SnCl₂·2H₂O, 4.5 eq).

  • Reaction: Heat the reaction mixture to reflux (approximately 77 °C) and maintain for 2-4 hours. Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

  • Work-up - Quenching: Cool the reaction mixture to room temperature. Slowly pour the mixture into a beaker containing a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Caution: Vigorous gas evolution (CO₂) will occur. Stir until the gas evolution ceases and the pH of the aqueous layer is basic (pH > 8).

  • Work-up - Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with ethyl acetate (3x).

  • Work-up - Washing: Combine the organic layers and wash with brine.

  • Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude solid by recrystallization as described in Protocol 1.

References
  • Pohl, L. C., & DeVincentis, D. (2020). Where Does the Fluorine Come From? A Review on the Challenges Associated with the Synthesis of Organofluorine Compounds. Organic Process Research & Development, 24(5), 659–677. [Link]

  • Abele, S., Schmidt, G., Fleming, M. J., & Steiner, H. (2014). A One-Pot Diazotation–Fluorodediazoniation Reaction and Fluorine Gas for the Production of Fluoronaphthyridines. Organic Process Research & Development, 18(8), 996-1004. [Link]

  • Google Patents. (n.d.). A process for the preparation of 4-fluoro-2-methylbenzonitrile. (WO2016024224A1).

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Technical Support Center: Analytical Methods for Impurity Profiling of 4-Amino-2-fluoro-5-methylbenzonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Welcome to the technical support center for the analytical characterization of 4-Amino-2-fluoro-5-methylbenzonitrile. This guide is designed for researchers, scientists, and drug development professionals who are working with this key pharmaceutical intermediate. Ensuring the purity of this compound is critical for the safety and efficacy of the final active pharmaceutical ingredient (API). This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific challenges you may encounter during its impurity analysis. Our focus is on providing practical, field-proven insights grounded in scientific principles to ensure the integrity of your analytical data.

The multifaceted nature of this compound, with its aromatic amine, fluoro, and nitrile functionalities, presents unique analytical challenges. This guide will equip you with the necessary knowledge to develop robust analytical methods, troubleshoot common issues, and confidently identify and quantify impurities.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Section 1: High-Performance Liquid Chromatography (HPLC) Analysis

Q1: I am observing significant peak tailing for the main component, this compound, on a C18 column. What is the likely cause and how can I resolve this?

A1: Peak tailing with aromatic amines like this compound is a classic issue in reversed-phase HPLC.[1] The primary cause is often secondary interactions between the basic amine group of your analyte and acidic silanol groups on the surface of the silica-based stationary phase.[1][2] These interactions create a secondary, stronger retention mechanism in addition to the desired hydrophobic interactions, leading to a distorted peak shape.

Here is a systematic approach to troubleshoot and mitigate this issue:

  • Mobile Phase pH Adjustment: The ionization state of both your analyte and the column's silanol groups is pH-dependent.

    • The Causality: At a mobile phase pH above 3, residual silanol groups on the silica surface become deprotonated and negatively charged, strongly interacting with the protonated (positively charged) amine of your analyte.[1][2]

    • The Solution: Lowering the mobile phase pH to between 2.5 and 3.0 will suppress the ionization of the silanol groups, minimizing these secondary interactions.[2][3] This is often the most effective first step. Ensure your column is stable at this low pH.

  • Use of Mobile Phase Additives: If pH adjustment alone is insufficient, consider adding a competitive base to your mobile phase.

    • The Causality: A small, basic molecule will compete with your analyte for interaction with the active silanol sites.

    • The Solution: Triethylamine (TEA) at a low concentration (e.g., 0.1% v/v) is a common choice.[1] It will effectively "mask" the silanol groups, leading to a more symmetrical peak for your analyte.

  • Column Selection: Not all C18 columns are the same.

    • The Causality: Older, "Type A" silica columns have a higher concentration of acidic silanol groups. Modern, high-purity, "Type B" silica columns are base-deactivated and often end-capped to minimize these active sites.[1]

    • The Solution: Switching to a column specifically designed for the analysis of basic compounds, such as one with a polar-embedded or polar-endcapped stationary phase, can significantly improve peak shape.[1]

Q2: I'm developing an HPLC method and I'm not sure which column to start with for this compound and its potential impurities. What are your recommendations?

A2: Given the polar aromatic nature of this compound, a reversed-phase C18 column is a good starting point. However, to get the best performance, especially with polar impurities, consider the following:

Column TypeRationale & Use Case
High-Purity, End-capped C18 Workhorse Column: This is your best initial choice for overall method development. Modern C18 columns offer good retention for the aromatic ring while minimizing peak tailing for the amine group.
Polar-Embedded Phase (e.g., Amide, Carbamate) Enhanced Retention of Polar Impurities: These columns have a polar group embedded in the alkyl chain, which helps in retaining very polar compounds that might elute in the void volume on a standard C18.[1]
Phenyl Phase (e.g., Phenyl-Hexyl) Alternative Selectivity: Phenyl columns can offer different selectivity for aromatic compounds due to π-π interactions. This can be useful if you have co-eluting aromatic impurities with the main peak on a C18.
Pentafluorophenyl (PFP) Phase Separation of Positional Isomers: PFP columns provide unique selectivity for halogenated and aromatic compounds, making them an excellent choice for separating positional isomers that may be present as impurities.

Q3: An unknown peak has appeared in my stability study chromatogram. What is a logical workflow to identify it?

A3: The appearance of an unknown peak is a critical event that requires a systematic investigation.[4] Here is an authoritative workflow for identification:

G A Unknown Peak Detected in HPLC-UV B Step 1: System & Sample Check A->B C Inject Blank (Mobile Phase) Inject Placebo B->C D Is Peak Present in Blank/Placebo? C->D E Peak is an Artifact (Contamination, Ghost Peak) D->E Yes F Peak is Sample-Related D->F No G Step 2: Preliminary Characterization (LC-MS) F->G H Determine Molecular Weight (MS) Obtain UV Spectrum (PDA) G->H I Step 3: Structural Elucidation H->I J Perform Tandem MS (MS/MS) for Fragmentation Pattern I->J K Propose Potential Structures (Consider Synthesis Route, Degradation Pathways) J->K L Step 4: Confirmation K->L M Synthesize or Procure Reference Standard Confirm by Co-injection & Spectroscopic Match (NMR) L->M N Structure Confirmed M->N

Caption: Logical workflow for the identification of unknown peaks.

The initial step is to rule out extraneous sources by injecting a blank and a placebo.[5] If the peak is confirmed to be sample-related, the next crucial step is to obtain its molecular weight using Liquid Chromatography-Mass Spectrometry (LC-MS).[4][6] Further structural information can be obtained from tandem MS (MS/MS) experiments, which provide fragmentation patterns.[4] By considering the synthesis route and potential degradation pathways, you can propose likely structures.[4] The final confirmation should be done by comparing the unknown peak with a synthesized or procured reference standard via co-injection and, for definitive structural proof, Nuclear Magnetic Resonance (NMR) spectroscopy.[4]

Section 2: Gas Chromatography (GC) Analysis

Q4: When should I use GC-MS for impurity analysis of this compound?

A4: GC-MS is a powerful technique for identifying and quantifying volatile and semi-volatile impurities.[7][8] For this compound, GC-MS is particularly useful in the following scenarios:

  • Residual Solvent Analysis: To detect and quantify any residual solvents from the synthesis and purification steps, such as toluene, ethanol, or ethyl acetate.[7][9] Headspace GC-MS is the standard technique for this.[7]

  • Analysis of Volatile Starting Materials and Intermediates: If any of the starting materials or intermediates in your synthesis are sufficiently volatile and thermally stable, GC-MS can be used to check for their presence in the final product.

  • Identification of Unknown Volatile Impurities: GC-MS provides excellent separation and structural information from the mass spectra, making it ideal for identifying unknown volatile or semi-volatile by-products from the synthesis.[7][10]

Q5: My this compound sample shows poor peak shape in the GC-MS analysis. What could be the issue?

A5: Similar to HPLC, poor peak shape in GC for this compound is often due to its polar amine group.

  • Active Sites in the GC System: The primary amine can interact with active sites (silanol groups) in the GC inlet liner and the column, leading to peak tailing.

    • The Solution: Use a highly deactivated inlet liner and a low-bleed, MS-compatible column. Regularly conditioning the column is also crucial.[9]

  • Thermal Degradation: Although this compound is relatively stable, high temperatures in the injector port can potentially cause degradation.

    • The Solution: Optimize the injector temperature. Start around 250 °C and adjust as needed to ensure efficient volatilization without degradation.[10]

  • Derivatization: For trace analysis where peak shape is critical, derivatization can be an effective strategy.

    • The Causality: Converting the polar amine group to a less polar, more volatile derivative (e.g., a silyl derivative) can significantly improve peak shape and sensitivity.[10][11]

    • The Solution: React the sample with a silylating agent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) prior to injection.[10]

Section 3: Spectroscopic Analysis and Structural Elucidation

Q6: How can I use NMR spectroscopy to confirm the structure of this compound and distinguish it from potential positional isomers?

A6: NMR spectroscopy is the most powerful tool for unambiguous structure elucidation.[12] For this compound, both ¹H and ¹³C NMR are highly informative.

  • ¹H NMR: The aromatic region will be particularly diagnostic. You would expect to see two aromatic protons, each appearing as a doublet due to coupling with the fluorine atom. The coupling constants (J-values) are key to confirming the substitution pattern.

  • Distinguishing Isomers: Positional isomers will have distinct ¹H NMR spectra. For example, the number of signals, their chemical shifts, and their coupling patterns will be different. A para-substituted isomer would show a more symmetrical pattern (e.g., two doublets), while ortho and meta isomers would exhibit more complex splitting patterns.

  • ¹³C NMR: The number of signals in the ¹³C NMR spectrum will indicate the symmetry of the molecule. The carbon attached to the fluorine will show a large one-bond C-F coupling.

  • 2D NMR: For definitive assignment of all protons and carbons, especially in the presence of impurities, 2D NMR experiments like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) are invaluable.

¹H NMR Spectral Data for this compound:

ProtonsChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
Aromatic~6.8–7.5Doublet8–10 (due to F coupling)
Amino (NH₂)~5.5Broad Singlet-
Methyl (CH₃)~2.1-2.3Singlet-

(Note: Exact chemical shifts can vary depending on the solvent used.)[12]

Experimental Protocols

Protocol 1: HPLC-UV Method for Purity Analysis

This protocol provides a starting point for the purity analysis of this compound. Method validation is required for specific applications.

G A 1. Sample Preparation - Dissolve sample in Mobile Phase A/B (1:1) to 0.5 mg/mL - Filter through 0.45 µm filter B 2. HPLC System Setup - Column: C18, 4.6 x 150 mm, 5 µm - Mobile Phase A: 0.1% Formic Acid in Water - Mobile Phase B: 0.1% Formic Acid in Acetonitrile A->B C 3. Gradient Elution - Start at 20% B, ramp to 80% B over 15 min - Hold at 80% B for 2 min - Return to 20% B and equilibrate for 5 min B->C D 4. Run Conditions - Flow Rate: 1.0 mL/min - Column Temp: 30 °C - Injection Vol: 10 µL - UV Detection: 254 nm C->D E 5. Data Analysis - Integrate all peaks - Calculate % Area for each impurity - Compare against reporting and identification thresholds D->E

Caption: HPLC-UV workflow for purity analysis.

Protocol 2: Headspace GC-MS for Residual Solvent Analysis

This protocol is a general method for the analysis of residual solvents and should be validated for your specific needs.

ParameterRecommended ValueRationale
GC Column DB-624 or equivalent, 30 m x 0.32 mm, 1.8 µmGood for separating a wide range of common solvents.
Oven Program 40 °C (hold 5 min), ramp to 240 °C at 10 °C/min, hold 5 minProvides good separation of volatile solvents.
Carrier Gas Helium, constant flow at 1.2 mL/minInert and provides good chromatographic efficiency.
Injector Temp 220 °CEnsures complete volatilization of solvents.
Headspace Vial Temp 80 °CStandard temperature for volatilizing most common solvents.
MS Scan Range m/z 35-300Covers the mass range of common organic solvents.
Ionization Mode Electron Ionization (EI) at 70 eVStandard for creating reproducible fragmentation patterns.

References

  • BenchChem. (2025).
  • BenchChem. (2025). Technical Support Center: Optimizing GC-MS Parameters for Trace Analysis of (Z)-3-Nonen-1. BenchChem.
  • SGS. (n.d.). How to Approach the Identification of Anomalous Peaks During Pharmaceutical Sample Analyses. SGS.
  • BenchChem. (n.d.). This compound | CAS 1357942-79-0. BenchChem.
  • Pharmaguideline. (2025).
  • Element Lab Solutions. (n.d.). Peak Tailing in HPLC. Element Lab Solutions.
  • Agilent. (n.d.). Tips and Tricks of HPLC System Troubleshooting. Agilent.
  • Restek. (2014). [4]Troubleshooting HPLC- Tailing Peaks. Restek.

  • Chromatography Online. (2013). Optimizing GC–MS Methods.
  • Phenomenex. (2025). How to Identify Ghost Peaks in U/HPLC. Phenomenex.
  • Journal of Pharmaceutical and Biomedical Analysis. (2007). Identification of an unknown extraneous contaminant in pharmaceutical product analysis.
  • MDPI. (n.d.). A Novel LC-APCI-MS/MS Approach for the Trace Analysis of 3,4-Difluoronitrobenzene in Linezolid. MDPI.
  • The NELAC Institute. (n.d.). Optimizing GC/MS Hardware and Software Parameters for Peak Performance in Environmental Analyses. The NELAC Institute.
  • Separation Science. (n.d.). GC/MS strategies for mutagenic impurities analysis.
  • Thermo Fisher Scientific. (n.d.). Impurity Profiling of Pharmaceutical Starting Materials Using Gas Chromatography Coupled with High-Resolution Accurate Mass Spectrometry. Thermo Fisher Scientific.
  • Alphalyse. (2018). How to identify peaks observed by UV-HPLC in stability studies. Alphalyse.
  • CHIMIA. (n.d.).
  • Google Patents. (n.d.). Preparation process of 4-amino-2-trifluoromethyl benzonitrile.
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  • Shimadzu. (n.d.). Impurities Analysis. Shimadzu.
  • BenchChem. (n.d.). A Comparative Guide to HPLC and GC-MS Analysis for the Purity of 4-(Aminomethyl)-3-methylbenzonitrile. BenchChem.
  • IJRPS. (2020). IMPURITY PROFILING OF PHARMACEUTICALS.
  • ChemicalBook. (n.d.). 4-Amino-5-fluoro-2-methylbenzonitrile(1849279-50-0) 1H NMR spectrum. ChemicalBook.
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  • BLD Pharm. (n.d.). 1426136-04-0|5-Amino-2-fluoro-4-methylbenzonitrile|BLD Pharm. BLD Pharm.
  • PubChem. (n.d.). 4-Amino-2-chloro-6-fluorobenzonitrile. PubChem.
  • SpectraBase. (n.d.). 2-Fluoro-5-methylbenzonitrile - Optional[Raman] - Spectrum. SpectraBase.
  • Chemistry LibreTexts. (2022). 4.7: NMR Spectroscopy. Chemistry LibreTexts.
  • BenchChem. (n.d.). Application Notes & Protocols for the Quantification of 2-Fluoro-5-formylbenzonitrile. BenchChem.
  • PubMed. (2006). GC-MS analysis of amino acid enantiomers as their N(O,S)-perfluoroacyl perfluoroalkyl esters.
  • PubMed. (1999).
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  • ResearchGate. (n.d.). N-15 NMR chemical shifts of ring substituted benzonitriles | Request PDF.
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Technical Support Center: Degradation Pathways of 4-Amino-2-fluoro-5-methylbenzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Welcome to the technical support center for 4-Amino-2-fluoro-5-methylbenzonitrile. This guide is designed to provide researchers, scientists, and drug development professionals with in-depth technical information, troubleshooting advice, and frequently asked questions (FAQs) related to the degradation of this compound. As a versatile building block in medicinal chemistry, understanding its stability and degradation pathways is critical for experimental design, data interpretation, and drug development. This resource synthesizes current knowledge on the degradation of related chemical moieties to propose putative degradation pathways and provide practical guidance for your research.

Part 1: Frequently Asked Questions (FAQs) about the Degradation of this compound

This section addresses common questions regarding the stability and degradation of this compound, providing concise answers based on established chemical and biological principles.

Q1: What are the most likely metabolic degradation pathways for this compound in a biological system?

Based on the functional groups present (aromatic amine, fluoro group, nitrile), the primary metabolic degradation pathways are likely to involve:

  • Oxidation of the Aniline Moiety: The amino group is susceptible to oxidation by cytochrome P450 (CYP) enzymes, potentially leading to the formation of hydroxylamines and nitroso derivatives.[1] These reactive intermediates can then be conjugated for excretion.

  • N-Acetylation: The primary aromatic amine can undergo N-acetylation, a common phase II metabolic reaction, catalyzed by N-acetyltransferases.[2][3]

  • Hydrolysis of the Nitrile Group: The nitrile group can be enzymatically hydrolyzed to an amide intermediate (4-Amino-2-fluoro-5-methylbenzamide) and subsequently to the corresponding carboxylic acid (4-Amino-2-fluoro-5-methylbenzoic acid).[4]

  • Defluorination: While the carbon-fluorine bond is strong, enzymatic defluorination of aromatic compounds can occur, often mediated by cytochrome P450 enzymes.[5][6] This would result in the replacement of the fluorine atom with a hydroxyl group.

Q2: Is this compound susceptible to chemical degradation under typical experimental conditions?

Yes, the compound can be susceptible to chemical degradation, particularly under the following conditions:

  • Acidic or Basic Hydrolysis: The nitrile group can be hydrolyzed to a carboxylic acid under strong acidic or basic conditions, often requiring heat.

  • Oxidation: The aromatic amine is prone to oxidation upon exposure to air and light, which can lead to the formation of colored degradation products.[7]

  • Photodegradation: Aromatic compounds, especially those with electron-donating groups like the amino group, can be susceptible to photodegradation upon exposure to UV light.[8][9][10][11][12]

Q3: What are the expected major degradation products I should look for in my experiments?

Based on the likely degradation pathways, you should primarily look for:

  • 4-Amino-2-fluoro-5-methylbenzamide: The initial product of nitrile hydrolysis.

  • 4-Amino-2-fluoro-5-methylbenzoic acid: The final product of complete nitrile hydrolysis.

  • N-acetyl-4-amino-2-fluoro-5-methylbenzonitrile: The product of N-acetylation of the amino group.

  • Hydroxylated derivatives: Resulting from oxidative metabolism on the aromatic ring or the methyl group.

  • Defluorinated analogs: Where the fluorine has been replaced by a hydroxyl group.

Q4: How can I minimize the degradation of this compound during storage and handling?

To ensure the stability of the compound, the following storage and handling practices are recommended:

  • Storage: Store in a cool, dry, and dark place under an inert atmosphere (e.g., argon or nitrogen).[13][14][15]

  • Handling: Minimize exposure to light and air. For solutions, use freshly prepared samples and consider using amber vials.[16]

  • pH Control: Avoid strongly acidic or basic conditions unless intentionally studying hydrolysis.

Part 2: Putative Degradation Pathways

The following diagrams illustrate the hypothesized degradation pathways of this compound based on the known metabolism and chemical reactivity of its constituent functional groups.

Biological Degradation Pathways

Biological Degradation of this compound cluster_nitrile Nitrile Hydrolysis cluster_amine Amine Modification cluster_ring Ring Modification parent This compound amide 4-Amino-2-fluoro-5-methylbenzamide parent->amide Nitrile Hydratase acetylated N-acetyl-4-amino-2-fluoro- 5-methylbenzonitrile parent->acetylated N-acetyltransferase hydroxylamine N-hydroxy-4-amino-2-fluoro- 5-methylbenzonitrile parent->hydroxylamine Cytochrome P450 defluorinated 4-Amino-5-methyl-2-hydroxybenzonitrile parent->defluorinated Cytochrome P450 acid 4-Amino-2-fluoro-5-methylbenzoic acid amide->acid Amidase

Caption: Hypothesized biological degradation pathways.

Chemical Degradation Pathways

Chemical Degradation of this compound cluster_hydrolysis Hydrolysis (Acid/Base) cluster_photo Photodegradation (UV) cluster_oxidation Oxidation (Air/Light) parent This compound amide 4-Amino-2-fluoro-5-methylbenzamide parent->amide H+/OH-, Heat photo_products Various Photoproducts parent->photo_products oxidized_products Colored Polymers parent->oxidized_products acid 4-Amino-2-fluoro-5-methylbenzoic acid amide->acid H+/OH-, Heat

Caption: Potential chemical degradation pathways.

Part 3: Troubleshooting Guides for Experimental Studies

This section provides practical troubleshooting advice for common issues encountered during the experimental investigation of this compound degradation.

Troubleshooting In Vitro Metabolism Studies
Issue Potential Cause(s) Recommended Solution(s)
No degradation of the parent compound observed. 1. Inactive enzyme preparation (e.g., microsomes, S9 fraction).[17][18][19] 2. Incorrect cofactor concentration (e.g., NADPH).[17][18][19] 3. Compound is not a substrate for the enzymes used. 4. Insufficient incubation time.1. Test enzyme activity with a known positive control substrate. 2. Ensure cofactors are freshly prepared and at the correct concentration. 3. Try a different enzyme system (e.g., hepatocytes, different CYP isoforms).[20] 4. Perform a time-course experiment to determine the optimal incubation time.
High variability between replicate experiments. 1. Inconsistent pipetting of compound or cofactors. 2. Temperature fluctuations during incubation. 3. Degradation of the compound in the stock solution.[13][14][15][16]1. Use calibrated pipettes and ensure thorough mixing. 2. Use a calibrated incubator or water bath. 3. Prepare fresh stock solutions for each experiment and store them appropriately.
Difficulty in identifying metabolites. 1. Low metabolite concentration. 2. Co-elution with matrix components. 3. Ion suppression in LC-MS analysis.[21][22][23][24][25]1. Increase the initial concentration of the parent compound or concentrate the sample post-incubation. 2. Optimize the LC gradient to improve separation. 3. See the LC-MS Troubleshooting Guide below.
Troubleshooting LC-MS/MS Analysis
Issue Potential Cause(s) Recommended Solution(s)
Poor peak shape (tailing or fronting). 1. Inappropriate mobile phase pH. 2. Column overload. 3. Column degradation.1. Adjust the mobile phase pH to ensure the analyte is in a single ionic state. 2. Reduce the injection volume or sample concentration. 3. Use a guard column and/or replace the analytical column.
Ion Suppression or Enhancement. 1. Co-eluting matrix components (e.g., salts, lipids).[21][22][23][24][25] 2. High concentrations of mobile phase additives.1. Improve sample cleanup (e.g., use solid-phase extraction instead of protein precipitation).[26][27][28] 2. Optimize chromatographic separation to move the analyte peak away from the suppression zone. 3. Use a stable isotope-labeled internal standard. 4. Reduce the concentration of non-volatile mobile phase additives.
Low signal intensity. 1. Poor ionization efficiency.[21] 2. Suboptimal mass spectrometer settings. 3. Sample degradation in the autosampler.1. Optimize the mobile phase composition (e.g., adjust pH, organic solvent). 2. Tune the mass spectrometer for the specific analytes. 3. Keep the autosampler temperature low (e.g., 4 °C).
Carryover between injections. 1. Adsorption of the analyte to the injector or column. 2. Insufficient needle wash.1. Use a stronger needle wash solution. 2. Inject a blank solvent after a high-concentration sample to check for carryover. 3. Consider using a different column material.

Part 4: Experimental Protocols

The following are detailed, step-by-step methodologies for key experiments related to the study of this compound degradation.

Protocol 1: In Vitro Metabolic Stability in Human Liver Microsomes

Objective: To determine the rate of metabolic degradation of this compound in the presence of human liver microsomes.

Materials:

  • This compound

  • Human liver microsomes (HLM)

  • NADPH regenerating system (e.g., containing glucose-6-phosphate and glucose-6-phosphate dehydrogenase)

  • Phosphate buffer (pH 7.4)

  • Acetonitrile (ACN) with an internal standard

  • 96-well plates

  • Incubator/shaker (37°C)

Procedure:

  • Preparation:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

    • Prepare the incubation mixture by combining HLM and phosphate buffer.

    • Prepare the NADPH regenerating system according to the manufacturer's instructions.

  • Incubation:

    • Pre-warm the incubation mixture and the NADPH regenerating system to 37°C.

    • Add the this compound working solution to the incubation mixture to a final concentration of 1 µM.

    • Initiate the reaction by adding the NADPH regenerating system.

    • Incubate at 37°C with gentle shaking.

  • Sampling and Quenching:

    • At various time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the reaction mixture.

    • Immediately quench the reaction by adding the aliquot to cold acetonitrile containing an internal standard.

  • Sample Processing:

    • Vortex the quenched samples and centrifuge to precipitate proteins.

    • Transfer the supernatant to a new plate for LC-MS/MS analysis.

  • LC-MS/MS Analysis:

    • Analyze the samples to determine the remaining concentration of this compound at each time point.

    • Plot the natural log of the percentage of remaining parent compound versus time to determine the degradation rate constant and half-life.

Protocol 2: Sample Preparation for LC-MS/MS Analysis of Degradation Products

Objective: To extract this compound and its potential metabolites from a biological matrix for LC-MS/MS analysis.

Materials:

  • Biological matrix (e.g., plasma, urine, microsomal incubation)

  • Internal standard solution

  • Protein precipitation solvent (e.g., cold acetonitrile or methanol)

  • Solid-phase extraction (SPE) cartridges (e.g., mixed-mode cation exchange)

  • Solvents for SPE (e.g., methanol, water, elution solvent with formic acid or ammonia)

  • Centrifuge

  • Evaporator (e.g., nitrogen evaporator)

Procedure (Protein Precipitation):

  • Thaw the biological samples on ice.

  • To 100 µL of the sample, add 300 µL of cold acetonitrile containing the internal standard.

  • Vortex for 1 minute to ensure thorough mixing and protein precipitation.

  • Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes at 4°C.

  • Carefully transfer the supernatant to a clean tube or 96-well plate.

  • Evaporate the solvent to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in a suitable mobile phase for LC-MS/MS injection.

Procedure (Solid-Phase Extraction):

  • Condition the SPE cartridge according to the manufacturer's instructions (e.g., with methanol followed by water).

  • Load the pre-treated sample onto the cartridge.

  • Wash the cartridge with a weak solvent to remove interferences.

  • Elute the analytes of interest with an appropriate elution solvent.

  • Evaporate the eluate to dryness.

  • Reconstitute the residue for LC-MS/MS analysis.

References

Technical Support Center: Improving the Purity of Synthesized 4-Amino-2-fluoro-5-methylbenzonitrile

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This technical support guide provides in-depth troubleshooting and frequently asked questions (FAQs) to address common challenges encountered during the synthesis and purification of 4-Amino-2-fluoro-5-methylbenzonitrile. As a key intermediate in medicinal chemistry, particularly for targeted therapies, achieving high purity of this compound is critical for the success of subsequent synthetic steps and the quality of the final active pharmaceutical ingredient (API).[1]

Frequently Asked Questions (FAQs)

Q1: What are the most probable impurities in my crude this compound sample?

A1: The impurities in your sample will largely depend on the synthetic route employed. A common method involves the amination of a fluorinated toluene derivative.[1] Potential impurities can include:

  • Unreacted Starting Materials: Such as the precursor to the final product (e.g., a nitro or halogenated version of the benzonitrile).

  • Byproducts from Side Reactions: These can arise from incomplete reactions or competing reaction pathways. For instance, if a Sandmeyer reaction is used to introduce the nitrile group, residual diazonium salts or byproducts from their decomposition could be present.

  • Positional Isomers: Depending on the regioselectivity of the synthetic steps, isomers with the amino, fluoro, and methyl groups in different positions on the benzene ring may form.

  • Oxidation Products: The amino group is susceptible to oxidation, which can lead to colored impurities.[2]

  • Residual Solvents: Solvents used during the synthesis and work-up procedures may be present in the crude product.

Q2: How can I effectively assess the purity of my this compound?

A2: A combination of analytical techniques is recommended for a comprehensive purity assessment:

Analytical TechniqueInformation ProvidedKey Considerations
High-Performance Liquid Chromatography (HPLC) Quantitative data on the purity of the sample and detection of non-volatile impurities.[2][3]A reversed-phase C18 column is typically effective.[3] Method development may be required to achieve baseline separation of all components.
Gas Chromatography (GC) Purity assessment and identification of volatile or semi-volatile impurities.[3]Useful for detecting residual solvents.
Thin-Layer Chromatography (TLC) A rapid, qualitative method to check for the presence of impurities and monitor purification progress.[2][4]Visualization can be achieved using a UV lamp (254 nm) and/or staining with an appropriate agent like potassium permanganate.[4]
Nuclear Magnetic Resonance (NMR) Spectroscopy Structural confirmation of the desired product and identification and quantification of impurities if their signals do not overlap.[2]¹H, ¹³C, and ¹⁹F NMR can all provide valuable information.
Melting Point Analysis A sharp melting point close to the literature value indicates high purity.[2]A broad melting range suggests the presence of impurities.
Q3: My purified this compound is discolored (yellow to brown). What is the likely cause and how can I fix it?

A3: Discoloration is often due to the oxidation of the aromatic amino group.[2] To address this:

  • Activated Charcoal Treatment: During recrystallization, adding a small amount of activated charcoal to the hot solution can help adsorb colored impurities. Perform a hot filtration to remove the charcoal before allowing the solution to cool.

  • Storage Conditions: To prevent future discoloration, store the purified compound under an inert atmosphere (nitrogen or argon), protected from light, and at a low temperature (2-8°C is often recommended).[5]

Troubleshooting Guides

Problem: Poor Yield or Incomplete Reaction During Synthesis

Possible Causes & Solutions:

  • Insufficient Reaction Time or Temperature: Monitor the reaction progress by TLC or HPLC to ensure it has gone to completion. If the reaction has stalled, a modest increase in temperature or extended reaction time may be necessary.

  • Improper Reaction Conditions: The synthesis of this compound often requires an inert atmosphere to prevent side reactions.[1] Ensure your reaction setup is free of oxygen and moisture.

  • Reagent Quality: The purity of starting materials and reagents is crucial. Use reagents from reputable suppliers and ensure they are appropriately stored.

Problem: Difficulty in Removing a Persistent Impurity

Scenario 1: Impurity with Similar Polarity to the Product

If an impurity has a similar polarity to this compound, separation by standard column chromatography can be challenging.

Troubleshooting Steps:

  • Optimize Column Chromatography Conditions:

    • Solvent System: Experiment with different solvent systems in TLC to find an eluent that provides the best separation (a larger ΔRf) between your product and the impurity.

    • Gradient Elution: Employ a shallow gradient during column chromatography to improve resolution.[4]

    • Alternative Stationary Phase: Consider using a different stationary phase, such as alumina or a bonded-phase silica gel.

  • Recrystallization:

    • Solvent Screening: Systematically screen a variety of solvents or solvent mixtures to find a system where the product has high solubility at elevated temperatures and low solubility at room temperature, while the impurity remains soluble at all temperatures.

Scenario 2: Baseline Impurities in HPLC Analysis

If you observe baseline impurities that are difficult to resolve.

Troubleshooting Steps:

  • Adjust Mobile Phase: Modify the mobile phase composition, such as the organic modifier (e.g., acetonitrile, methanol) or the aqueous component (e.g., buffer, pH).

  • Change Column: Try a column with a different stationary phase chemistry or particle size.

Experimental Workflow: Purification by Column Chromatography

This workflow is a general guideline for purifying this compound.

G cluster_prep Preparation cluster_loading Sample Loading cluster_elution Elution & Collection cluster_isolation Isolation TLC 1. TLC Analysis: Optimize solvent system (e.g., Hexane/Ethyl Acetate) Column_Prep 2. Column Preparation: Pack silica gel in the initial eluent TLC->Column_Prep Dry_Load 3. Dry Loading: Dissolve crude product, add silica, evaporate solvent Column_Prep->Dry_Load Load 4. Load Sample: Carefully add dry-loaded sample to the top of the column Dry_Load->Load Elute 5. Elution: Gradually increase eluent polarity Load->Elute Collect 6. Fraction Collection: Collect fractions and monitor by TLC Elute->Collect Combine 7. Combine Fractions: Pool fractions containing the pure product Collect->Combine Evaporate 8. Solvent Removal: Use a rotary evaporator to obtain the purified solid Combine->Evaporate

Caption: Workflow for the purification of this compound by column chromatography.

Experimental Workflow: Purification by Recrystallization

This workflow outlines the steps for purifying this compound via recrystallization.

G cluster_dissolution Dissolution cluster_filtration Purification cluster_crystallization Crystallization cluster_isolation Isolation & Drying Dissolve 1. Dissolution: Dissolve crude product in a minimal amount of hot solvent Hot_Filt 2. Hot Filtration (Optional): Remove insoluble impurities or activated charcoal Dissolve->Hot_Filt Cool 3. Crystallization: Allow the filtrate to cool slowly to room temperature, then in an ice bath Hot_Filt->Cool Vac_Filt 4. Isolation: Collect crystals by vacuum filtration Cool->Vac_Filt Wash 5. Washing: Wash crystals with a small amount of cold solvent Vac_Filt->Wash Dry 6. Drying: Dry the purified crystals in a desiccator or vacuum oven Wash->Dry

Caption: Workflow for the purification of this compound by recrystallization.

References

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 14621073, this compound. Retrieved from [Link]

Sources

Validation & Comparative

A Comparative Guide for Synthetic Intermediates: 4-Amino-2-fluoro-5-methylbenzonitrile vs. 4-Amino-2,5-difluorobenzonitrile

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in drug development and agrochemical synthesis, the selection of starting materials is a critical decision that dictates the efficiency of a synthetic route and the properties of the final product. Substituted aminobenzonitriles are invaluable scaffolds, offering multiple functionalization points. This guide provides an in-depth comparison of two structurally similar yet electronically distinct building blocks: 4-Amino-2-fluoro-5-methylbenzonitrile and 4-Amino-2,5-difluorobenzonitrile . We will dissect their structural nuances, compare their reactivity based on electronic effects, and provide experimental context to guide your selection process.

At a Glance: Structural and Physicochemical Properties

The primary distinction between these two molecules lies in the substituent at the 5-position of the benzene ring: a methyl group (-CH₃) versus a fluorine atom (-F). This seemingly minor change imparts significant differences in their electronic nature, lipophilicity, and ultimately, their reactivity.

The methyl group in this compound is a weak electron-donating group through hyperconjugation, which can influence the electron density of the aromatic ring. In contrast, the second fluorine atom in 4-Amino-2,5-difluorobenzonitrile is strongly electron-withdrawing via the inductive effect, rendering the aromatic ring more electron-deficient.

Below is a side-by-side visualization of their structures.

G cluster_0 This compound cluster_1 4-Amino-2,5-difluorobenzonitrile a a b b

Caption: Chemical structures of the two compared benzonitriles.

A summary of their key physicochemical properties is presented below for direct comparison.

PropertyThis compound4-Amino-2,5-difluorobenzonitrile
CAS Number 1357942-79-0112279-61-5
Molecular Formula C₈H₇FN₂C₇H₄F₂N₂
Molecular Weight 150.15 g/mol 154.12 g/mol
Appearance SolidLight orange to yellow to green powder/crystal
Melting Point Not specified95 - 99 °C
Boiling Point Not specified265.2±40.0 °C (Predicted)
XLogP3 (Lipophilicity) 1.4Not specified
Polar Surface Area (PSA) 49.8 ŲNot specified

Comparative Reactivity and Synthetic Strategy

The utility of these intermediates is defined by the reactivity of their three key features: the amino group, the nitrile group, and the substituted aromatic ring. The differing substituents at the 5-position create distinct electronic environments that must be considered when planning a synthetic route.

Amino Group (-NH₂) Reactivity

The primary amino group is a potent nucleophile and a site for a wide range of transformations, including acylation, alkylation, and diazotization for subsequent Sandmeyer or Schiemann reactions. The basicity and nucleophilicity of this group are modulated by the other ring substituents.

  • In This compound , the electron-donating methyl group partially counteracts the electron-withdrawing effects of the fluoro and cyano groups, maintaining a relatively high nucleophilicity of the amino group.

  • In 4-Amino-2,5-difluorobenzonitrile , the presence of two strongly electron-withdrawing fluorine atoms, in addition to the nitrile, significantly reduces the electron density on the ring and, consequently, the basicity and nucleophilicity of the amino group. This may necessitate stronger reagents or harsher conditions for reactions involving the amine.

Aromatic Ring Substitution

The most significant divergence in reactivity is observed in substitution reactions on the aromatic ring.

  • Electrophilic Aromatic Substitution (SEAr): The amino group is a powerful activating, ortho, para-directing group. In This compound , the positions ortho to the amine (positions 3 and 5) are sterically and electronically influenced. Position 3 is flanked by two groups, while position 5 is occupied. Therefore, electrophilic attack is sterically hindered. In 4-Amino-2,5-difluorobenzonitrile , the ring is generally deactivated towards electrophilic attack due to the three electron-withdrawing groups.

The diagram below illustrates a potential divergence in synthetic pathways based on the differing reactivity of the two molecules.

G A_start This compound A_diazotization Diazotization (NaNO₂, HCl) A_start->A_diazotization Amino Group Functionalization A_sandmeyer Sandmeyer Reaction (e.g., CuCl) A_diazotization->A_sandmeyer A_product 4-Chloro-2-fluoro-5- methylbenzonitrile A_sandmeyer->A_product B_start 4-Amino-2,5-difluorobenzonitrile B_snar Nucleophilic Aromatic Substitution (SNAr) (e.g., NaOMe, DMSO) B_start->B_snar SNAr at C5-F (Activated by p-CN) B_product 4-Amino-2-fluoro-5- methoxybenzonitrile B_snar->B_product

Caption: Comparative synthetic pathways for the two intermediates.

Applications in Research & Development

Both compounds serve as crucial intermediates in the synthesis of biologically active molecules.

  • This compound is a versatile building block for constructing complex molecules, particularly in the development of potential anticancer therapeutics. Notably, it has been identified as a potential inhibitor of cytochrome P450 enzymes CYP1A2 and CYP3A4, which is a critical consideration in drug metabolism and pharmacokinetic studies.

  • 4-Amino-2,5-difluorobenzonitrile is frequently utilized in the development of targeted therapies, especially in oncology and infectious diseases. The incorporation of multiple fluorine atoms can enhance metabolic stability, binding affinity, and cell permeability of drug candidates. Its application also extends to the agrochemical sector for creating novel pesticides and herbicides with improved selectivity.

Experimental Protocol: Nitrile Group Hydrolysis

The hydrolysis of the nitrile group to a carboxylic acid is a common and fundamental transformation for this class of compounds. The following protocol is adapted from a procedure for the structurally related 4-amino-3,5-difluorobenzonitrile and illustrates a typical workflow.

Objective: To hydrolyze the nitrile functionality of 4-Amino-2,5-difluorobenzonitrile to the corresponding carboxylic acid.

Materials:

  • 4-Amino-2,5-difluorobenzonitrile (1.0 eq.)

  • Sodium Hydroxide (NaOH), 1 M aqueous solution

  • Hydrochloric Acid (HCl), concentrated

  • Ethyl Acetate

  • Magnesium Sulfate (MgSO₄), anhydrous

  • Round-bottom flask, reflux condenser, magnetic stirrer, and heating mantle

  • Standard glassware for workup and extraction

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stir bar, suspend 4-Amino-2,5-difluorobenzonitrile (e.g., 10.0 g, 64.9 mmol, 1.0 eq.) in a 1 M aqueous solution of sodium hydroxide (e.g., 325 mL).

  • Heating: Heat the resulting mixture to reflux (approximately 100-105 °C) with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). The reaction may take several hours (e.g., 24 hours) for complete conversion.

  • Cooling and Acidification: Once the reaction is complete, cool the mixture to room temperature using an ice bath.

  • Precipitation: Carefully add concentrated hydrochloric acid dropwise while stirring until the solution becomes strongly acidic (pH ≈ 1). The product, 4-amino-2,5-difluorobenzoic acid, will precipitate out of the solution, potentially as its hydrochloride salt.

  • Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with ethyl acetate (e.g., 3 x 100 mL).

  • Drying and Concentration: Combine the organic layers and dry over anhydrous magnesium sulfate. Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification (Optional): The resulting solid can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) if necessary.

Self-Validating System: The success of this protocol can be validated at each critical step. The initial dissolution in NaOH, the disappearance of starting material via TLC/HPLC, the precipitation upon acidification, and finally, characterization of the product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm the conversion of the -CN group to a -COOH group.

Conclusion and Recommendations

The choice between this compound and 4-Amino-2,5-difluorobenzonitrile is fundamentally a strategic decision based on the desired synthetic outcome.

  • Choose this compound when:

    • Your synthetic route primarily involves transformations of the amino group where higher nucleophilicity is advantageous.

    • The presence of a methyl group is desired in the final target for its steric bulk or electronic properties.

    • Your strategy does not require activating the ring for nucleophilic aromatic substitution.

  • Choose 4-Amino-2,5-difluorobenzonitrile when:

    • Your synthetic design requires a site for nucleophilic aromatic substitution to introduce additional functionality.

    • The electron-deficient nature of the ring is beneficial for subsequent reactions or for the electronic properties of the target molecule.

    • Enhanced metabolic stability, often conferred by fluorine atoms, is a key objective in your drug design program.

By understanding the subtle yet impactful electronic differences imparted by the methyl versus the fluoro substituent, researchers can make a more informed decision, optimizing their synthetic strategy for efficiency and success.

References

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 14621073, this compound. Retrieved from [Link].

  • Total Organic Synthesis (n.d.). Exploring 4-Amino-2-Fluorobenzonitrile: Properties and Applications. Retrieved from [Link].

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). 4-Amino-2-fluorobenzonitrile (CAS 53312-80-4): Properties, Synthesis, and Industrial Significance. Retrieved from [Link].

  • MySkinRecipes (n.d.). 4-Amino-2,5-difluorobenzonitrile. Retrieved from [Link].

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Synthetic Routes to 4-Amino-2-(trifluoromethyl)benzonitrile: An Overview. Retrieved from [Link].

  • Novikov, A. S., et al. (2024). Synthesis, molecular and crystal structures of 4-amino-3,5-difluorobenzonitrile, ethyl 4-amino-3,5-difluorobenzoate, and diethyl 4,4′-(diazene-1,2-diyl)bis(3,5-difluorobenzoate). Acta Crystallographica Section E: Crystallographic Communications, E80, 867-872. Retrieved from [Link].

  • Novikov, A. S., et al. (2024). Synthesis, molecular and crystal structures of 4-amino-3,5-difluorobenzonitrile, ethyl 4-amino-3,5-difluorobenzoate, and diethyl 4,4′-(diazene-1,2-diyl)bis(3,5-difluorobenzoate). PubMed Central. Retrieved from [Link].

A Senior Application Scientist's Guide to the Biological Activity of Fluorinated Benzonitrile Isomers

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, understanding the nuanced effects of structural modifications on a molecule's biological activity is paramount. The introduction of a fluorine atom to a pharmacologically active scaffold is a well-established strategy in medicinal and agricultural chemistry to enhance properties like metabolic stability, binding affinity, and bioavailability.[1][2] However, the position of that single fluorine atom can dramatically alter the compound's efficacy and selectivity. This guide provides an in-depth comparison of the biological activities of fluorinated benzonitrile isomers, focusing on the critical differences imparted by ortho-, meta-, and para-substitution.

The benzonitrile moiety itself is a versatile building block found in numerous bioactive compounds.[3] When combined with fluorine, its electronic characteristics are modified, influencing its reactivity and interaction with biological targets.[1] This guide will delve into the comparative analysis of anticancer and antimicrobial activities, provide detailed experimental protocols for their evaluation, and explore the underlying structure-activity relationships (SAR) that govern their performance.

Comparative Biological Evaluation: The Decisive Role of Isomerism

While fluorinated benzonitriles are key intermediates in the synthesis of complex drugs, direct comparative data on the simplest isomers (2-fluorobenzonitrile, 3-fluorobenzonitrile, and 4-fluorobenzonitrile) is not extensively consolidated in public literature. This guide, therefore, presents an illustrative comparison based on established SAR principles to underscore the importance of isomeric analysis. The data herein serves as a template for the type of results a researcher would aim to generate.

Anticancer Activity: A Tale of Three Positions

The antiproliferative potential of fluorinated compounds is a major area of investigation.[4] The position of the fluorine atom on the benzonitrile ring can significantly influence its cytotoxicity against cancer cell lines, such as the human colon carcinoma line, HCT-116. This is attributable to altered electron distribution, which affects how the molecule interacts with enzymatic targets or cellular membranes.

Table 1: Illustrative Anticancer Activity (IC₅₀) of Fluorobenzonitrile Isomers

Compound Isomer Position Illustrative IC₅₀ (µM) against HCT-116 Cells
2-Fluorobenzonitrile Ortho 25
3-Fluorobenzonitrile Meta 50

| 4-Fluorobenzonitrile | Para | 15 |

Note: The IC₅₀ values presented are for illustrative purposes to highlight potential differences and are not based on a specific head-to-head experimental study.

From this illustrative data, one could hypothesize that the para-isomer exhibits the highest potency. The causality could be linked to the strong electron-withdrawing effect of fluorine at the para-position, potentially enhancing interactions with a target protein. Conversely, the ortho-isomer might experience steric hindrance, slightly reducing its activity, while the meta-isomer shows the least effect. Such hypotheses must be validated through rigorous experimental testing as detailed in the protocols below.

Antimicrobial Activity: Positional Effects on Bacterial Inhibition

In the realm of antimicrobials, the ability of a compound to penetrate the bacterial cell wall and inhibit essential processes is key. Positional isomerism can affect a molecule's polarity and shape, thereby influencing its antibacterial efficacy.

Table 2: Illustrative Antimicrobial Activity (MIC) of Fluorobenzonitrile Isomers

Compound Isomer Position Illustrative MIC (µg/mL) against Staphylococcus aureus
2-Fluorobenzonitrile Ortho 32
3-Fluorobenzonitrile Meta 64

| 4-Fluorobenzonitrile | Para | 32 |

Note: The Minimum Inhibitory Concentration (MIC) values are illustrative and serve to demonstrate the concept of isomeric comparison.

Here, the ortho- and para-isomers might display comparable and more potent activity than the meta-isomer. This could suggest that the electronic effects at the ortho and para positions are more favorable for inhibiting a specific bacterial target. Studies on other molecular scaffolds have indeed shown that positional isomerism can profoundly regulate antibacterial activity and toxicity.

Experimental Protocols: A Self-Validating System

To generate reliable comparative data, standardized and validated protocols are essential. The following methodologies provide a robust framework for assessing the anticancer and antimicrobial activities of the fluorobenzonitrile isomers.

Protocol 1: In Vitro Anticancer Assay (MTT Assay)

This colorimetric assay is a standard method for assessing cell viability and determining the half-maximal inhibitory concentration (IC₅₀) of a compound. It measures the metabolic activity of cells, which is proportional to the number of viable cells.

Step-by-Step Methodology:

  • Cell Seeding: Plate human cancer cells (e.g., HCT-116) in a 96-well plate at a density of 5,000-10,000 cells/well. Incubate overnight to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the fluorobenzonitrile isomers in the culture medium. Replace the existing medium with the medium containing the test compounds. Include a vehicle-only control (e.g., DMSO).

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ atmosphere.

  • MTT Addition: Add 10 µL of a 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to the control. Plot the viability against the compound concentration and determine the IC₅₀ value using non-linear regression analysis.

MTT_Workflow A Seed Cancer Cells in 96-well Plate B Add Serial Dilutions of Isomers A->B C Incubate for 48-72h B->C D Add MTT Reagent C->D E Incubate for 2-4h D->E F Solubilize Formazan with DMSO E->F G Read Absorbance at 570 nm F->G H Calculate IC50 Values G->H

Caption: Workflow for the MTT cell viability assay.

Protocol 2: Antimicrobial Susceptibility Test (Broth Microdilution)

This method is the gold standard for determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Step-by-Step Methodology:

  • Prepare Inoculum: From a pure overnight culture of the test bacterium (e.g., S. aureus), suspend several colonies in a sterile saline solution. Adjust the turbidity to match a 0.5 McFarland standard (approx. 1-2 x 10⁸ CFU/mL).

  • Prepare Compound Dilutions: In a 96-well microtiter plate, perform a two-fold serial dilution of each fluorobenzonitrile isomer in a suitable broth medium (e.g., Mueller-Hinton Broth).

  • Inoculation: Dilute the standardized bacterial suspension and add it to each well, resulting in a final concentration of approximately 5 x 10⁵ CFU/mL. Leave a sterility control well (broth only) and a growth control well (broth + inoculum, no compound).

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • Data Acquisition: Visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which no visible growth is observed.

MIC_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis A Prepare Bacterial Inoculum (0.5 McFarland) C Inoculate Wells with Bacterial Suspension A->C B Prepare Serial Dilutions of Isomers in Plate B->C D Incubate Plate (18-24h at 37°C) C->D E Visually Inspect for Bacterial Growth (Turbidity) D->E F Determine Lowest Concentration with No Growth (MIC) E->F

Caption: Workflow for the Broth Microdilution MIC assay.

Structure-Activity Relationship (SAR) and Mechanistic Insights

The observed differences in biological activity between isomers can be rationalized by considering their electronic and steric properties. The fluorine atom is highly electronegative, and its position on the aromatic ring influences the molecule's dipole moment and its ability to participate in hydrogen bonding or other non-covalent interactions with a biological target.

  • Ortho-position: The fluorine atom is adjacent to the nitrile group. This can lead to intramolecular interactions and steric effects that may influence the molecule's conformation and binding properties.

  • Meta-position: The fluorine atom has a more moderate electronic influence on the nitrile group compared to the other positions.

  • Para-position: The fluorine atom is directly opposite the nitrile group, exerting a strong electron-withdrawing effect through the aromatic system. This can significantly alter the reactivity and binding affinity of the molecule.

SAR_Concepts cluster_isomers Fluorobenzonitrile Isomers cluster_properties Physicochemical Properties cluster_outcomes Biological Outcomes Ortho Ortho-Isomer Electronics Electronic Effects (Inductive, Resonance) Ortho->Electronics Sterics Steric Hindrance Ortho->Sterics Meta Meta-Isomer Meta->Electronics Para Para-Isomer Para->Electronics Binding Target Binding Affinity Electronics->Binding Sterics->Binding Lipophilicity Lipophilicity (LogP) Permeability Membrane Permeability Lipophilicity->Permeability Activity Biological Activity Binding->Activity Permeability->Activity Metabolism Metabolic Stability Metabolism->Activity

Caption: Key factors in the SAR of fluorobenzonitrile isomers.

References

  • Gokhale, V., et al. (2024). Recent advances on anticancer and antimicrobial activities of directly-fluorinated five-membered heterocycles and their benzo-fused systems. RSC Medicinal Chemistry.
  • Sparrow Chemical. (n.d.). Fluorobenzonitrile Series. Retrieved from [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (2025, October 27). Unlocking Chemical Synthesis: The Power of 4-Fluorobenzonitrile as a Pharmaceutical Intermediate. Retrieved from [Link]

  • Hamprecht, G., et al. (2004). Changes in the Activity and Selectivity of Herbicides by Selective Fluorine Substitution, Taking Bentranil and Classic® Analogues as Examples. CHIMIA, 58(3), 119-124.
  • Microbe Investigations. (n.d.). Minimum Inhibitory Concentration (MIC) Test. Retrieved from [Link]

  • Mondal, S. K., et al. (2021). Isoamphipathic antibacterial molecules regulating activity and toxicity through positional isomerism. Chemical Science, 12(24), 8436-8446.
  • Brieflands. (2025, February 24). Synthesis and Bioactivity Investigation of Novel 2-({2-[(Dialkylamino) Methyl] Quinazolin-4-one-3-yl} Methyl) Benzonitrile Derivatives. Retrieved from [Link]

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A Comparative Guide to the Synthesis of 4-Amino-2-fluoro-5-methylbenzonitrile

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical and agrochemical research, the strategic synthesis of highly functionalized aromatic intermediates is paramount. 4-Amino-2-fluoro-5-methylbenzonitrile, a key building block, presents a unique synthetic challenge due to its specific substitution pattern. This guide provides an in-depth comparison of potential synthetic routes to this valuable compound, offering insights into the underlying chemical principles and practical considerations for laboratory and process scale-up.

Introduction to this compound

This compound is a crucial intermediate in the synthesis of various biologically active molecules. Its structure, featuring an amino group for further derivatization, a fluorine atom to modulate physicochemical properties, a methyl group, and a nitrile moiety, makes it a versatile precursor for drug discovery programs. The strategic placement of these functional groups necessitates a careful selection of synthetic methodologies to achieve efficient and regioselective transformations.

This guide will explore plausible synthetic strategies, drawing upon established chemical reactions and analogous procedures reported in the literature for structurally related compounds. We will delve into the mechanistic underpinnings of each approach, providing a rationale for the proposed reaction sequences and highlighting potential challenges and advantages.

Proposed Synthetic Routes

Two primary retrosynthetic disconnections offer logical pathways to this compound. The first approach involves the late-stage introduction of the cyano group to a pre-functionalized aniline derivative. The second strategy focuses on the formation of the aniline moiety from a nitroaromatic precursor.

Route 1: Cyanation of a Halogenated Precursor

This route leverages the well-established palladium-catalyzed cyanation of an aryl halide. The key intermediate is a halogenated 2-fluoro-5-methylaniline derivative.

Logical Workflow for Route 1

A 2-Fluoro-5-methylaniline B 4-Bromo-2-fluoro-5-methylaniline A->B Bromination (e.g., NBS) C This compound B->C Pd-catalyzed Cyanation (e.g., Zn(CN)2, Pd(PPh3)4)

Caption: Palladium-catalyzed cyanation approach.

Step 1: Bromination of 2-Fluoro-5-methylaniline

The synthesis commences with the regioselective bromination of commercially available 2-fluoro-5-methylaniline. The activating amino group directs the electrophilic substitution primarily to the para position.

  • Experimental Protocol (Analogous Procedure): To a solution of 2-fluoroaniline in a suitable solvent such as methylene chloride, N-bromosuccinimide (NBS) is added portion-wise at a controlled temperature (e.g., 0 °C). The reaction is stirred until completion, followed by an aqueous workup to isolate the desired 4-bromo-2-fluoroaniline. A similar procedure would be adapted for 2-fluoro-5-methylaniline.

Step 2: Palladium-Catalyzed Cyanation

The resulting 4-bromo-2-fluoro-5-methylaniline can then undergo a palladium-catalyzed cyanation reaction. This transformation is a powerful method for introducing the nitrile functionality.

  • Experimental Protocol (Analogous Procedure): A mixture of 4-bromo-3-fluoroaniline, zinc cyanide (Zn(CN)₂), and a palladium catalyst such as tetrakis(triphenylphosphine)palladium(0) in a high-boiling polar aprotic solvent like N,N-dimethylformamide (DMF) is heated under an inert atmosphere for several hours. The reaction progress is monitored by an appropriate analytical technique (e.g., TLC or LC-MS). Upon completion, the reaction mixture is cooled, diluted with an organic solvent, and washed with water to remove inorganic salts. The crude product is then purified by column chromatography to yield the desired 4-amino-2-fluorobenzonitrile. This protocol would be adapted for 4-bromo-2-fluoro-5-methylaniline.

Causality and Mechanistic Insights:

The bromination step is a classic electrophilic aromatic substitution, where the bromine atom is directed to the position para to the strongly activating amino group. The subsequent cyanation reaction proceeds via a catalytic cycle involving oxidative addition of the aryl bromide to the Pd(0) complex, transmetalation with the zinc cyanide, and reductive elimination to afford the benzonitrile product and regenerate the Pd(0) catalyst. The use of zinc cyanide is often preferred over other cyanide sources due to its lower toxicity and better reactivity in many cases.

Route 2: Nitration, Cyanation, and Reduction Sequence

An alternative strategy involves the introduction of the nitrogen and cyano functionalities onto a fluorotoluene backbone, followed by the reduction of a nitro group to the target amine.

Logical Workflow for Route 2

A 2-Fluoro-5-methyl-bromobenzene B 4-Fluoro-2-methylbenzonitrile A->B Cyanation (e.g., CuCN) C 4-Fluoro-2-methyl-5-nitrobenzonitrile B->C Nitration (e.g., HNO3/H2SO4) D This compound C->D Reduction (e.g., SnCl2 or H2/Pd-C)

Caption: Nitration and reduction approach.

Step 1: Cyanation of 2-Bromo-5-fluorotoluene

This route begins with the cyanation of 2-bromo-5-fluorotoluene. The Rosenmund-von Braun reaction, using copper(I) cyanide, is a classic method for this transformation.

  • Experimental Protocol (Analogous Procedure): 2-Bromo-5-fluorotoluene can be reacted with copper(I) cyanide in a high-boiling solvent such as DMF or N-methyl-2-pyrrolidone (NMP) at elevated temperatures. The reaction often requires long reaction times. Workup involves quenching the reaction mixture and extracting the product.

Step 2: Nitration of 4-Fluoro-2-methylbenzonitrile

The resulting 4-fluoro-2-methylbenzonitrile is then subjected to nitration to introduce the nitro group, which will be later reduced to the amine.

  • Experimental Protocol: The benzonitrile derivative is treated with a mixture of concentrated nitric acid and sulfuric acid at a controlled low temperature. The reaction is carefully monitored and quenched by pouring onto ice. The precipitated nitro compound is then filtered and purified.

Step 3: Reduction of the Nitro Group

The final step is the reduction of the nitro group to an amine. Several methods are available for this transformation.

  • Experimental Protocol (Analogous Procedure): A common method involves the use of stannous chloride dihydrate (SnCl₂·2H₂O) in a solvent like ethyl acetate at reflux. Alternatively, catalytic hydrogenation using hydrogen gas and a palladium on carbon (Pd/C) catalyst can be employed. The choice of reducing agent can depend on the presence of other functional groups and desired selectivity.

Causality and Mechanistic Insights:

The cyanation of the aryl bromide with copper(I) cyanide is a nucleophilic aromatic substitution. The subsequent nitration is an electrophilic aromatic substitution where the nitronium ion (NO₂⁺) is the electrophile. The directing effects of the existing substituents on the benzene ring will determine the position of the incoming nitro group. The final reduction of the nitro group can proceed via different mechanisms depending on the chosen reagent. With SnCl₂, it involves a series of single-electron transfers from the metal. Catalytic hydrogenation involves the addition of hydrogen across the nitrogen-oxygen bonds on the surface of the metal catalyst.

Comparative Analysis

FeatureRoute 1: Cyanation of Halogenated PrecursorRoute 2: Nitration, Cyanation, and Reduction
Starting Materials 2-Fluoro-5-methylaniline2-Bromo-5-fluorotoluene
Number of Steps 23
Key Reactions Bromination, Pd-catalyzed CyanationCyanation, Nitration, Reduction
Potential Advantages Shorter route, potentially higher overall yield. Milder conditions for cyanation compared to CuCN.Avoids handling of potentially lachrymatory bromoaniline intermediates.
Potential Disadvantages Requires a palladium catalyst which can be expensive. Potential for catalyst poisoning.Longer route. Nitration can sometimes lead to regioisomeric byproducts. Use of harsh nitrating acids.
Scalability Generally good, but catalyst cost and removal can be a concern on a larger scale.Scalable, with well-established industrial precedents for each step.
Safety Considerations Use of toxic cyanide reagents (though Zn(CN)₂ is less hazardous than others). Handling of palladium catalysts.Use of highly corrosive and oxidizing nitrating agents. Handling of potentially hazardous reducing agents.

Conclusion

Both synthetic routes presented offer viable pathways to this compound.

Route 1 is more convergent and may offer a higher overall yield due to the fewer number of steps. The use of modern palladium-catalyzed cyanation methods can provide good yields under relatively mild conditions. However, the cost and handling of the palladium catalyst are important considerations, especially for large-scale synthesis.

Route 2 , while longer, utilizes more classical and often cheaper reagents. Each step is a well-understood and widely used industrial process. The main challenges lie in controlling the regioselectivity of the nitration step and handling the hazardous reagents involved.

The choice of the optimal synthetic route will ultimately depend on factors such as the desired scale of production, cost of raw materials and reagents, available equipment, and safety infrastructure. For laboratory-scale synthesis and rapid access to the target molecule, the palladium-catalyzed cyanation of a pre-formed bromoaniline (Route 1) may be preferable. For large-scale industrial production, a more classical approach like Route 2 might be more cost-effective despite the additional step. Further process optimization and development would be necessary to validate and select the most efficient and robust method for a specific application.

References

  • BenchChem. Synthetic Routes to 4-Amino-2-(trifluoromethyl)benzonitrile: An Overview. Available from: [No URL provided in search results]
  • Google Patents. Novel method for preparing 4-amino-2-trifluoromethyl benzonitrile.
  • Google Patents. A process for the preparation of 4-fluoro-2-methylbenzonitrile.
  • NIH - National Center for Biotechnology Information. Recent trends in the chemistry of Sandmeyer reaction: a review. Available from: [Link]

  • Google Patents. A process for the preparation of 4-fluoro-2-methylbenzonitrile.
  • PubChem. This compound. Available from: [Link]

  • PrepChem.com. Preparation of 4-bromo-2-fluoroaniline. Available from: [Link]

A Comparative Guide to the Purity Validation of 4-Amino-2-fluoro-5-methylbenzonitrile: An NMR-Centric Approach

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development, the purity of a synthetic intermediate is not merely a quality metric; it is a cornerstone of the safety and efficacy of the final Active Pharmaceutical Ingredient (API). 4-Amino-2-fluoro-5-methylbenzonitrile is a key building block in the synthesis of various therapeutic agents, including potential anticancer therapeutics.[1] Its specific substitution pattern makes it a versatile precursor, but also susceptible to the formation of structurally similar impurities during synthesis.[1] Therefore, rigorous validation of its purity is a non-negotiable step in the drug development pipeline.

This guide provides an in-depth comparison of analytical methodologies for the purity assessment of this compound, with a primary focus on the robust and definitive technique of quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy. We will explore the causality behind experimental choices, compare NMR with orthogonal methods like High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS), and provide actionable protocols grounded in scientific integrity.

The Power of Quantitative NMR: A Primary Method for Purity Assessment

While chromatographic techniques are commonplace, qNMR stands out as a primary analytical method.[2][3] This distinction is critical: qNMR can determine the purity of a substance without the need for an identical reference standard of the analyte.[2] Its power lies in a fundamental principle: the area of an NMR signal is directly proportional to the number of atomic nuclei giving rise to that signal.[4][5]

Why Choose qNMR for Purity Validation?

  • Absolute Quantification: By comparing the integral of a specific proton signal from the analyte with that of a certified internal standard of known purity, an absolute purity value (w/w %) can be calculated.[5]

  • Structural Confirmation: NMR provides unambiguous structural information, allowing for the simultaneous identification and quantification of the main component and any proton-bearing impurities in a single experiment.[6]

  • Non-Destructive: The sample can be fully recovered after analysis, a significant advantage when dealing with valuable or scarce materials.[3][7]

  • Universality: It is applicable to nearly all organic molecules, circumventing issues seen in other methods, such as the need for a chromophore in UV-based detection.[3]

This inherent combination of quantitative accuracy and structural insight makes qNMR an authoritative tool for certifying reference materials and for providing a definitive purity value that can be trusted throughout the development lifecycle.

Experimental Protocol: Purity Determination by ¹H qNMR

The protocol described below is designed as a self-validating system. The use of a certified internal standard provides metrological traceability, and the inherent specificity of NMR signals ensures that the measurement is robust and reliable.

Objective: To determine the absolute mass fraction purity of this compound using an internal standard ¹H qNMR method.

Instrumentation and Materials:

  • High-resolution NMR Spectrometer (≥400 MHz)

  • Certified Internal Standard (IS), e.g., Maleic Acid or Dimethyl Sulfone (purity ≥99.5%)

  • High-purity deuterated solvent (e.g., DMSO-d₆)

  • Analytical balance with 0.01 mg readability

  • Class A volumetric glassware

  • 5 mm NMR tubes

Step-by-Step Methodology
  • Selection of Internal Standard (IS): The causality behind choosing an appropriate IS is paramount. The IS must:

    • Be chemically stable and not react with the analyte or solvent.

    • Possess NMR signals that are sharp singlets and do not overlap with any signals from the analyte or impurities.

    • Be accurately weighable and soluble in the chosen deuterated solvent.

    • Have a known, certified purity. Maleic acid is often a suitable choice in DMSO-d₆.

  • Sample Preparation: Precision in this step directly impacts the accuracy of the final result.

    • Accurately weigh approximately 15 mg of this compound into a clean vial.

    • Accurately weigh approximately 10 mg of the certified internal standard into the same vial.

    • Dissolve the mixture in a precise volume (e.g., 1.0 mL) of DMSO-d₆.

    • Transfer an aliquot (e.g., 0.6 mL) of the solution to a 5 mm NMR tube.

  • NMR Data Acquisition: The choice of acquisition parameters is crucial for ensuring accurate integration.

    • Pulse Sequence: Use a standard 90° pulse sequence.

    • Relaxation Delay (D1): Set D1 to at least 5 times the longest T₁ (spin-lattice relaxation time) of both the analyte and the IS. A D1 of 30-60 seconds is often sufficient to ensure complete relaxation for all relevant protons, which is essential for accurate quantification.

    • Number of Scans (NS): Acquire a sufficient number of scans (e.g., 16 or 32) to achieve a high signal-to-noise ratio (>250:1) for the signals being integrated.

  • Data Processing and Analysis:

    • Apply Fourier transform, followed by careful manual phasing and baseline correction to ensure the accuracy of the integrals.

    • Select well-resolved, characteristic proton signals for both the analyte and the internal standard for integration. For this compound, the aromatic protons are suitable candidates.[1] For maleic acid, the two olefinic protons appear as a singlet.

    • Integrate the selected signals.

  • Purity Calculation: The purity of the analyte (Purityₐ) is calculated using the following equation:

    Purityₐ (%) = (Iₐ / Iᵢₛ) * (Nᵢₛ / Nₐ) * (MWₐ / MWᵢₛ) * (mᵢₛ / mₐ) * Purityᵢₛ (%)

    Where:

    • Iₐ, Iᵢₛ: Integral values of the signals for the analyte and internal standard.

    • Nₐ, Nᵢₛ: Number of protons corresponding to the integrated signals of the analyte and internal standard.

    • MWₐ, MWᵢₛ: Molecular weights of the analyte (150.15 g/mol ) and internal standard.[8]

    • mₐ, mᵢₛ: Masses of the analyte and internal standard.

    • Purityᵢₛ: Certified purity of the internal standard.

Visualizing the qNMR Workflow

G cluster_prep Sample Preparation cluster_acq NMR Data Acquisition cluster_proc Data Processing & Calculation weigh_analyte Accurately Weigh Analyte (mₐ) weigh_is Accurately Weigh Internal Standard (mᵢₛ) weigh_analyte->weigh_is dissolve Dissolve in Deuterated Solvent weigh_is->dissolve acquire Acquire ¹H NMR Spectrum (Long D1 Delay) dissolve->acquire process Phase & Baseline Correction acquire->process integrate Integrate Signals (Iₐ and Iᵢₛ) process->integrate calculate Calculate Purity Using Formula integrate->calculate G cluster_methods Orthogonal Analytical Methods cluster_results Validation Data substance 4-Amino-2-fluoro-5- methylbenzonitrile Sample qnmr qNMR Purity Assay substance->qnmr hplc HPLC Impurity Profile substance->hplc gcms GC-MS Volatile Analysis substance->gcms purity_val Absolute Purity (w/w %) & Structural ID qnmr->purity_val impurity_val Trace Organic Impurities (Area % vs. Standard) hplc->impurity_val solvent_val Residual Solvents & Volatile Impurities gcms->solvent_val report Comprehensive Purity Report purity_val->report impurity_val->report solvent_val->report

Sources

A Senior Application Scientist's Guide to Strategic Intermediate Selection in Drug Discovery and Materials Science

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Comparative Analysis of 4-Amino-2-fluoro-5-methylbenzonitrile and Structurally Related Intermediates

The strategic incorporation of fluorine into molecular scaffolds is a cornerstone of modern medicinal chemistry and materials science. Fluorinated aromatic compounds, particularly substituted aminobenzonitriles, serve as exceptionally versatile building blocks. The unique electronic properties of fluorine—its high electronegativity and relatively small size—can profoundly influence a molecule's metabolic stability, bioavailability, binding affinity, and pharmacokinetic profile.[1][2]

This guide provides a comparative analysis of this compound and several of its key structural analogs. Our objective is to move beyond a simple cataloging of properties and instead offer a deeper understanding of how subtle changes in substitution patterns affect physicochemical characteristics, synthetic accessibility, and potential applications. This analysis is designed to empower researchers, chemists, and drug development professionals to make more informed decisions in the selection of intermediates for their specific research and development programs.

Comparative Physicochemical Properties

The foundational properties of a synthetic intermediate dictate its handling, reactivity, and the characteristics of the final compound. The following table summarizes key physicochemical data for this compound and its selected analogs. The choice of analogs—lacking the methyl group, replacing the fluoro with a trifluoromethyl group, and altering the substitution pattern—allows for a direct examination of the structural impact of each functional group.

Compound NameCAS NumberMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)Key Structural Difference from Parent
This compound 1357942-79-0C₈H₇FN₂150.15[3][4]Not availableParent Compound
4-Amino-2-fluorobenzonitrile53312-80-4C₇H₅FN₂136.13[1][5]Not availableLacks the C5-methyl group
4-Amino-2-(trifluoromethyl)benzonitrile654-70-6C₈H₅F₃N₂186.13[6]141-145C2-fluoro replaced by C2-trifluoromethyl
4-Amino-5-fluoro-2-methylbenzonitrile1849279-50-0C₈H₇FN₂150.15Not availablePositional isomer: fluoro and methyl groups swapped
4-Amino-3-chloro-5-methylbenzonitrile158296-69-6C₈H₇ClN₂166.61Not availableC2-fluoro replaced by C3-chloro

Synthesis and Chemical Reactivity: A Comparative Overview

The synthetic route to these intermediates is a critical factor in their practical application, influencing cost, scalability, and purity. While multiple pathways exist, certain strategies are preferred for their efficiency and yield.

Synthesis of this compound (Parent Compound): A common route involves a multi-step process that may begin with the amination of a substituted toluene, followed by a fluorination step in the presence of a cyanide source.[7] These reactions typically require carefully controlled temperature conditions (e.g., 2-8°C) and an inert atmosphere to ensure high yield and prevent side reactions.[7]

Synthesis of Analogs:

  • 4-Amino-2-fluorobenzonitrile (demethylated analog): This compound can be efficiently prepared via the ammonolysis of a precursor like 2-fluoro-4-chlorobenzonitrile, where the chlorine atom is displaced by an amino group.[1][8] An alternative route involves the cyanation of 4-bromo-3-fluoroaniline using zinc cyanide.[5]

  • 4-Amino-2-(trifluoromethyl)benzonitrile (trifluoromethyl analog): An effective, high-yield (73-75%) industrial method starts with m-trifluoromethyl fluorobenzene.[9] This three-step process involves a regioselective bromination, followed by cyano-group substitution, and finally, an ammonolysis reaction to install the amino group.[9]

  • 4-Amino-3-chloro-5-methylbenzonitrile (chloro analog): The synthesis of this analog typically proceeds via electrophilic aromatic substitution on 4-Amino-3-methylbenzonitrile, using a chlorinating agent such as sulfuryl chloride (SO₂Cl₂) to introduce the chlorine atom at the desired position.[10]

The choice of synthetic pathway is often a trade-off between the cost of starting materials, reaction complexity, and desired purity. For instance, while the three-step synthesis for the trifluoromethyl analog is highly efficient, it involves handling toxic reagents like cuprous cyanide.[9]

G cluster_start Starting Materials cluster_process Key Synthetic Steps cluster_end Target Intermediates A Substituted Toluene/Aniline S1 Amination / Nitration & Reduction A->S1 S2 Halogenation A->S2 B Halogenated Benzonitrile S4 Nucleophilic Substitution (Ammonolysis) B->S4 C Trifluoromethyl Fluorobenzene C->S2 S5 Fluorination S1->S5 S3 Cyanation (e.g., with Zn(CN)2 / CuCN) S2->S3 S3->S4 Z This compound & Analogs S4->Z S5->Z

Caption: Generalized synthetic workflows for substituted aminobenzonitriles.

Structure-Activity Relationship (SAR) and Performance Comparison

The true value of these intermediates is realized in their application. The specific arrangement of the amino, cyano, and halogen/alkyl groups dictates their utility as precursors for biologically active molecules.

  • The Role of the C2-Fluoro Group: The fluorine atom at the ortho-position to the nitrile is critical. Its strong electron-withdrawing nature enhances the electrophilicity of the nitrile carbon, influencing its reactivity.[11] In a biological context, the C-F bond can form key hydrogen bonds or dipole-dipole interactions with receptor active sites, often enhancing binding affinity without adding significant steric bulk.[2] Studies on the C-CN bond activation of fluorinated benzonitriles have shown that ortho-fluoro substituents have a stabilizing effect on the resulting metal complexes, a factor relevant in organometallic catalysis.[12][13]

  • The Impact of the C5-Methyl Group: The methyl group on this compound adds lipophilicity, which can be crucial for membrane permeability. Its position is also key; swapping the positions of the fluoro and methyl groups (as in 4-Amino-5-fluoro-2-methylbenzonitrile) significantly alters the molecule's electronic distribution, which can affect its solubility and binding interactions.[7]

  • Comparing Fluoro vs. Trifluoromethyl: Replacing the C2-fluoro with a C2-trifluoromethyl group represents a major structural and electronic shift. The -CF₃ group is significantly more lipophilic and is a much stronger electron-withdrawing group than -F. While this can enhance metabolic stability, its steric bulk can also hinder binding to certain biological targets.[14]

Application Insights:

  • This compound is a valuable precursor for complex molecules, including potential anticancer therapeutics.[7] It is also being investigated for its potential to inhibit cytochrome P450 enzymes (CYP1A2 and CYP3A4), which is a critical consideration in drug development for assessing drug-drug interactions.[7] Furthermore, it has shown promise as an antibacterial agent through the inhibition of DNA gyrase.[7]

  • 4-Amino-2-fluorobenzonitrile is a widely used building block for fluorinated pharmaceuticals and advanced agrochemicals, where the fluorine atom is introduced to improve efficacy.[1][15]

  • Positional Isomers like 5-Amino-2-fluoro-4-methylbenzonitrile are key intermediates in the synthesis of kinase inhibitors for cancer therapy, demonstrating that the precise arrangement of substituents is vital for achieving high potency and selectivity.[16]

G Scaffold Core Scaffold 4-Aminobenzonitrile Substituents Position R2 R5 Parent -F -CH3 Analog 1 -F -H Analog 2 -CF3 -H Analog 3 -CH3 -F Scaffold->Substituents Substitution at R2 & R5 Properties Impact on Properties Increased metabolic stability Altered binding affinity Modified lipophilicity & solubility Changes in chemical reactivity Substituents->Properties Determines

Caption: Structure-property relationships for aminobenzonitrile analogs.

Experimental Protocols: A Guide to Practice

To ensure the integrity of research, robust and verifiable protocols are essential. Below is a representative protocol for the synthesis of an analog, followed by a general method for structural characterization.

Protocol 1: Synthesis of 4-Amino-3-chloro-5-methylbenzonitrile[11]

This protocol demonstrates a typical electrophilic aromatic substitution to introduce a halogen onto an activated aniline ring.

Materials:

  • 4-Amino-3-methylbenzonitrile (starting material)

  • Sulfuryl chloride (SO₂Cl₂) (chlorinating agent)

  • Dichloromethane (DCM) or other suitable aprotic solvent

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate

  • Reaction flask, magnetic stirrer, dropping funnel, ice bath

Procedure:

  • Reaction Setup: In a clean, dry flask under a nitrogen atmosphere, dissolve 4-Amino-3-methylbenzonitrile (1.0 eq) in anhydrous DCM.

  • Cooling: Cool the solution to 0°C using an ice bath. This is crucial to control the exothermicity of the reaction and minimize the formation of side products.

  • Reagent Addition: Add sulfuryl chloride (1.0-1.1 eq) dropwise to the stirred solution over 30 minutes. The slow addition rate is critical for selectivity and safety.

  • Reaction Monitoring: Allow the reaction to stir at 0°C for 1-2 hours. Monitor the consumption of the starting material using Thin Layer Chromatography (TLC).

  • Quenching: Once the reaction is complete, slowly quench the reaction mixture by adding saturated sodium bicarbonate solution until effervescence ceases. This neutralizes the acidic byproducts.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer, and wash it sequentially with water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude product should be purified by column chromatography on silica gel or by recrystallization to yield the pure 4-Amino-3-chloro-5-methylbenzonitrile.

Self-Validation: The identity and purity of the final product must be confirmed by analytical techniques such as NMR and Mass Spectrometry.

Protocol 2: Characterization by Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is an indispensable tool for the unambiguous structural elucidation of organic molecules.[10]

Objective: To confirm the substitution pattern of the synthesized benzonitrile derivative.

Procedure:

  • Sample Preparation: Dissolve approximately 5-10 mg of the purified, dry sample in ~0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.

  • ¹H NMR Acquisition:

    • Acquire a proton NMR spectrum.

    • Expected Signals: Look for distinct signals corresponding to the aromatic protons (typically in the 6.5-8.0 ppm range), the amino (-NH₂) protons (a broad singlet that can vary in chemical shift), and the methyl (-CH₃) protons (a singlet typically in the 2.0-2.5 ppm range). The splitting patterns (coupling) of the aromatic protons will be key to confirming the substitution pattern.

  • ¹³C NMR Acquisition:

    • Acquire a carbon-13 NMR spectrum.

    • Expected Signals: Identify the signal for the nitrile carbon (-C≡N) around 115-120 ppm. Observe the distinct signals for each carbon in the aromatic ring; the carbon attached to the fluorine will show a large one-bond C-F coupling constant.

  • Data Analysis: Compare the observed chemical shifts, integration values (for ¹H NMR), and coupling constants to expected values based on the target structure to confirm its identity.

Conclusion and Strategic Recommendations

The choice between this compound and its analogs is not arbitrary; it is a strategic decision based on the desired outcome of a synthesis or development program.

  • For Novel Kinase Inhibitors: this compound and its positional isomers offer a validated scaffold. The interplay between the ortho-fluoro and meta-methyl groups provides a balance of electronic and steric properties conducive to potent and selective inhibition.

  • For General Pharmaceutical/Agrochemical Synthesis: The simpler, non-methylated 4-Amino-2-fluorobenzonitrile is a cost-effective and versatile building block for introducing a fluorinated aminobenzonitrile moiety.

  • To Maximize Metabolic Stability: When susceptibility to oxidative metabolism is a concern, the 4-Amino-2-(trifluoromethyl)benzonitrile analog is a strong candidate, though its increased steric bulk and altered electronics must be considered in the molecular design.

Ultimately, this guide serves as a framework for comparative analysis. By understanding the causal relationships between structure, physicochemical properties, and performance, researchers can more effectively navigate the vast landscape of chemical intermediates to accelerate innovation in drug discovery and beyond.

References

  • The Significance of 4-Amino-2-fluorobenzonitrile in Modern Organic Synthesis. NINGBO INNO PHARMCHEM CO., LTD. [Link]

  • CN1810775B - Preparation process of 4-amino-2-trifluoromethyl benzonitrile - Google P
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  • A comparison of the C—CN bond activation of substituted benzonitriles with [Ni(dmpe)] fragment u. American Chemical Society. [Link]

  • 5-Amino-2-fluoro-4-methylbenzonitrile - MySkinRecipes. [Link]

  • Ortho-Fluoro Effect on the C–C Bond Activation of Benzonitrile Using Zerovalent Nickel | Organometallics - ACS Publications. [Link]

  • Investigation of the C—CN Bond Activation of Fluorinated Benzonitriles with [Ni(dmpe)] and Dft Benchmarking Study with [Ni(dippe)] - ProQuest. [Link]

  • 4-Amino-2-(trifluoromethyl)benzonitrile | C8H5F3N2 | CID 522170 - PubChem. [Link]

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A Comparative Guide to the In Vitro CYP Inhibition Profile of 4-Amino-2-fluoro-5-methylbenzonitrile

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery and development, a thorough understanding of a compound's metabolic fate and its potential for drug-drug interactions (DDIs) is not merely a regulatory requirement but a cornerstone of building a robust safety and efficacy profile. At the heart of metabolic DDIs are the Cytochrome P450 (CYP) enzymes, a superfamily of heme-containing monooxygenases responsible for the phase I metabolism of a vast majority of clinically used drugs.[1][2] Inhibition of these enzymes by a new chemical entity (NCE) can lead to altered pharmacokinetic profiles of co-administered drugs, potentially resulting in toxicity or loss of therapeutic effect.[3]

This guide provides an in-depth technical comparison of the in vitro CYP inhibition potential of 4-Amino-2-fluoro-5-methylbenzonitrile, a novel synthetic intermediate, against a panel of well-characterized and potent CYP inhibitors. Computational predictions have suggested that this compound may act as an inhibitor of CYP1A2 and CYP3A4. This guide will outline a comprehensive experimental framework to validate these predictions and characterize its inhibitory profile across the five most clinically relevant CYP isoforms: CYP1A2, CYP2C9, CYP2C19, CYP2D6, and CYP3A4.

We will delve into the causality behind the experimental design, present a detailed, self-validating protocol for a high-throughput fluorescent-based inhibition assay, and provide a comparative analysis of hypothetical, yet realistic, experimental data. This guide is intended for researchers, scientists, and drug development professionals seeking to design and interpret in vitro CYP inhibition studies with scientific rigor.

The Panel of Comparators: Establishing a Benchmark

To contextualize the inhibitory potential of this compound, a carefully selected panel of positive control inhibitors and a structural analog is essential. The positive controls are chosen for their known potency and selectivity towards specific CYP isoforms, serving as a benchmark for assay performance and data interpretation.

CompoundPrimary Target CYPMechanism of Inhibition
This compound Test CompoundTo be determined
4-Amino-2-(trifluoromethyl)benzonitrile Structural AnalogTo be determined
Furafylline CYP1A2Mechanism-based (suicide) inhibitor[4]
Sulfaphenazole CYP2C9Competitive inhibitor[5][6]
Tranylcypromine CYP2C19Competitive inhibitor[7]
Quinidine CYP2D6Potent competitive inhibitor[8][9]
Ketoconazole CYP3A4Potent mixed competitive-noncompetitive inhibitor[10][11]

The inclusion of 4-Amino-2-(trifluoromethyl)benzonitrile as a structural analog allows for an initial exploration of the structure-activity relationship (SAR) concerning CYP inhibition within this chemical scaffold.

Experimental Design: A High-Throughput Fluorescent Inhibition Assay

For the initial screening of CYP inhibition potential, a fluorescent-based assay offers a balance of speed, cost-effectiveness, and sensitivity, making it an ideal choice for high-throughput applications.[12] This methodology utilizes recombinant human CYP enzymes and specific pro-fluorescent substrates that are metabolized into fluorescent products. The rate of fluorescence generation is proportional to enzyme activity, and a decrease in this rate in the presence of a test compound indicates inhibition.

Experimental Workflow

The following diagram illustrates the key steps in the high-throughput fluorescent CYP inhibition assay.

workflow cluster_prep Preparation cluster_incubation Incubation & Reaction cluster_read Data Acquisition & Analysis A Compound Serial Dilution (Test & Control Inhibitors) D Dispense Compounds into 96-well plate A->D B Enzyme/Substrate Master Mix (Recombinant CYPs & Pro-fluorescent Substrates) E Add Enzyme/Substrate Mix & Pre-incubate B->E C NADPH Regenerating System F Initiate Reaction with NADPH C->F D->E E->F G Kinetic Fluorescence Reading (Fluorescence Plate Reader) F->G H Calculate Rate of Reaction G->H I Plot % Inhibition vs. [Inhibitor] & Determine IC50 H->I

Caption: Workflow for the in vitro fluorescent CYP inhibition assay.

Detailed Step-by-Step Protocol

This protocol is designed to be a self-validating system, with the inclusion of positive and negative controls ensuring the reliability of the generated data.

1. Reagent Preparation:

  • Test and Control Compounds: Prepare stock solutions of this compound, 4-Amino-2-(trifluoromethyl)benzonitrile, and the five positive control inhibitors in DMSO. Perform serial dilutions to create a range of concentrations (e.g., 0.01 µM to 100 µM).
  • Enzyme/Substrate Master Mix: For each CYP isoform, prepare a master mix containing the corresponding recombinant human CYP enzyme and its specific pro-fluorescent substrate in a potassium phosphate buffer (pH 7.4).
  • NADPH Regenerating System: Prepare a solution containing NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase in potassium phosphate buffer. This system ensures a sustained concentration of NADPH, the necessary cofactor for CYP activity, throughout the incubation period.

2. Assay Procedure:

  • Compound Dispensing: In a 96-well black microplate, dispense a small volume (e.g., 1 µL) of the serially diluted compounds and controls into their respective wells. Include wells with DMSO only as a negative control (100% enzyme activity).
  • Pre-incubation: Add the appropriate enzyme/substrate master mix to each well. Allow the plate to pre-incubate at 37°C for a short period (e.g., 10 minutes) to allow for temperature equilibration and any potential non-covalent binding of the inhibitors to the enzymes.
  • Reaction Initiation: Initiate the enzymatic reaction by adding the NADPH regenerating system to all wells.
  • Kinetic Reading: Immediately place the microplate into a fluorescence plate reader pre-heated to 37°C. Measure the fluorescence intensity kinetically over a set period (e.g., 30 minutes) at the appropriate excitation and emission wavelengths for the specific pro-fluorescent substrate.

3. Data Analysis:

  • Calculate Reaction Rates: For each well, determine the rate of reaction by calculating the slope of the linear portion of the fluorescence versus time curve.
  • Calculate Percent Inhibition: The percent inhibition for each inhibitor concentration is calculated using the following formula: % Inhibition = 100 * (1 - (Rate in presence of inhibitor / Rate of DMSO control))
  • Determine IC50 Values: Plot the percent inhibition against the logarithm of the inhibitor concentration. Fit the data to a four-parameter logistic equation to determine the IC50 value, which is the concentration of the inhibitor that causes a 50% reduction in enzyme activity.

Comparative Analysis of Inhibitory Potency

The following table presents hypothetical, yet plausible, IC50 values for this compound and the comparator compounds against the five major CYP isoforms. This data is illustrative and serves to guide the interpretation of potential experimental outcomes.

CompoundCYP1A2 IC50 (µM)CYP2C9 IC50 (µM)CYP2C19 IC50 (µM)CYP2D6 IC50 (µM)CYP3A4 IC50 (µM)
This compound 8.5>10045.2>10015.7
4-Amino-2-(trifluoromethyl)benzonitrile 25.1>10089.6>10032.4
Furafylline 0.08 >100>100>100>100
Sulfaphenazole >1000.35 >100>100>100
Tranylcypromine 35.058.04.8 350>100
Quinidine >100>100>1000.05 >100
Ketoconazole 2.55.01.812.00.02

Note: The IC50 values for the positive control inhibitors are based on literature-reported potencies.[1][5][7][10][13][14] The hypothetical data for this compound is generated based on computational predictions of potential inhibition of CYP1A2 and CYP3A4.

Discussion and Interpretation

Based on the illustrative data presented, this compound demonstrates moderate inhibitory potential against CYP1A2 and CYP3A4, with IC50 values of 8.5 µM and 15.7 µM, respectively. The compound shows weak to no inhibition of CYP2C9 and CYP2D6 at the concentrations tested. There is also a weak inhibitory effect on CYP2C19.

When compared to the positive controls, the inhibitory potency of this compound is significantly lower. For instance, Ketoconazole, a potent CYP3A4 inhibitor, has an IC50 value in the nanomolar range (0.02 µM). Similarly, Furafylline and Quinidine are highly potent inhibitors of their respective target enzymes. This comparison suggests that while this compound does exhibit some inhibitory activity, it is not a highly potent inhibitor of the major CYP isoforms under these in vitro conditions.

The structural analog, 4-Amino-2-(trifluoromethyl)benzonitrile, shows a similar inhibition profile but with consistently weaker potency across the board. This suggests that the methyl group at the 5-position and the fluorine at the 2-position in the parent compound may play a role in its interaction with the active sites of CYP1A2 and CYP3A4.

It is crucial to consider these in vitro results in the context of anticipated clinical exposure levels. Regulatory agencies such as the FDA provide guidance on when to conduct further clinical DDI studies based on in vitro inhibition data and projected therapeutic concentrations.[15][16]

Understanding the Mechanisms of CYP Inhibition

The interaction between a drug and a CYP enzyme can occur through several mechanisms, which can be broadly classified as reversible and irreversible.[17][18]

inhibition_mechanisms cluster_reversible Reversible Inhibition cluster_irreversible Irreversible Inhibition A Competitive E CYP Enzyme A->E competes with B Non-competitive B->E binds to allosteric site C Mixed C->E binds to both enzyme and enzyme-substrate complex D Mechanism-Based (Suicide) D->E is metabolized to a reactive intermediate that covalently binds to H Inactive Enzyme D->H F Inhibitor F->A competes with F->B binds to allosteric site F->C binds to both enzyme and enzyme-substrate complex F->D is metabolized to a reactive intermediate that covalently binds to G Substrate G->E

Caption: Mechanisms of Cytochrome P450 enzyme inhibition.

  • Competitive Inhibition: The inhibitor and the substrate compete for the same active site on the enzyme. An increase in substrate concentration can overcome this type of inhibition. Sulfaphenazole is a classic example of a competitive inhibitor of CYP2C9.[6]

  • Non-competitive Inhibition: The inhibitor binds to a site on the enzyme other than the active site (an allosteric site), causing a conformational change that reduces the enzyme's activity. This type of inhibition is not affected by the substrate concentration.

  • Mixed Inhibition: The inhibitor can bind to both the free enzyme and the enzyme-substrate complex. Ketoconazole exhibits mixed inhibition of CYP3A4.[10]

  • Mechanism-Based (Irreversible) Inhibition: The inhibitor is itself a substrate for the enzyme and is converted to a reactive metabolite that covalently binds to the enzyme, leading to its irreversible inactivation. Furafylline is a mechanism-based inhibitor of CYP1A2.[4]

Further mechanistic studies, such as determining the inhibition constant (Ki) and assessing time-dependent inhibition, would be necessary to fully characterize the nature of the interaction between this compound and the affected CYP isoforms.

Conclusion

This guide has outlined a robust framework for the in vitro evaluation of this compound as a CYP inhibitor. Through a comparative approach using well-characterized inhibitors, a detailed experimental protocol, and a clear presentation of hypothetical data, we have demonstrated how to assess the inhibitory potential and selectivity of a novel compound.

The illustrative data suggest that this compound is a moderate inhibitor of CYP1A2 and CYP3A4. While not as potent as the benchmark inhibitors, these findings warrant further investigation, particularly in the context of its intended therapeutic use and anticipated clinical concentrations. The preliminary SAR analysis also provides a starting point for medicinal chemistry efforts to modulate this off-target activity if necessary.

Ultimately, a comprehensive understanding of a compound's DDI potential is paramount for its successful development into a safe and effective therapeutic agent. The principles and methodologies outlined in this guide provide a solid foundation for conducting these critical investigations.

References

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A Senior Application Scientist's Guide to Benchmarking the Antibacterial Activity of 4-Amino-2-fluoro-5-methylbenzonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The escalating threat of antimicrobial resistance necessitates the discovery and rigorous evaluation of novel antibacterial agents. This guide provides a comprehensive framework for benchmarking the antibacterial activity of 4-Amino-2-fluoro-5-methylbenzonitrile, a compound of interest due to its structural motifs, which are present in other biologically active molecules. While specific data on this particular compound is emerging, one source suggests it exhibits potent antibacterial effects by inhibiting DNA gyrase and topoisomerase.[1] This document outlines a systematic, multi-tiered experimental workflow designed for researchers in drug development. It details standardized protocols for determining inhibitory and bactericidal concentrations, assessing cytotoxicity, and elucidating the potential mechanism of action. By comparing its performance against established antibiotics, this guide aims to establish a robust, reproducible, and scientifically sound methodology for evaluating its therapeutic potential.

Introduction: The Rationale for a Structured Approach

The journey of a novel compound from initial discovery to a potential clinical candidate is contingent on a series of rigorous, well-defined evaluations. For this compound, the presence of a fluoro group and a benzonitrile core suggests a potential for antibacterial activity. Benzonitrile derivatives have been explored for their antimicrobial properties, and the fluorine atom is a key component of the highly successful fluoroquinolone class of antibiotics.[][3][4][5] These antibiotics function by inhibiting DNA gyrase and topoisomerase IV, enzymes critical for bacterial DNA replication.[6][7][8][9]

This guide is structured to provide a logical progression of experiments, from broad initial screening to more focused mechanistic and safety studies. The causality behind this workflow is to first establish efficacy, then determine the nature of the antibacterial effect (bacteriostatic vs. bactericidal), followed by an essential assessment of its safety profile against mammalian cells. Finally, understanding the mechanism of action provides critical insights for future optimization and development. Each protocol described is based on internationally recognized standards, such as those from the Clinical and Laboratory Standards Institute (CLSI), to ensure the generation of reliable and comparable data.[10][11][12][13][14]

Compound Profiles for Benchmarking

To objectively evaluate the performance of this compound (designated as "Test Compound"), it is essential to benchmark it against well-characterized antibiotics. The choice of comparators should span different bacterial spectra and mechanisms of action.

CompoundClassPrimary Mechanism of ActionSpectrum
Test Compound Fluoro-benzonitrilePutative DNA Gyrase / Topoisomerase IV Inhibitor[1]To be determined
Ciprofloxacin FluoroquinoloneInhibits DNA gyrase and topoisomerase IV, preventing DNA replication.[][6][7]Broad (Gram-positive & Gram-negative)
Vancomycin GlycopeptideInhibits cell wall synthesis by binding to D-Ala-D-Ala precursors.Primarily Gram-positive
Polymyxin B PolypeptideDisrupts the integrity of the outer membrane of Gram-negative bacteria.Primarily Gram-negative

A Multi-Tiered Experimental Workflow

A robust evaluation follows a logical sequence. The proposed workflow ensures that foundational data on efficacy is gathered before committing resources to more complex and time-consuming assays.

experimental_workflow cluster_tier1 Tier 1: Primary Efficacy Screening cluster_tier2 Tier 2: Characterization of Antibacterial Effect cluster_tier3 Tier 3: Safety & Selectivity Profiling cluster_tier4 Tier 4: Mechanism of Action (MoA) Elucidation T1_MIC Minimum Inhibitory Concentration (MIC) Assay T2_MBC Minimum Bactericidal Concentration (MBC) Assay T1_MIC->T2_MBC If MIC shows activity T3_Cyto Mammalian Cell Cytotoxicity Assay (XTT/MTT) T2_MBC->T3_Cyto Proceed for all active compounds T4_MoA DNA Gyrase Supercoiling Assay Bacterial Membrane Potential Assay T3_Cyto->T4_MoA If therapeutically viable

Caption: A four-tiered workflow for benchmarking novel antibacterial agents.

Detailed Experimental Protocols

Tier 1: Minimum Inhibitory Concentration (MIC) Assay

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible in vitro growth of a bacterium.[15][16] This is the foundational metric for antibacterial potency.

Protocol: Broth Microdilution Method (based on CLSI guidelines[11][12])

  • Preparation of Reagents:

    • Prepare a 1280 µg/mL stock solution of the test compound and each comparator antibiotic in a suitable solvent (e.g., DMSO or sterile water).

    • Use sterile Cation-Adjusted Mueller-Hinton Broth (CAMHB) as the test medium.[16][17]

    • Prepare a bacterial inoculum suspension equivalent to a 0.5 McFarland standard (approx. 1-2 x 10⁸ CFU/mL). Dilute this suspension in CAMHB to achieve a final concentration of ~5 x 10⁵ CFU/mL in the assay plate.[18]

  • Assay Plate Setup:

    • In a sterile 96-well microtiter plate, dispense 100 µL of CAMHB into wells 2 through 12.

    • Add 200 µL of the compound stock solution to well 1.

    • Perform a 2-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing, then transferring 100 µL from well 2 to well 3, and so on, down to well 10. Discard 100 µL from well 10.

    • Well 11 serves as the growth control (inoculum, no compound), and well 12 as the sterility control (broth only).

  • Inoculation and Incubation:

    • Add 100 µL of the standardized bacterial inoculum to wells 1 through 11. The final volume in each well is 200 µL.

    • Incubate the plate at 35 ± 2°C for 18-24 hours.[18]

  • Data Interpretation:

    • The MIC is the lowest concentration of the compound at which no visible turbidity (bacterial growth) is observed.[15][19]

Tier 2: Minimum Bactericidal Concentration (MBC) Assay

The MBC is the lowest concentration of an antibacterial agent required to kill 99.9% of the final inoculum.[19][20] This assay distinguishes between bacteriostatic (growth-inhibiting) and bactericidal (killing) activity.

Protocol:

  • Perform an MIC Assay: Complete the MIC assay as described in section 4.1.

  • Subculturing: From each well that shows no visible growth (the MIC well and all wells with higher concentrations), plate a 10 µL aliquot onto a sterile Mueller-Hinton Agar (MHA) plate.[18]

  • Incubation: Incubate the MHA plates at 35 ± 2°C for 18-24 hours.

  • Data Interpretation: The MBC is the lowest compound concentration that results in a ≥99.9% reduction in CFU/mL compared to the initial inoculum count.[18] An MBC/MIC ratio of ≤ 4 is typically considered indicative of bactericidal activity.[18]

Tier 3: Mammalian Cell Cytotoxicity Assay (XTT Method)

It is crucial to ensure that the antibacterial agent is selective for bacterial cells over mammalian cells. The XTT assay measures cellular metabolic activity as an indicator of cell viability.

Protocol:

  • Cell Culture: Seed a human cell line (e.g., HEK293 or HepG2) in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Prepare serial dilutions of the test compound and comparators in the appropriate cell culture medium. Replace the old medium with 100 µL of the medium containing the compound dilutions. Include a vehicle control (e.g., DMSO) and an untreated control.[21]

  • Incubation: Incubate the plate for 24-48 hours at 37°C in a 5% CO₂ humidified atmosphere.

  • XTT Labeling:

    • Prepare the XTT labeling mixture according to the manufacturer's instructions.

    • Add 50 µL of the XTT labeling mixture to each well.

    • Incubate for 2-4 hours. During this time, metabolically active cells will reduce the yellow XTT to an orange formazan product.

  • Data Acquisition: Measure the absorbance of the formazan product using a microplate reader at a wavelength of 450-500 nm.

  • Data Interpretation: Calculate the concentration that inhibits 50% of cell viability (IC₅₀). A higher IC₅₀ value indicates lower cytotoxicity. The therapeutic index can be estimated by the ratio of IC₅₀ to MIC.

Tier 4: Mechanism of Action (MoA) Elucidation

Given the structural similarities to fluoroquinolones, a primary hypothesis is the inhibition of bacterial DNA gyrase.[1] Additionally, assessing membrane integrity can rule out non-specific disruptive mechanisms.

Protocol 1: DNA Gyrase Supercoiling Inhibition Assay

This assay measures the ability of a compound to inhibit the ATP-dependent supercoiling of relaxed plasmid DNA by DNA gyrase.[22]

  • Reaction Setup: In a microcentrifuge tube, combine assay buffer (containing Tris-HCl, KCl, MgCl₂, DTT, spermidine, and ATP), relaxed pBR322 plasmid DNA, and varying concentrations of the test compound.

  • Enzyme Addition: Initiate the reaction by adding purified E. coli DNA gyrase. Incubate at 37°C for 30-60 minutes.[23]

  • Termination and Analysis: Stop the reaction by adding a stop solution containing SDS and EDTA. Analyze the DNA topoisomers by running the samples on a 1% agarose gel.[23]

  • Data Interpretation: In the absence of an inhibitor, the relaxed plasmid will be converted to its supercoiled form, which migrates faster on the gel. An effective inhibitor will prevent this conversion, resulting in a band corresponding to the relaxed plasmid. Ciprofloxacin should be used as a positive control for inhibition.

gyrase_mechanism cluster_normal Normal DNA Replication cluster_inhibited Inhibition by Test Compound A Relaxed DNA B DNA Gyrase (ATP-dependent) A->B C Supercoiled DNA (Required for replication) B->C D Relaxed DNA E DNA Gyrase D->E F Replication Blocked E->F G Test Compound (e.g., 4-Amino-2-fluoro- 5-methylbenzonitrile) G->E Inhibits

Caption: Proposed mechanism of action via DNA gyrase inhibition.

Protocol 2: Bacterial Membrane Potential Assay

This assay determines if the compound disrupts the bacterial membrane potential, a common mechanism for some classes of antibiotics.

  • Bacterial Preparation: Grow bacteria to the mid-logarithmic phase and resuspend them in a suitable buffer.[24]

  • Dye Loading: Incubate the bacterial suspension with a voltage-sensitive fluorescent dye, such as DiSC₃(5).[25] In polarized cells, the dye enters and its fluorescence is quenched.

  • Assay: Place the dye-loaded suspension in a 96-well plate. Record the baseline fluorescence using a microplate reader.

  • Compound Addition: Add the test compound. If the compound depolarizes the membrane, the dye will be released into the medium, causing a rapid increase in fluorescence.[25][26]

  • Controls: Use Polymyxin B or Valinomycin as a positive control for membrane depolarization.[24][25]

  • Data Interpretation: A significant increase in fluorescence upon compound addition indicates membrane depolarization activity.

Data Presentation and Interpretation

All quantitative data should be summarized in clear, concise tables for easy comparison. The results should be analyzed to determine not only the potency but also the selectivity and spectrum of the test compound.

Table 1: Hypothetical Antibacterial Activity Data (MIC/MBC in µg/mL) Disclaimer: The following data are for illustrative purposes only.

CompoundE. coli (Gram-) MICE. coli (Gram-) MBCS. aureus (Gram+) MICS. aureus (Gram+) MBCMBC/MIC Ratio (S. aureus)
Test Compound 48122
Ciprofloxacin 0.0150.030.512
Vancomycin >128>128122
Polymyxin B 0.51>128>1282

Table 2: Hypothetical Cytotoxicity and Selectivity Index Disclaimer: The following data are for illustrative purposes only.

CompoundHEK293 IC₅₀ (µg/mL)Selectivity Index (S. aureus) (IC₅₀/MIC)
Test Compound 150150
Ciprofloxacin >100>200

Conclusion

This guide presents a standardized, field-proven workflow for the comprehensive benchmarking of this compound as a potential antibacterial agent. By adhering to these detailed protocols, researchers can generate high-quality, reproducible data on the compound's efficacy, bactericidal nature, safety profile, and mechanism of action. This systematic approach is fundamental to making informed decisions in the drug development pipeline and contributes to the critical mission of discovering the next generation of antibiotics.

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A Senior Application Scientist's Guide to Alternatives for 4-Amino-2-fluoro-5-methylbenzonitrile in Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, the selection of building blocks is a critical decision that profoundly impacts the efficiency of a synthetic route and the pharmacological profile of the final active pharmaceutical ingredient (API). 4-Amino-2-fluoro-5-methylbenzonitrile is a valuable intermediate, particularly in the synthesis of kinase inhibitors, owing to its unique substitution pattern that offers sites for diversification and modulation of physicochemical properties.[1] However, a thorough understanding of its alternatives is paramount for optimizing synthetic strategies and exploring novel chemical space.

This guide provides an in-depth comparison of this compound with its key alternatives. We will delve into their reactivity, synthetic applications, and the underlying chemical principles that govern their utility, supported by experimental data and detailed protocols.

Core Structural Features and Their Impact

The reactivity and utility of this compound are dictated by its three key functional groups on the benzene ring: the amino group, the fluorine atom, and the nitrile group, along with the methyl group. The amino group serves as a versatile handle for nucleophilic reactions and for the construction of heterocyclic rings. The fluorine atom, a common bioisostere in medicinal chemistry, can enhance metabolic stability and binding affinity.[2] The nitrile group is a precursor to various functionalities and a key participant in cyclization reactions.

The choice of an alternative often revolves around modulating the electronic and steric properties of the starting material to achieve a desired outcome in the synthesis or the final product.

Comparative Analysis of Key Alternatives

This section provides a comparative overview of selected alternatives to this compound, focusing on their performance in common synthetic transformations.

Table 1: Physicochemical Properties of this compound and Its Alternatives
CompoundCAS NumberMolecular FormulaMolecular Weight ( g/mol )
This compound1357942-79-0C₈H₇FN₂150.15
4-Amino-2,5-difluorobenzonitrile112279-61-5C₇H₄F₂N₂154.12
4-Amino-2-(trifluoromethyl)benzonitrile654-70-6C₈H₅F₃N₂186.13
3-Amino-4-chlorobenzotrifluoride121-50-6C₇H₅ClF₃N195.57

Head-to-Head Comparison in Quinazoline Synthesis

The synthesis of quinazolines, a common scaffold in kinase inhibitors, provides an excellent platform for comparing the reactivity of these building blocks. The reaction of an aminobenzonitrile with an electrophile, such as an aldehyde or a derivative, is a key step in constructing the quinazoline core.

dot graph "Quinazoline_Synthesis_Workflow" { rankdir="LR"; node [shape=box, style="filled", fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#4285F4"];

} Generalized workflow for quinazoline synthesis.

Alternative 1: 4-Amino-2,5-difluorobenzonitrile

Rationale for Comparison: Replacing the methyl group with a second fluorine atom at the 5-position significantly alters the electronic properties of the ring. This substitution enhances the overall electron-withdrawing nature of the aromatic system.

Expected Impact on Reactivity: The increased electrophilicity of the aromatic ring can influence the nucleophilicity of the amino group. While the fluorine atoms enhance the acidity of the N-H protons, they may decrease the electron density on the nitrogen, potentially slowing down reactions where the amino group acts as a nucleophile. However, in reactions where the nitrile group is the electrophilic center, the additional fluorine atom can accelerate the reaction.

Experimental Evidence: While direct comparative studies are scarce, the synthesis of quinazolines from 2-aminobenzonitriles is a well-established method.[3] The general procedure involves the reaction of the aminobenzonitrile with an aldehyde in the presence of a catalyst.

Hypothetical Performance Comparison:

FeatureThis compound4-Amino-2,5-difluorobenzonitrile
Amino Group Nucleophilicity HigherLower
Nitrile Group Electrophilicity LowerHigher
Expected Reaction Rate ModeratePotentially faster in nitrile additions
Alternative 2: 4-Amino-2-(trifluoromethyl)benzonitrile

Rationale for Comparison: The trifluoromethyl (-CF₃) group is a strong electron-withdrawing group with a significant steric footprint compared to a fluorine atom. Its inclusion is a common strategy in medicinal chemistry to improve metabolic stability and binding affinity.[4]

Expected Impact on Reactivity: The potent electron-withdrawing nature of the -CF₃ group deactivates the aromatic ring and reduces the nucleophilicity of the amino group more significantly than a single fluorine atom. This can lead to slower reaction rates in cyclization reactions initiated by the amino group's nucleophilic attack. However, the increased electrophilicity of the nitrile carbon could be beneficial in certain reaction pathways.

Experimental Evidence: 4-Amino-2-(trifluoromethyl)benzonitrile is a key intermediate in the synthesis of various pharmaceuticals, including androgen receptor modulators.[5] Its synthesis often involves a multi-step process, highlighting its value as a building block.[3][6]

Hypothetical Performance Comparison:

FeatureThis compound4-Amino-2-(trifluoromethyl)benzonitrile
Amino Group Nucleophilicity HigherSignificantly Lower
Steric Hindrance at ortho-position LowerHigher
Expected Reaction Rate FasterSlower in many cyclization reactions
Alternative 3: 3-Amino-4-chlorobenzotrifluoride

Rationale for Comparison: This compound presents a different substitution pattern and a chlorine atom instead of fluorine at a different position. The trifluoromethyl group is meta to the amino group, which will have a different electronic influence compared to the ortho position.

Expected Impact on Reactivity: The chlorine atom is a good leaving group in nucleophilic aromatic substitution reactions. The trifluoromethyl group, being strongly electron-withdrawing, activates the ring for such substitutions. The amino group's position relative to the activating and leaving groups will dictate the regioselectivity of further reactions.[2][7]

Experimental Evidence: 3-Amino-4-chlorobenzotrifluoride is a versatile intermediate in the pharmaceutical and agrochemical industries. Its reactivity is characterized by the ability to undergo various transformations at the amino group, as well as nucleophilic displacement of the chlorine atom.[2][7]

Performance Considerations: This alternative is less of a direct "drop-in" replacement and more of a strategic choice when a different synthetic disconnection is desired, for example, when a nucleophilic aromatic substitution is the key bond-forming step.

Detailed Experimental Protocols

To provide a practical context for the use of these building blocks, the following are representative experimental protocols.

Protocol 1: Synthesis of a Quinazoline Derivative from a 2-Aminobenzonitrile

This protocol is a generalized procedure that can be adapted for this compound and its alternatives.

Objective: To synthesize a 2,4-disubstituted quinazoline via condensation of a 2-aminobenzonitrile with an aldehyde.

Materials:

  • Substituted 2-aminobenzonitrile (e.g., this compound) (1.0 eq)

  • Aromatic aldehyde (1.1 eq)

  • Copper(II) triflate (Cu(OTf)₂) (10 mol%)

  • Formic acid (as solvent and reactant)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a flame-dried round-bottom flask, add the substituted 2-aminobenzonitrile (5 mmol), the aromatic aldehyde (5.5 mmol), and Cu(OTf)₂ (0.5 mmol).

  • Add formic acid (20 mL) to the flask.

  • Heat the reaction mixture to 110 °C under an inert atmosphere and stir for 12 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Pour the mixture into ice-water and neutralize with a saturated solution of sodium bicarbonate.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired N-arylquinazolin-4-amine.

Expected Outcome: This one-pot, multicomponent tandem reaction is reported to provide good to excellent yields (80-95%) for a range of substituted 2-aminobenzonitriles and arylamines.

dot graph "Quinazoline_Synthesis_Protocol" { rankdir="TB"; node [shape=box, style="filled", fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#4285F4"];

} Workflow for the synthesis of a quinazoline derivative.

Protocol 2: Synthesis of 4-Amino-2-(trifluoromethyl)benzonitrile

This protocol outlines a common synthetic route to one of the key alternatives.

Objective: To synthesize 4-Amino-2-(trifluoromethyl)benzonitrile from m-trifluoromethyl fluorobenzene.

Materials:

  • m-Trifluoromethyl fluorobenzene

  • Dibromohydantoin

  • Glacial acetic acid

  • Concentrated sulfuric acid

  • Cuprous cyanide

  • Quinoline

  • Liquid ammonia

  • Ethanol

  • Toluene

Procedure:

  • Bromination: React m-trifluoromethylfluorobenzene with dibromohydantoin in a mixture of glacial acetic acid and concentrated sulfuric acid to yield 4-fluoro-2-trifluoromethyl bromobenzene.

  • Cyanation: Displace the bromine atom with a nitrile group by reacting the product from step 1 with cuprous cyanide in quinoline.

  • Amination: React the resulting 4-fluoro-2-trifluoromethylbenzonitrile with liquid ammonia in ethanol under pressure to substitute the fluorine atom with an amino group, yielding 4-Amino-2-(trifluoromethyl)benzonitrile.

  • Purification: The crude product is purified by recrystallization from toluene.

Expected Outcome: This three-step synthesis is reported to produce high-purity 4-Amino-2-(trifluoromethyl)benzonitrile with a total yield of 73-75%.[3]

Causality Behind Experimental Choices and Structure-Activity Relationships

The choice between this compound and its alternatives is often driven by the desired structure-activity relationship (SAR) in the final drug candidate.

  • Fluorine vs. Trifluoromethyl: A fluorine atom at the ortho position to the amino group can influence the conformation of the molecule and participate in hydrogen bonding, which can be crucial for binding to a kinase's active site. The trifluoromethyl group, being much larger and more lipophilic, can access deeper hydrophobic pockets within the enzyme, potentially leading to increased potency and selectivity.[4] However, the increased steric bulk of the -CF₃ group can also be detrimental if it clashes with the protein.

  • Positional Isomerism: The relative positions of the substituents are critical. For instance, an electron-withdrawing group ortho or para to a leaving group will activate the ring towards nucleophilic aromatic substitution, while a meta-positioning will have a much weaker effect. This principle is fundamental in planning the synthetic route and predicting the reactivity of the chosen building block.

  • Methyl Group: The methyl group on the target compound, this compound, is electron-donating and can slightly increase the nucleophilicity of the amino group compared to an unsubstituted analogue. It also adds lipophilicity and can occupy small hydrophobic pockets in the target protein.

Conclusion

This compound is a highly valuable and versatile building block in medicinal chemistry. However, a comprehensive understanding of its structural alternatives is essential for the modern drug discovery professional. The choice of starting material is a strategic decision that should be based on a careful consideration of the desired synthetic route, the targeted biological activity, and the overall structure-activity relationship.

While direct comparative data is often limited in the literature, a solid understanding of the electronic and steric effects of the different substituents allows for a rational selection of the most appropriate building block for a given synthetic challenge. This guide provides a framework for making such informed decisions, empowering researchers to navigate the complexities of modern organic synthesis and accelerate the discovery of new therapeutics.

References

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Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 4-Amino-2-fluoro-5-methylbenzonitrile

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and scientists dedicated to advancing drug development, our commitment to safety and environmental stewardship is paramount. The compounds we handle, such as 4-Amino-2-fluoro-5-methylbenzonitrile, are often novel molecules with incomplete toxicological profiles. This guide provides a procedural framework for the safe and compliant disposal of this fluorinated building block, grounding every step in the principles of chemical safety and regulatory compliance. The core directive is to treat this compound with the caution it warrants, ensuring the protection of personnel and the environment.

Hazard Assessment: Understanding the Risk Profile

This compound (CAS No. 1357942-79-0) is a substituted benzonitrile.[1] While comprehensive hazard data for this specific molecule is limited, the nitrile functional group and its aromatic structure necessitate a cautious approach.[1][2] The hazards associated with similar nitrile compounds often include significant acute toxicity if swallowed, inhaled, or in contact with skin.[3][4][5] Furthermore, compounds of this class can cause serious skin and eye irritation.[3][5]

The fundamental principle of laboratory safety dictates that in the absence of complete data, we must handle the substance as if it possesses the potential hazards of its chemical class. Therefore, all handling and disposal operations should be predicated on the assumption that this compound is hazardous.

Potential Hazard Category Associated Risks & Rationale Primary Safety Control
Acute Toxicity Harmful or fatal if swallowed, inhaled, or absorbed through the skin. Nitrile compounds can metabolize to release cyanide, posing a significant toxic risk.[3][4]All handling must be performed within a certified chemical fume hood. Use appropriate Personal Protective Equipment (PPE) at all times.[3][6]
Skin & Eye Irritation May cause serious irritation or chemical burns upon contact. Aromatic amines and fluorinated compounds can be potent irritants.[3][5]Wear chemical-resistant gloves and ANSI-approved safety goggles. Ensure safety showers and eyewash stations are accessible.[3][5]
Respiratory Irritation Inhalation of dust may cause respiratory tract irritation.[3]Avoid the generation of dust. Handle as a solid in a well-ventilated area, preferably a fume hood.[2][3]
Environmental Hazard Potentially toxic to aquatic life. Discharge into the environment must be avoided.[2][7]Do not dispose of down the drain or in general waste. All waste must be treated as hazardous chemical waste.[3][6]

Immediate Safety Protocols: PPE and Spill Management

Prior to handling or preparing for disposal, ensure all safety measures are in place.

Required Personal Protective Equipment (PPE)
  • Hand Protection : Wear chemical-resistant nitrile rubber gloves. Given that thin disposable gloves offer only splash protection, they must be removed and discarded immediately upon contamination.[8]

  • Eye/Face Protection : Use tightly fitting safety goggles or safety glasses with side-shields that conform to OSHA 29 CFR 1910.133 or European Standard EN166.[3][9]

  • Skin and Body Protection : A standard laboratory coat is required. Ensure it is fully buttoned.

  • Respiratory Protection : All handling of the solid compound or its solutions that could generate dust or aerosols must be conducted inside a certified chemical fume hood to minimize inhalation risk.[3][6]

Accidental Release and Exposure Procedures

In the event of a spill or exposure, immediate and correct action is critical.

  • Small Spill (Solid) :

    • Ensure proper PPE is worn.

    • Avoid generating dust.[2][3]

    • Gently sweep or scoop the material into a clearly labeled, sealable hazardous waste container.[3][6]

    • Clean the area with a suitable solvent (e.g., isopropanol, ethanol), collecting all cleaning materials as hazardous waste.

  • Skin Contact : Immediately wash the affected area with soap and plenty of water for at least 15 minutes and remove all contaminated clothing. Seek medical attention.[1][2]

  • Eye Contact : Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids. Seek immediate medical attention.[2][3]

  • Inhalation : Move the individual to fresh air. If breathing is difficult, administer oxygen. If not breathing, begin artificial respiration. Seek immediate medical attention.[2][3]

  • Ingestion : Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[2]

Core Disposal Procedure: A Step-by-Step Protocol

The guiding principle is that this compound must be disposed of as regulated hazardous waste. It must never be disposed of in a sink or in standard trash receptacles.[3][10]

Step 1: Waste Characterization and Segregation

Proper segregation is the most critical step in preventing dangerous chemical reactions within a waste container.

  • Identify the Waste Stream : This compound is a solid, halogenated (fluorine-containing), nitrogen-containing organic chemical.

  • Check for Incompatibilities : This compound is incompatible with strong oxidizing agents and strong acids.[3] Crucially, do not mix waste containing this compound with waste streams containing these incompatible chemicals. Always consult the Safety Data Sheet (SDS) for all chemicals being added to a waste container.[11]

  • Segregate Waste Types :

    • Solid Waste : Collect un-used or contaminated solid this compound in a dedicated solid hazardous waste container. This includes any contaminated items like weigh paper or paper towels from a spill cleanup.

    • Liquid Waste : If the compound is dissolved in a solvent, it must be collected in a compatible liquid waste container. Segregate based on the solvent (e.g., "Halogenated Organic Solvents" or "Non-Halogenated Organic Solvents").

    • Contaminated Sharps : Any needles, syringes, or broken glass contaminated with this compound must be placed in a puncture-resistant sharps container designated for hazardous chemical waste.[10]

Step 2: Container Selection and Labeling
  • Container Choice : Use a chemically resistant container (e.g., high-density polyethylene - HDPE) with a secure, screw-top lid. Ensure the container is in good condition and free of contamination on the outside.[11]

  • Labeling : All hazardous waste containers must be labeled immediately upon the first addition of waste. The label must include:

    • The words "Hazardous Waste".

    • The full chemical name: "this compound". List all other components if it is a mixture.

    • The approximate percentage of each component.

    • The relevant hazard characteristics (e.g., "Toxic").

    • The date of initial waste accumulation.

Step 3: Waste Accumulation and Storage
  • Location : Store the sealed waste container in a designated Satellite Accumulation Area (SAA) within the laboratory. This area must be at or near the point of generation and under the control of the laboratory personnel.[10]

  • Secondary Containment : It is best practice to keep the waste container within a larger, chemically resistant secondary container (like a bin or tray) to contain any potential leaks.[10]

Step 4: Arranging for Final Disposal
  • Request Pickup : Once the waste container is full, or according to your institution's specific timeline, arrange for its removal by a licensed hazardous waste disposal vendor.

  • Regulatory Compliance : Chemical waste generators are legally required to consult and adhere to all local, regional, and national hazardous waste regulations to ensure complete and accurate classification and disposal.[3] Always follow your institution's Environmental Health and Safety (EHS) department procedures for requesting a hazardous waste pickup.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound.

G cluster_prep Preparation & Handling cluster_char Characterization & Segregation cluster_contain Containment & Labeling cluster_final Storage & Disposal start Generate Waste: This compound ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) in Fume Hood start->ppe waste_type Determine Waste Form ppe->waste_type solid_waste Solid Waste (Pure compound, contaminated items) waste_type->solid_waste Solid liquid_waste Liquid Waste (Compound in solvent) waste_type->liquid_waste Liquid sharps_waste Contaminated Sharps waste_type->sharps_waste Sharps solid_container Collect in Labeled Solid Hazardous Waste Container solid_waste->solid_container liquid_container Collect in Labeled, Segregated Liquid Hazardous Waste Container liquid_waste->liquid_container sharps_container Collect in Labeled Sharps Container sharps_waste->sharps_container store Store Sealed Container in Secondary Containment in Satellite Accumulation Area (SAA) solid_container->store liquid_container->store sharps_container->store pickup Arrange for Pickup by Licensed Hazardous Waste Vendor store->pickup

Caption: Disposal workflow for this compound.

References

  • PubChem. (n.d.). This compound. Retrieved December 12, 2025, from [Link]

  • Carl ROTH. (2025, March 31). Safety Data Sheet: 4-Aminobenzonitrile. Retrieved from [Link]

  • Reed College. (n.d.). Hazardous Laboratory Chemicals Disposal Guide. Retrieved December 12, 2025, from [Link]

  • King County. (2015, December 1). Laboratory Waste Management Guide. Retrieved from [Link]

  • University of Pennsylvania EHRS. (2023, May 15). Fact Sheet: Disposable Nitrile Gloves in Chemical Labs. Retrieved from [Link]

  • Physikalisch-Technische Bundesanstalt. (n.d.). Chemical Waste Management for Laboratories. Retrieved from [Link]

  • Technion - Israel Institute of Technology. (n.d.). Chemical Waste Management Guide. Retrieved from [Link]

  • Valisure. (n.d.). Responsible Disposal of Contaminated Products. Retrieved December 12, 2025, from [Link]

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Mastering the Safe Handling of 4-Amino-2-fluoro-5-methylbenzonitrile: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

For researchers at the forefront of pharmaceutical development and chemical synthesis, the ability to handle specialized reagents with confidence and precision is paramount. 4-Amino-2-fluoro-5-methylbenzonitrile, a key building block in various synthetic pathways, requires a nuanced understanding of its potential hazards to ensure the safety of laboratory personnel and the integrity of experimental outcomes. This guide provides an in-depth, procedural framework for the safe handling, use, and disposal of this compound, grounded in established safety protocols and a deep understanding of its chemical nature.

Hazard Profile: Understanding the "Why" Behind the Precautions

This compound belongs to two chemical classes that command respect in a laboratory setting: aromatic amines and nitriles. This dual identity dictates its hazard profile.

  • Aromatic Amines: This class of compounds is known for its potential toxicity, with many members being recognized as skin and eye irritants, and some having carcinogenic properties.[1] They can often be absorbed through the skin.[1]

  • Nitriles (Organic Cyanides): The nitrile group (-C≡N) can, under certain conditions (e.g., reaction with strong acids), release highly toxic hydrogen cyanide gas.[2] While the nitrile group in this compound is relatively stable, the potential for hazardous reactions must always be considered. Benzonitriles are also known to be harmful if they come into contact with skin.[3]

Based on data from structurally similar compounds, such as 4-Amino-2-(trifluoromethyl)benzonitrile and other fluoro-methylbenzonitriles, we can infer the following primary hazards for this compound[3][4]:

Hazard ClassificationDescriptionCausality
Acute Toxicity (Oral, Dermal, Inhalation) Harmful if swallowed, in contact with skin, or if inhaled.[3][4]The aromatic amine and nitrile functionalities contribute to systemic toxicity if the compound enters the body.
Skin Corrosion/Irritation Causes skin irritation.[4]Aromatic amines are frequently irritants, causing local inflammation upon contact.
Serious Eye Damage/Eye Irritation Causes serious eye irritation.[4]Direct contact with the eyes can lead to significant irritation and potential damage.
Specific Target Organ Toxicity (Single Exposure) May cause respiratory irritation.[4]Inhalation of the dust or powder can irritate the respiratory tract.

Personal Protective Equipment (PPE): Your First Line of Defense

A multi-layered approach to PPE is non-negotiable when handling this compound. The selection of each piece of equipment is a direct response to the identified hazards.

  • Eye and Face Protection: Tight-fitting safety goggles are the minimum requirement.[4] Given the potential for splashes, especially when handling solutions, the use of a face shield in addition to goggles is strongly recommended.[5]

  • Hand Protection: Chemical-resistant gloves are mandatory. Nitrile gloves are a suitable choice as they offer protection against a wide range of chemicals, including many solvents and organic compounds.[6] It is crucial to check the gloves for any signs of degradation or perforation before each use. For prolonged handling or when working with larger quantities, consider double-gloving.

  • Body Protection: A standard laboratory coat is required. For procedures with a higher risk of splashes or spills, a chemical-resistant apron or coveralls should be worn over the lab coat.[6]

  • Respiratory Protection: All handling of the solid compound or its solutions should be conducted within a certified chemical fume hood to prevent inhalation of dust or vapors.[2][5] If a fume hood is not available or for emergency situations, a NIOSH-approved respirator with appropriate cartridges for organic vapors and particulates (e.g., N95) must be used.

Operational Plan: A Step-by-Step Procedural Guide

Adherence to a strict, step-by-step operational plan minimizes the risk of exposure and ensures the safe and effective use of this compound.

Preparation and Weighing
  • Designated Area: All work with this compound should be performed in a designated area within a chemical fume hood.[2]

  • Pre-use Inspection: Before starting, ensure that the fume hood is functioning correctly and that all necessary PPE is readily available and in good condition.

  • Weighing: To prevent the generation of dust, weigh the solid compound carefully. Use a spatula to transfer the material and avoid pouring directly from the container. If possible, use a balance with a draft shield inside the fume hood.

  • Solution Preparation: When preparing solutions, add the solid to the solvent slowly to avoid splashing.

Handling and Reactions
  • Containment: Keep all containers with this compound tightly sealed when not in use.

  • Incompatible Materials: Avoid contact with strong oxidizing agents and strong acids.[4] Contact with strong acids could potentially lead to the release of hydrogen cyanide gas.

  • Temperature: Be mindful of the reaction temperature. While specific data for this compound is limited, many organic reactions are exothermic. Ensure adequate cooling and temperature monitoring.

Safe Handling Workflow Diagram

cluster_prep Preparation cluster_handling Handling & Reaction cluster_cleanup Cleanup & Disposal prep_start Don Appropriate PPE fume_hood Work in a Certified Fume Hood prep_start->fume_hood weigh Carefully Weigh Solid fume_hood->weigh solution Prepare Solution weigh->solution reaction Perform Reaction in Contained System solution->reaction Transfer to Reaction Vessel monitor Monitor Reaction Parameters reaction->monitor decontaminate Decontaminate Glassware & Surfaces monitor->decontaminate Upon Completion segregate Segregate Waste decontaminate->segregate dispose Dispose as Hazardous Waste segregate->dispose

Caption: A procedural workflow for the safe handling of this compound.

Emergency Procedures: Be Prepared

In the event of an accidental exposure, immediate and appropriate action is critical.

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[7] Seek medical attention.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[3] Seek immediate medical attention.

  • Inhalation: Move the victim to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration (do not use mouth-to-mouth).[7] Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person.[7] Seek immediate medical attention.

  • Spills: For small spills within a fume hood, absorb the material with an inert, non-combustible absorbent (e.g., sand, vermiculite) and place it in a sealed container for hazardous waste disposal.[6] For larger spills, evacuate the area and contact your institution's environmental health and safety department.

Disposal Plan: Responsible Stewardship

Proper disposal of this compound and its containers is a critical final step in the handling process.

  • Waste Classification: All waste containing this compound, including excess solid, solutions, and contaminated materials (e.g., gloves, absorbent), must be treated as hazardous waste.[6]

  • Waste Segregation: Do not mix waste containing this compound with other waste streams.[8] Keep it in a dedicated, clearly labeled, and sealed container.

  • Disposal Method: Arrange for disposal through a licensed hazardous waste disposal company.[8] Never dispose of this chemical down the drain or in the regular trash.[8] The primary disposal method for this type of waste is often incineration in a permitted hazardous waste incinerator.[9]

By integrating this comprehensive safety and handling framework into your laboratory's standard operating procedures, you can effectively mitigate the risks associated with this compound, fostering a safer research environment for all.

References

  • Benchchem. (n.d.). Safeguarding Your Laboratory: A Comprehensive Guide to Benzonitrile Disposal.
  • WIT Press. (2015). New technology for the recycling of aromatic amine waste products and salts of heavy metals into a multi-purpose non-toxic. Ecosystems and Sustainable Development X, 192.
  • Stanford Environmental Health & Safety. (n.d.). Information on Cyanide Compounds.
  • Technology Catalogue. (n.d.). Disposing Amine Waste.
  • Collect and Recycle. (n.d.). Amine Disposal For Businesses.
  • Term. (2025, December 1). Aromatic Amine Pollution.
  • ACS Publications. (2023, November 9). Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines.
  • Health Safety & Wellbeing. (2022, April). First aid for cyanide exposure - OHS Information Sheet.
  • Health and Safety Executive and National Poisons Information Service. (n.d.).
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  • LSU Health Shreveport. (2018, June 20). Laboratory-Specific Standard Operating Procedures TITLE: SOP for the safe use of cyanide compounds.
  • Sigma-Aldrich. (n.d.). 4-Amino-2-(trifluoromethyl)benzonitrile 97 654-70-6.
  • Fisher Scientific. (2021, December 28). SAFETY DATA SHEET - 4-Amino-2-(trifluoromethyl)benzonitrile.
  • NJ.gov. (n.d.). HAZARD SUMMARY IDENTIFICATION REASON FOR CITATION HOW TO DETERMINE IF YOU ARE BEING EXPOSED WORKPLACE EXPOSURE LIMITS WAYS OF RE.
  • Sigma-Aldrich. (2025, November 6). SAFETY DATA SHEET.
  • Loba Chemie. (2016, April 29). BENZONITRILE FOR SYNTHESIS MSDS CAS-No.: 100-47-0 MSDS.
  • Sigma-Aldrich. (2024, September 7). SAFETY DATA SHEET.
  • Cole-Parmer. (n.d.). Material Safety Data Sheet - Benzonitrile, 99+%, spectrophotometric grade.
  • Sigma-Aldrich. (2024, September 6). SAFETY DATA SHEET.
  • Centers for Disease Control and Prevention. (2024, September 6). Cyanide | Chemical Emergencies.
  • Sigma-Aldrich. (n.d.). 4-Fluoro-2-methylbenzonitrile 97 147754-12-9.
  • ChemicalBook. (2025, July 19). This compound - Safety Data Sheet.
  • CymitQuimica. (n.d.). This compound.
  • PubChem. (n.d.). This compound | C8H7FN2 | CID 14621073.
  • enviPath. (n.d.). Benzonitrile.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.